molecular formula C6H7OP B1253391 (2-Hydroxyphenyl)phosphine

(2-Hydroxyphenyl)phosphine

Cat. No.: B1253391
M. Wt: 126.09 g/mol
InChI Key: ZUYRZVQAOUOSQI-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)phosphine is a versatile organophosphorus compound of significant interest in scientific research, primarily valued as a precursor for the synthesis of more complex phosphine ligands and coordination compounds. Its molecular structure, featuring both a soft phosphorus donor and a hard phenolic oxygen donor, classifies it as a hemilabile ligand. This property allows it to form stable complexes with various metal centers, where it can coordinate in a bidentate or monodentate fashion, making it highly useful in the development of catalysts . Research into similar (2-hydroxyphenyl)-substituted phosphines has demonstrated their application in creating effective catalysts for reactions such as hydroformylation, although the specific steric and electronic properties of the P-substituents can greatly influence catalytic activity and stability . The primary research value of this compound lies in its utility in inorganic and organometallic chemistry for the preparation of novel metal complexes. These complexes are investigated for their potential to activate small molecules and serve as catalysts in organic transformations. Furthermore, derivatives of this compound can be converted into phosphinic acids or phosphine oxides, which are explored for advanced materials applications, including as flame retardants and luminescent materials . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7OP

Molecular Weight

126.09 g/mol

IUPAC Name

2-phosphanylphenol

InChI

InChI=1S/C6H7OP/c7-5-3-1-2-4-6(5)8/h1-4,7H,8H2

InChI Key

ZUYRZVQAOUOSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)P

Synonyms

o-phosphinophenol

Origin of Product

United States

Foundational & Exploratory

(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note

[1][2][3][4]

Executive Summary

This compound (also known as 2-phosphinophenol ) is a bifunctional organophosphorus intermediate featuring a primary phosphine (


12341234

Unlike tertiary phosphines (e.g., triphenylphosphine), this compound possesses two reactive P-H bonds, making it a versatile building block for P-chiral ligand synthesis and a precursor for "soft-hard" P,O-donor ligands used in ethylene oligomerization catalysis.[1][2][3] Researchers must handle this compound with extreme caution due to the high air sensitivity and pyrophoric potential typical of primary arylphosphines.[3][4]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

PropertyDetail
Chemical Name This compound
Synonyms 2-Phosphinophenol; o-Phosphinophenol; 2-Hydroxy-1-phosphinobenzene
CAS Number 78956-29-3
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Molecular Weight 126.10 g/mol
Structure Benzene ring substituted at 1-position with

and 2-position with

.[1][2][4]
Physical State Low-melting solid or viscous oil (tends to crystallize upon standing).[1][3]
Air Sensitivity High (Pyrophoric potential).[1][2][3] Rapidly oxidizes to phosphine oxides or phosphinic acids upon air exposure.[1][3]
Solubility Soluble in THF, diethyl ether, toluene, and dichloromethane.[2][3] Reacts with protic solvents (alcohols) under oxidative conditions.[1][2][3]
pKa Phenolic OH: ~10 (modified by ortho-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

group).[1][3]

Synthesis & Production Protocols

The synthesis of this compound is challenging due to the sensitivity of the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

123434
Method A: Reduction of Diethyl (2-hydroxyphenyl)phosphonate

This is the industry-standard route for laboratory-scale preparation, ensuring high yield and purity if air-free techniques are strictly followed.[1][2][4]

Reaction Scheme:

  • Precursor: Diethyl (2-hydroxyphenyl)phosphonate (CAS 69646-14-6).[1]

  • Reagent: Lithium Aluminum Hydride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen/argon inlet.

  • Charging: Charge the flask with

    
     (3.0 equivalents) suspended in anhydrous THF at 0°C.
    
  • Addition: Dissolve diethyl (2-hydroxyphenyl)phosphonate in THF and add dropwise to the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     suspension. The rate should control the exotherm.[4]
    
  • Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the

    
     and 
    
    
    bonds.
  • Quench: Cool to 0°C. Carefully quench with degassed water or saturated ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     solution (Argon sparged). Caution:  Evolution of 
    
    
    gas.[1][3][4]
  • Isolation: Filter the aluminum salts under inert atmosphere. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under high vacuum or recrystallization from degassed pentane/ether.[1][3]

Visualization: Synthetic Pathway

SynthesisFigure 1: Reduction pathway for the synthesis of this compound.PrecursorDiethyl (2-hydroxyphenyl)phosphonate(CAS 69646-14-6)ReagentLiAlH4 (Excess)THF, RefluxPrecursor->ReagentReductionIntermediateAluminate ComplexReagent->Intermediate -EtOHProductThis compound(CAS 78956-29-3)Intermediate->ProductAcidic Workup (H3O+)

[1][2][3][5]

Reactivity Profile

The compound's utility stems from its dual nucleophilic sites (P and O).[1][3]

1,3-Benzoxaphosphole Formation (Cyclization)

The most significant application of CAS 78956-29-3 is its condensation with carbonyls or imidoyl chlorides to form benzoxaphospholes—phosphorus analogues of benzoxazoles.[1][2][3][4]

  • Mechanism: The primary phosphine attacks the electrophilic carbon (carbonyl/imidoyl), followed by intramolecular cyclization by the hydroxyl group.[2][3][4]

  • Application: These heterocycles are used as fluorescent dyes and rigid ligands in catalysis.[1][3]

Coordination Chemistry (P,O-Ligands)

This compound acts as a bidentate ligand.[1][2][3][4]

  • Soft-Hard Mismatch: The soft phosphorus atom and hard oxygen atom create a hemilabile coordination environment.[1]

  • Catalysis: Nickel(II) complexes of this ligand are highly active for ethylene oligomerization (Shell Higher Olefin Process analogues).[1][2][3] The anionic oxygen anchors the metal, while the phosphine modulates reactivity.[3][4]

Hydrophosphination

The P-H bonds react with aldehydes (e.g., formaldehyde, benzaldehyde) to form

234
  • Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[1][2][3]
    
  • Utility: Precursors for water-soluble phosphines (e.g., hydroxymethyl derivatives).[1][2][3]

Visualization: Reactivity Flow

ReactivityFigure 2: Divergent reactivity pathways of this compound.CenterThis compound(CAS 78956-29-3)Aldehyde+ R-CHO(Aldehydes)Center->AldehydeImidoyl+ R-C(Cl)=N-R'(Imidoyl Chlorides)Center->ImidoylMetal+ Ni(COD)2 / TiCl4(Metal Precursors)Center->MetalAlphaOHα-Hydroxyalkyl Phosphines(Water Soluble Ligands)Aldehyde->AlphaOHHydrophosphinationHeterocycle1,3-Benzoxaphospholes(Fluorescent Materials)Imidoyl->HeterocycleCyclocondensationComplexP,O-Chelate Complexes(Ethylene Polymerization)Metal->ComplexCoordination

[1][2][3][5][11]

Safety & Handling Protocols

Warning: Primary arylphosphines are pyrophoric or spontaneously combustible in air.[1][3]

  • Inert Atmosphere: All manipulations must occur in a glovebox (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     ppm 
    
    
    ) or using strict Schlenk techniques.[1][3][4]
  • Storage: Store under Argon at

    
    .
    
  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphonic acid/oxide derivatives.[1][3]

  • Toxicity: Assume high toxicity (analogous to phenylphosphine). Use distinct P-H bond odor (garlic/rotten fish) as a warning sign of exposure.[1][2][3]

References

  • Heinicke, J., et al. (2000).[2][3] "Nickel Chelate Complexes of 2-Alkylphenylphosphanylphenolates: Synthesis, Structural Investigation and Use in Ethylene Polymerization." European Journal of Inorganic Chemistry, 2000(3), 431–440.[2][3]

  • Casteel, D. A., & Peri, S. P. (1991).[2][3] "Synthesis of diethyl (2-hydroxyphenyl)phosphonate." Synthesis, 1991(9), 691–693.[2][3] [1][2][3]

  • Wu, S., Deligonul, N., & Protasiewicz, J. D. (2013).[2][3] "An unusually unstable ortho-phosphinophenol and its use to prepare benzoxaphospholes having enhanced air-stability."[1][5] Dalton Transactions, 42, 14801-14805.[2][3][4]

  • Heinicke, J., & Jux, U. (1999).[2][3] "Organonickel complexes of secondary 2-phosphinophenol derivatives." Inorganic Chemistry Communications, 2(2), 55–56.[2][3] [1][2][3]

  • Ekstrom, Z. T., et al. (2020).[2][3] "Synthesis and structural characterization of two rotationally flexible bis(benzoxaphosphole)s." Phosphorus, Sulfur, and Silicon and the Related Elements, 195.[2][3][4] [1][2][3]

Comparative Analysis: Diphenylphosphine vs. (2-Hydroxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Diphenylphosphine (a secondary phosphine) and (2-Hydroxyphenyl)phosphine (a functionalized primary phosphine).

Strategic Guide for Ligand Design & Synthetic Methodology

Executive Summary & Nomenclature Disambiguation

In the context of drug development and organometallic chemistry, the distinction between these two species is fundamental: one is a ubiquitous secondary building block , while the other is a specialized primary scaffold capable of unique heterocycle formation.

  • Diphenylphosphine (

    
    ):  The standard secondary phosphine used to install the diphenylphosphino (
    
    
    
    ) group into ligands (e.g., BINAP, Xantphos). It is monofunctional regarding P-H reactivity.
  • This compound (

    
    ):  A primary phosphine containing an ortho-hydroxyl group. It is bifunctional (
    
    
    
    and
    
    
    ), allowing for template synthesis and the formation of P,O-heterocycles (e.g., 1,2-benzoxaphospholes).

⚠️ CRITICAL NOMENCLATURE ALERT: Commercial catalogs often loosely use "this compound" as a synonym for the tertiary ligand (2-Hydroxyphenyl)diphenylphosphine (CAS: 60254-10-6), which is a "P,O-ligand" used in Suzuki/Buchwald couplings.

This guide strictly compares the chemical entities defined by IUPAC nomenclature:

  • Secondary: Diphenylphosphine (

    
    )
    
  • Primary: this compound (

    
    )
    

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The drastic difference in substitution (Secondary vs. Primary) dictates their physical behavior and handling requirements.

FeatureDiphenylphosphine (

)
This compound (

)
Structure


Hybridization Pyramidal

Pyramidal

P-H Bonds 1 (Secondary)2 (Primary)
Physical State Colorless liquidWhite/Off-white solid (typically)
Boiling Point 280°C (Atm)N/A (Solid, often decomposes)

(Calculated)
~21.7 (in DMSO)~22 (PH), ~10 (Phenol OH)
Air Stability Pyrophoric (Ignites in air)High Sensitivity (Rapid oxidation)
Odor Intense, foul (garlic/rotten fish)Characteristic phosphine odor
Primary Utility Installing

groups
Building macrocycles/heterocycles

Mechanistic Divergence & Reactivity

The core difference lies in the P-H activation potential and the Intramolecular Ortho-Effect .

Diphenylphosphine: The Nucleophilic Substitution Engine

 acts primarily as a nucleophile after deprotonation (

) or via radical hydrophosphination. Its steric bulk (two phenyl rings) directs reactivity, making it ideal for creating monodentate or bidentate ligands where the phosphorus center remains tertiary.
  • Key Mechanism: Deprotonation by

    
     yields 
    
    
    
    , which attacks alkyl halides to form tertiary phosphines (
    
    
    ).
  • Hydrophosphination: Adds across alkenes/alkynes (anti-Markovnikov) to generate alkyl-diphenylphosphines.

This compound: The Bifunctional Scaffold

This molecule possesses both a nucleophilic phosphorus (


) and an acidic phenol (

). This proximity allows for condensation-cyclization pathways unavailable to

.
  • Template Synthesis: The

    
     group can anchor the molecule to a metal center or electrophile, directing the 
    
    
    
    group to react at a specific position.
  • Benzoxaphosphole Formation: It can condense with aldehydes or ketones to form 2,3-dihydro-1,2-benzoxaphospholes, a class of heterocycles used as bioactive pharmacophores.

Visualization of Reactivity Pathways

ReactivityComparison Ph2PH Diphenylphosphine (Ph2PH) Deprot Deprotonation (n-BuLi) Ph2PH->Deprot ArPH2 This compound (ArPH2) Condense Condensation (R-CHO) ArPH2->Condense Macrocycle P,O-Macrocycles (Template Synthesis) ArPH2->Macrocycle Metal Template LiPPh2 LiPPh2 (Nucleophile) Deprot->LiPPh2 -BuH Ligand Tertiary Phosphine Ligands (e.g., BINAP, dppf) LiPPh2->Ligand + R-X Heterocycle 1,2-Benzoxaphospholes (P,O-Heterocycles) Condense->Heterocycle -H2O (Cyclization)

Figure 1: Divergent synthetic utility.


 leads to open-chain tertiary ligands, while 

facilitates cyclization and heterocycle formation.

Strategic Applications in Drug Development

A. Diphenylphosphine: The Ligand Architect

In drug discovery,


 is rarely the drug itself but the progenitor of the catalyst .
  • Workflow: Synthesis of chiral ligands (e.g., DIOP, CHIRAPHOS) for asymmetric hydrogenation of API intermediates.

  • Example: Reaction with ferrocenyl precursors to synthesize dppf (1,1'-Bis(diphenylphosphino)ferrocene), a critical ligand for Suzuki-Miyaura couplings in biaryl drug synthesis.

B. This compound: The Heterocyclic Pharmacophore

The primary phosphine is used to access phosphorus-containing heterocycles which are increasingly screened as bioisosteres.

  • Workflow: Reaction with carbonyls to form dihydrobenzo[1,2]oxaphospholes .

  • Utility: These derivatives mimic coumarins or flavonoids but with tunable P-oxidation states (Phosphine vs. Oxide vs. Sulfide), altering lipophilicity and metabolic stability.

Experimental Protocols (Self-Validating)

Protocol A: Safe Handling of Diphenylphosphine (Pyrophoric)

Context: Installing a


 group onto a benzyl halide.
  • Preparation: Dry all glassware at 120°C. Cycle Argon/Vacuum 3 times. Use a Schlenk line.

  • Reagent Transfer:

    
     (Liquid) must be transferred via cannula  or a gas-tight syringe flushed with Argon. NEVER  pour in open air.
    
  • Deprotonation:

    • Cool THF solvent to -78°C.

    • Add

      
       (1.0 equiv).
      
    • Add

      
       (1.05 equiv) dropwise.
      
    • Validation: Solution turns from colorless to bright orange/red (indicating

      
       anion formation). If solution remains colorless, the reagent may be oxidized (
      
      
      
      ).
  • Quenching: Add electrophile. The color should fade to pale yellow/clear.

Protocol B: Cyclization using this compound

Context: Synthesis of a benzoxaphosphole derivative.

  • Precursor Synthesis: this compound is often generated in situ by the reduction of 2-hydroxybenzenephosphonate using

    
     in ether (Reflux, 4h).
    
  • Isolation: Careful acidic workup (degassed).

  • Condensation:

    • Dissolve

      
       in degassed Ethanol.
      
    • Add Benzaldehyde (1.0 equiv).

    • Catalyst: Catalytic

      
       or heat.
      
    • Mechanism:[1][2][3] Formation of P-C bond followed by P-O cyclization.

  • Validation:

    
     NMR shift. Primary phosphine appears at -120 to -160 ppm  (triplet, 
    
    
    
    ). Product (secondary/tertiary cyclic) appears at -20 to +20 ppm .

Safety & Stability

HazardDiphenylphosphineThis compound
Oxidation Oxidizes to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Diphenylphosphine oxide) upon air exposure.
Rapidly oxidizes; can polymerize.
Fire Pyrophoric. Spontaneously ignites on paper/wipes.[4]Highly Flammable. Potential pyrophoricity in dry state.
Toxicity High.[1] Neurotoxic potential.High. Phenol moiety adds corrosive risk.
Disposal Quench with dilute bleach (

) in a fume hood to convert to Phosphine Oxide (

), then dispose as organic waste.
Same protocol. Ensure complete oxidation before disposal.

References

  • Sigma-Aldrich. (2-Hydroxyphenyl)diphenylphosphine Product Specification (CAS 60254-10-6).Link(Note: Cited for nomenclature distinction).

  • Gelest, Inc. Diphenylphosphine Safety Data Sheet (SDS).Link

  • Lamberink, J. W., et al. "Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines." Chemistry – A European Journal, 2022. Link

  • PubChem. Diphenylphosphine Compound Summary. National Library of Medicine. Link

  • Baulina, T. V., et al. "Synthesis of Tristhis compound oxide derivatives."[5] Russian Journal of General Chemistry, 2021. Link

Sources

Structural Characterization of Ortho-Hydroxy Primary Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary phosphines (


) containing an ortho-hydroxy group (e.g., 2-phosphinophenol) represent a unique class of bifunctional ligands. They serve as critical precursors for P,O-chelating ligands in asymmetric catalysis and supramolecular frameworks. However, their structural characterization is complicated by two factors: high air sensitivity  (oxidation to phosphine oxides) and dynamic hydrogen bonding  (intramolecular P-H···O vs. O-H···P interactions).

This guide provides a rigorous, self-validating workflow for the synthesis, handling, and structural confirmation of these compounds. It moves beyond basic spectral listing to explain the causality behind the observed signals, ensuring researchers can distinguish between the desired primary phosphine and its oxidation by-products.

Synthetic Pathway & Anaerobic Handling

The Synthetic Logic

The most reliable route to ortho-hydroxy primary phosphines is the reduction of the corresponding phosphonate diesters or phosphinates using Lithium Aluminum Hydride (


).
  • Why this route? It avoids the use of pyrophoric

    
     gas.
    
  • The Challenge: The workup requires hydrolysis of the aluminate complex without oxidizing the phosphine or deprotonating the phenol (which would trap the product in the aqueous phase).

Validated Protocol: Reduction of Diethyl (2-hydroxyphenyl)phosphonate

Reagents:

  • Diethyl (2-hydroxyphenyl)phosphonate (1.0 eq)

  • 
     (3.0 eq, excess required for P=O reduction and phenol deprotonation)
    
  • Solvent: Dry THF (degassed)

Workflow:

  • Setup: Flame-dry a 3-neck Schlenk flask. Cool to 0°C under

    
     or Ar flow.
    
  • Addition: Add

    
     suspension in THF. Dropwise add the phosphonate solution.
    
  • Reflux: Heat to reflux for 12–18 hours. The solution typically turns grey/cloudy.

  • Quench (CRITICAL): Cool to 0°C.

    • Standard Fieser workup is risky due to heat/oxidation.

    • Recommended: Slowly add degassed dilute HCl (1M) until pH < 4. This ensures the phenol remains protonated (

      
      ) and the aluminum salts dissolve.
      
  • Extraction: Extract anaerobically with degassed diethyl ether.

  • Drying: Dry over

    
     (degassed), filter via cannula, and concentrate.
    
Visualization: Synthesis Workflow

SynthesisFlow Start Phosphonate Precursor (Ar-PO(OEt)2) Reduct LiAlH4 Reduction (Reflux, THF) Start->Reduct Hydride Transfer Quench Acidic Quench (pH < 4, Degassed HCl) Reduct->Quench Aluminate Hydrolysis Extract Anaerobic Extraction (Et2O / N2 atm) Quench->Extract Phase Separation Product Primary Phosphine (Ar-PH2) Extract->Product Isolation

Figure 1: Step-by-step anaerobic synthesis workflow for primary phosphines.

Spectroscopic Characterization (Solution State)

In solution, the identity of ortho-hydroxy primary phosphines is confirmed by a "triad" of signals: the high-field


 resonance, the large 

coupling constant, and the P-H vibrational stretch.
Nuclear Magnetic Resonance (NMR)

 NMR (Proton-Coupled): 
This is the definitive test.
  • Chemical Shift: Primary aryl phosphines appear significantly upfield, typically -120 to -145 ppm .

  • Multiplicity: You must observe a triplet (t).

    • Causality: The phosphorus nucleus is coupled to two directly attached protons (

      
      ).
      
  • Coupling Constant (

    
    ):  This value is diagnostic. For primary phosphines, it is massive, typically 190–220 Hz .
    
    • Self-Validation: If you see a multiplet but

      
       Hz, you have oxidized the product to a secondary phosphine oxide or phosphinate.
      

 NMR: 
  • 
     Signal:  Look for a doublet of doublets (or broad doublet) in the range of 3.5 – 4.5 ppm .
    
  • Coupling: The protons couple to P (

    
     Hz) and often to the ortho-protons on the ring (
    
    
    
    ).

Table 1: Diagnostic NMR Parameters for 2-Phosphinophenol

NucleusParameterTypical ValueStructural Insight


(ppm)
-125 to -135Confirm P(III) oxidation state (Upfield = reduced).

MultiplicityTriplet (t)Confirms

group (2 protons on P).


(Hz)
195 – 215Direct P-H bond strength.


(ppm)
3.8 – 4.2

protons.


(ppm)
~5.5 – 6.0Phenolic

(Broad, solvent dependent).
Infrared Spectroscopy (IR)

While NMR is precise, IR provides a quick check for the P-H moiety.

  • P-H Stretch: Weak to medium intensity band at 2280 – 2320 cm⁻¹ .

  • Absence of P=O: Ensure no strong bands exist at 1150–1200 cm⁻¹. Presence here indicates oxidation.

Solid-State Characterization (X-Ray Crystallography)

Crystallography is essential to resolve the hydrogen bonding network. Ortho-hydroxy primary phosphines exhibit a competitive landscape between intramolecular and intermolecular bonding.

The Hydrogen Bonding Network

In the solid state, 2-phosphinophenol does not simply exist as free molecules. It forms networks driven by the polarity of the O-H and P-H bonds.

  • Intramolecular Interaction: A weak

    
     interaction is often observed. The phosphorus atom acts as a soft acceptor for the hard phenolic proton. This forms a pseudo-5-membered ring.
    
  • Intermolecular Interaction:

    
     bonds link molecules into chains or dimers.
    

Key Metric: Look for a


 distance less than the sum of van der Waals radii (approx 3.3 Å). A distance of 3.0 – 3.1 Å  suggests significant interaction.
Characterization Logic Diagram

CharLogic Sample Isolated Sample (Under Inert Gas) NMR_31P 31P NMR Analysis Sample->NMR_31P Decision1 Signal at -130 ppm? NMR_31P->Decision1 Result_Ox Oxidized Product (Phosphine Oxide) Decision1->Result_Ox No (Signal > 0 ppm) Coupling Check Coupling 1J_PH ~ 200Hz? Decision1->Coupling Yes Result_Prim Primary Phosphine (Target) XRay X-Ray Diffraction (Confirm H-Bonding) Result_Prim->XRay Grow Crystals Coupling->Result_Ox No (Singlet/Multiplet) Coupling->Result_Prim Yes (Triplet)

Figure 2: Logical decision tree for validating the structure of primary phosphines.

Troubleshooting & Common Pitfalls

The "Silent" Oxidation

Primary phosphines oxidize easily to primary phosphine oxides (


) or phosphonous acids (

).
  • Symptom: The

    
     signal shifts dramatically downfield (to +20 to +50 ppm).
    
  • Cause: Trace oxygen in solvents or leaky septa.

  • Remedy: Add a sacrificial scavenger (e.g., trace triphenylphosphine) or re-distill solvents over sodium/benzophenone.

Missing Protons in NMR

If the


 protons are not visible in 

NMR:
  • Cause: Rapid proton exchange with the phenolic

    
     or solvent (if 
    
    
    
    is used).
  • Solution: Switch to non-protic, non-acidic solvents like

    
     (Benzene-d6) or 
    
    
    
    . Avoid
    
    
    as its acidity can catalyze oxidation or exchange.

References

  • Synthesis of Primary Phosphines: Busacca, C. A., et al. "Synthesis of Primary Phosphines via Reduction of Phosphinates." Journal of Organic Chemistry, 2007. [Link]

  • Ortho-Phosphinophenol Characterization: Horky, F., et al. "Hydrogen Bonding vs Dihydrogen Bonding in the Air Stable Primary Phosphine ortho-Phosphinophenol." Chemistry – A European Journal, 2024. [Link]

  • NMR Data for Phosphines: "31P NMR Chemical Shifts of Phosphines." University of Manchester NMR Facility. [Link]

  • Handling Air-Sensitive Compounds: Shriver, D. F., & Drezdzon, M. A. "The Manipulation of Air-Sensitive Compounds." Wiley-Interscience, 1986. [Link]

(2-Hydroxyphenyl)phosphine: Chemo-Structural Dynamics & Nucleophilic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Hydroxyphenyl)phosphine, focusing on its electronic structure, reactivity profile, and synthetic utility.

Technical Whitepaper | Application Note

Executive Summary

This compound (


) represents a distinct class of primary aryl phosphines  characterized by an ortho-substituted hydroxyl group. Unlike its tertiary analogues (e.g., triphenylphosphine), this molecule exhibits a unique "hybrid" reactivity profile driven by the interplay between the soft nucleophilicity of the phosphorus center (

) and the hard acidity/nucleophilicity of the phenolic hydroxyl (

).

This guide analyzes the chemo-structural factors governing its basicity and nucleophilicity, providing researchers with actionable protocols for its synthesis and application in heterocycle construction and ligand design.

Structural & Electronic Analysis

The reactivity of this compound is dominated by the Intramolecular Hydrogen Bond (IMHB) established between the phenolic proton and the phosphorus lone pair.

The "Ortho-Effect"

In the ground state, the molecule adopts a conformation where the phenolic hydrogen acts as a donor to the phosphorus lone pair. This interaction has two critical consequences:

  • Reduced P-Basicity: The phosphorus lone pair is "tied up" in the H-bond, making it less available for external electrophiles (protons) compared to unsubstituted phenylphosphine.

  • Enhanced P-Nucleophilicity (Alpha-Effect Analogue): While basicity is lowered, the proximity of the lone pairs (O and P) creates a high-energy ground state that can lower the activation energy for nucleophilic attack on soft electrophiles (e.g., alkyl halides, carbonyls).

Electronic Parameters
ParameterValue / TrendMechanistic Implication
Hybridization (P)

(Pyramidal)
High

-character in lone pair; lower directionality than amines.
Hard/Soft Character P: Soft Base O: Hard BaseP prefers soft electrophiles (transition metals,

carbons). O prefers hard electrophiles (

,

).
Hammett


-OH is Electron Withdrawing (

)
Inductive withdrawal lowers electron density on P, reducing basicity relative to

.
H-Bond Energy

2–4 kcal/mol
Stabilizes the neutral molecule; destabilizes the P-protonated cation (

).

Basicity and Nucleophilicity Profile[1][2]

Basicity (Thermodynamic)

Primary aryl phosphines are notoriously weak bases. The basicity of this compound is lower than that of phenylphosphine (


) due to the energetic penalty of breaking the intramolecular H-bond upon protonation.
  • Estimated

    
     (Conjugate Acid 
    
    
    
    ):
    ~ -1.5 to 0.5 (in water/organic mixtures).
  • Comparison:

    
     (
    
    
    
    ) >
    
    
    .
  • Phenolic Acidity: The

    
     group is weakly electron-donating via resonance but withdrawing via induction. The phenol 
    
    
    
    is expected to be slightly lower than phenol itself (
    
    
    ).
Nucleophilicity (Kinetic)

Despite low basicity, the phosphorus atom is highly nucleophilic.

  • Selectivity: In neutral media, P-alkylation is kinetically favored over O-alkylation due to the high polarizability of the phosphorus atom.

  • Cyclization Potential: The most significant property is its ability to act as a bidentate nucleophile . Upon reacting with carbonyls (aldehydes/ketones), the P-atom attacks first, followed by rapid cyclization by the hydroxyl group to form 1,3-benzoxaphospholes .

Experimental Protocols

Synthesis: Reductive Cleavage of Phosphonates

Objective: Synthesis of this compound from Diethyl (2-hydroxyphenyl)phosphonate. Safety: Primary phosphines are toxic and potentially pyrophoric. All operations must be performed under Argon/Nitrogen using Schlenk techniques.

Reagents:

  • Diethyl (2-hydroxyphenyl)phosphonate (1.0 eq)

  • Lithium Aluminum Hydride (

    
    ) (3.0 eq)
    
  • Diethyl Ether (

    
    ) (Anhydrous)
    
  • Degassed HCl / Water

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon x3.

  • Solvation: Charge flask with

    
     (suspended in dry 
    
    
    
    ) at 0°C.
  • Addition: Add Diethyl (2-hydroxyphenyl)phosphonate dropwise via syringe over 30 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux gently for 4–6 hours.

  • Quench: Cool to 0°C. Carefully quench with degassed water (slowly!) followed by 10% HCl until the aluminum salts dissolve and the pH is acidic.

  • Extraction: Separate the organic layer under inert atmosphere. Wash aqueous layer with degassed ether (2x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (Kugelrohr) is recommended. Store under Argon at -20°C.

Reactivity Test: Synthesis of 1,3-Benzoxaphospholes

Objective: Demonstrate P-nucleophilicity via condensation with benzaldehyde.

  • Dissolve this compound (1 mmol) in dry Toluene.

  • Add Benzaldehyde (1 mmol) and a catalytic amount of

    
    -TsOH.
    
  • Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of 2-phenyl-2,3-dihydro-1,3-benzoxaphosphole.

Visualization of Chemical Dynamics

Reaction Pathway & Selectivity

The following diagram illustrates the competitive pathways and the synthesis of the benzoxaphosphole scaffold.

G Start This compound (P-Nucleophile / O-Acid) Electrophile_Alkyl Alkyl Halide (R-X) Start->Electrophile_Alkyl Neutral Conditions Electrophile_Carbonyl Aldehyde (R-CHO) Start->Electrophile_Carbonyl Acid Cat. Path_P P-Alkylation (Kinetic Product) Electrophile_Alkyl->Path_P Soft-Soft Interaction Path_O O-Alkylation (Thermodynamic/Base) Electrophile_Alkyl->Path_O Hard Base (NaH) Req. Path_Cyclic 1,3-Benzoxaphosphole (Heterocycle Formation) Electrophile_Carbonyl->Path_Cyclic Condensation & Cyclization

Caption: Reaction divergence based on electrophile type. Note the preference for P-alkylation and cyclization.

Synthesis Workflow

Synthesis Precursor Diethyl (2-hydroxyphenyl)phosphonate (P(V) Species) Intermediate Al-Complex Intermediate Precursor->Intermediate Reduction (Reflux) Reagent LiAlH4 / Et2O (Reductive Deoxygenation) Reagent->Intermediate Quench Acidic Hydrolysis (HCl) Intermediate->Quench Product This compound (Primary Phosphine) Quench->Product Isolation (Inert Atm)

Caption: Reductive synthesis pathway from phosphonate precursors to the target primary phosphine.

Applications in Drug Discovery[3]

  • Hemilabile Ligands: The molecule serves as a precursor for P,O-ligands used in transition metal catalysis (e.g., Shell Higher Olefin Process - SHOP). The hard oxygen can reversibly dissociate, creating vacant sites for substrate binding.

  • Heterocycle Libraries: The benzoxaphosphole scaffold is an isostere of benzofuran/indole, offering novel IP space for kinase inhibitors where the phosphorus oxidation state can be tuned (P(III) vs P(V) oxide).

References

  • Reduction of Phosphonates: Busacca, C. A., et al. "Synthesis of Primary Phosphines via Reduction of Phosphinates and Phosphonates." Journal of Organic Chemistry. (General methodology for aryl phosphine synthesis).

  • Benzoxaphosphole Synthesis: Heinicke, J., et al. "2,3-Dihydro-1,3-benzoxaphospholes: Synthesis and Reactivity." Zeitschrift für anorganische und allgemeine Chemie. (Specific reactivity of o-phosphinophenols).

  • Primary Phosphine Basicity: Henderson, W. A., & Streuli, C. A. "The Basicity of Phosphines." Journal of the American Chemical Society, 82(22), 5791–5794. (Foundational data on aryl phosphine pKa trends).

  • Ortho-Effects in Phosphines: Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Comprehensive text on P-heterocycle formation).

Engineering Stability: A Technical Guide to Functionalized Primary Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Functionalized Primary Phosphines in Air Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Primary phosphines (


) typically carry a stigma in synthetic chemistry: they are notoriously pyrophoric, foul-smelling, and prone to rapid oxidation.[1] However, this reputation largely stems from low-molecular-weight alkyl derivatives. Through strategic functionalization—specifically steric engineering, electronic modulation, and borane protection—primary phosphines can be rendered air-stable, crystalline solids.

This guide provides an in-depth analysis of the stability mechanisms of functionalized primary phosphines, offering actionable protocols for their synthesis, handling, and validation in drug development and materials science workflows.

Part 1: The Physics of Instability (and How to Defeat It)

To engineer stability, one must first understand the failure mode. Primary phosphines do not merely "rust"; they undergo energetic radical chain reactions.

The Oxidation Mechanism

The oxidation of primary phosphines by molecular oxygen is a radical chain process, often initiated by the formation of a phosphine radical cation (


). Unlike tertiary phosphines which form stable oxides (

), primary phosphines traverse unstable intermediates.

Key Failure Pathway:

  • Initiation: Hydrogen abstraction or single-electron transfer (SET) to

    
    .
    
  • Propagation: Formation of peroxy radicals (

    
    ).
    
  • Termination/Decomposition: The resulting primary phosphine oxide (

    
    ) is often unstable, prone to tautomerization into phosphinous acid (
    
    
    
    ), followed by further oxidation to phosphonic acid (
    
    
    ).
The Ferrocene "Antioxidant" Effect

Recent breakthroughs (2023) have identified that incorporating a ferrocenyl (Fc) unit can actively quench singlet oxygen (


), acting as an intramolecular antioxidant.[2] This allows for the isolation of primary phosphine oxides that would otherwise decompose.
Visualization: Oxidation vs. Stabilization Pathways

PhosphineStability RPH2 Primary Phosphine (RPH2) Radical Radical Cation [RPH2]+. RPH2->Radical O2 / Light Steric Strategy A: Steric Bulk (e.g., Supermesityl) RPH2->Steric Borane Strategy B: Borane Adduct (RPH2·BH3) RPH2->Borane Ferrocene Strategy C: Singlet O2 Quenching (Ferrocenyl) RPH2->Ferrocene Oxidation Uncontrollable Oxidation Radical->Oxidation Chain Reaction StableSolid Air-Stable Solid Steric->StableSolid Kinetic Blocking Borane->StableSolid Lone Pair Protection Ferrocene->StableSolid Antioxidant Effect

Figure 1: Divergent pathways of primary phosphines exposed to air. Unprotected species undergo radical oxidation, while functionalized variants achieve stability through kinetic blocking, electronic quenching, or Lewis acid protection.

Part 2: Comparative Stability Data

The following table contrasts the physical properties and stability profiles of common and functionalized primary phosphines. Note the dramatic shift from pyrophoric gas to stable solid.

CompoundFormulaState (RT)Air Stability

NMR Shift (

, ppm)
Mechanism of Stability
Phosphine

GasPyrophoric -240None
Phenylphosphine

LiquidOxidizes/Pyrophoric-122None
Supermesitylphosphine

SolidHigh (Kinetic)-150 to -160Steric Bulk (Cone Angle)
1-Adamantylphosphine

SolidHigh (Solid state)-80 to -90Crystal Packing / Sterics
Ferrocenylphosphine

SolidModerate -130 to -140Singlet

Quenching
Phenylphosphine-Borane

SolidIndefinite -40 to -60 (Broad)Lone Pair Sequestration

Table 1: Comparative stability metrics. NMR shifts are approximate and solvent-dependent. Note the shielding effect in borane adducts.

Part 3: Experimental Protocols

Protocol A: Synthesis of Borane-Protected Primary Phosphines

Recommended for Drug Development intermediates. This method generates a shelf-stable solid that can be deprotected in situ.

Rationale: Borane (


) acts as a Lewis acid, binding to the phosphorus lone pair. This shuts down the oxidation pathway (which requires the lone pair to initiate) while retaining the P-H bonds for future functionalization.

Materials:

  • Dichlorophenylphosphine (

    
    ) or functionalized analog.
    
  • Lithium Aluminum Hydride (

    
    ) - Caution: Reacts violently with water. 
    
  • Borane-Dimethyl Sulfide complex (

    
    ).
    
  • Anhydrous THF and Diethyl Ether.

Workflow:

  • Reduction: Under Argon/Nitrogen, cool a solution of

    
     (1.1 equiv) in THF to 0°C.
    
  • Addition: Dropwise add

    
    . Stir for 2 hours. Validation: Aliquot 
    
    
    
    NMR should show a triplet (or doublet of triplets) around -120 ppm (for PhPH2).
  • Protection: Cool to -78°C. Add

    
     (1.2 equiv) slowly.
    
  • Warming: Allow to warm to Room Temp (RT) over 2 hours.

  • Quench: CAREFULLY quench excess hydride with degassed water/THF mixture at 0°C.

  • Extraction: Extract with diethyl ether.

  • Isolation: Dry organic layer over

    
     and evaporate. Recrystallize from Hexane/Et2O.
    

Self-Validating Checkpoint:

  • 
     NMR:  The product (
    
    
    
    ) will appear as a broad multiplet (due to
    
    
    quadrupole coupling) significantly downfield from the free phosphine (e.g., -45 ppm vs -122 ppm).
  • Coupling: The

    
     coupling (~40-60 Hz) confirms the B-P bond.
    
Protocol B: Handling "Air-Stable" Steric Phosphines ( )

Even "air-stable" phosphines oxidize in solution. Follow this decision matrix.

HandlingProtocol Start Start: Functionalized RPH2 StateCheck Is it in Solid State? Start->StateCheck SolidYes Yes: High Stability StateCheck->SolidYes SolidNo No: In Solution StateCheck->SolidNo ActionSolid Store in amber vial (Air allowed for AdPH2/Mes*PH2) Long term: Argon flush SolidYes->ActionSolid ActionSoln Degas Solvents REQUIRED Oxidation is rapid in solution SolidNo->ActionSoln Validation Validation: 31P NMR Check for Oxide Peak (~ +20 to +50 ppm) ActionSolid->Validation ActionSoln->Validation

Figure 2: Handling decision tree. Note that kinetic stability (steric bulk) often fails once the crystal lattice is broken by dissolution.

Part 4: Applications & Strategic Value

Metal-Organic Frameworks (MOFs)

Primary phosphines are unique precursors for phosphine-based MOFs. The


 group can be double-deprotonated to form 

linkers, or used to anchor metal clusters.

is particularly valued here because the adamantyl group prevents framework collapse (interpenetration) due to its bulk.
Catalysis

While tertiary phosphines dominate catalysis, primary phosphines are precursors to Secondary Phosphine Oxides (SPOs) , which are potent ligands for cross-coupling reactions. The air-stable precursors allow for precise stoichiometry without the need for gloveboxes during the weighing stage.

References

  • Stewart, B., Harriman, A., & Higham, L. J. (2011).[3] Predicting the Air Stability of Phosphines.[1][2][3][4][5] Organometallics, 30(20), 5338–5343. [Link]

  • Horký, F., Franz, R., Bruhn, C., & Pietschnig, R. (2023).[2] A General Strategy for Increasing the Air-Stability of Phosphines Including Primary Phosphines.[2][4] Chemistry – A European Journal, 29(48). [Link]

  • Nordheider, A., et al. (2015). Phosphane–ene chemistry: the reactivity of air-stable primary phosphines and their compatibility with the thiol–ene reaction.[6] Dalton Transactions, 44, 16654-16659. [Link]

  • Goossen, L. J., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Journal of the American Chemical Society, 139(1), 6-9. [Link]

  • Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[7] Synthesis of new optically active phosphines. Journal of the American Chemical Society, 112(13), 5244–5252. [Link]

Sources

A Senior Application Scientist's Guide to the Thermodynamic Properties of O-H Bonds in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The O-H Bond as the Epicenter of Phenolic Activity

Phenolic compounds are a cornerstone of antioxidant chemistry, playing pivotal roles in everything from food preservation to pharmacology. Their efficacy as radical scavengers and modulators of oxidative stress is fundamentally governed by the thermodynamics of their hydroxyl (O-H) group. The ease with which the hydrogen atom can be donated to a reactive radical species is the primary determinant of a phenol's antioxidant power.[1] Therefore, a deep, quantitative understanding of the O-H bond's thermodynamic properties is not merely academic; it is a critical prerequisite for the rational design of novel therapeutics, the development of more effective food preservatives, and the elucidation of complex biological processes.

This guide provides an in-depth exploration of the core thermodynamic parameters that define the reactivity of the phenolic O-H bond. We will dissect the established experimental and computational methodologies used to quantify these properties, offering not just the "how" but the critical "why" behind procedural choices. By synthesizing field-proven insights with rigorous scientific principles, this document aims to equip researchers with the knowledge to confidently measure, interpret, and apply these vital thermodynamic data in their work.

Part 1: Fundamental Thermodynamic Parameters & Antioxidant Mechanisms

The antioxidant activity of a phenol derivative is primarily dictated by its ability to neutralize free radicals. This process can occur through several mechanisms, each governed by specific thermodynamic parameters.[2]

Key Thermodynamic Properties
  • Bond Dissociation Enthalpy (BDE): BDE is the most crucial parameter for predicting antioxidant activity via hydrogen atom donation. It represents the enthalpy change (ΔH) for the homolytic cleavage of the O-H bond in the gas phase (ArO-H → ArO• + H•). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen atom transfer (HAT) to a radical and thus signifying a more potent antioxidant. The BDE of the parent phenol molecule is a critical benchmark, with experimental and computational re-evaluations placing it in the range of 86.7 to 87.0 kcal/mol.[3][4]

  • Proton Affinity (PA): The Proton Affinity of the phenoxide anion (ArO⁻) is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton (ArO⁻ + H⁺ → ArO-H).[5] It is a measure of the gas-phase basicity of the phenoxide. This parameter is central to the Sequential Proton Loss Electron Transfer (SPLET) mechanism.

  • Ionization Potential (IP): This is the energy required to remove an electron from the phenol (ArOH → ArOH•⁺ + e⁻). It is a key parameter in mechanisms involving initial electron transfer.

  • Proton Dissociation Enthalpy (PDE): This represents the enthalpy of deprotonation of the phenol in a given solvent (ArOH → ArO⁻ + H⁺).

  • Electron Transfer Enthalpy (ETE): This is the enthalpy change for the transfer of an electron from the phenoxide ion (ArO⁻ → ArO• + e⁻).

Core Antioxidant Mechanisms

The interplay of the thermodynamic parameters above dictates the dominant mechanism by which a phenol scavenges radicals.

  • Hydrogen Atom Transfer (HAT): A direct transfer of the hydrogen atom from the phenol to a radical (ArO-H + R• → ArO• + R-H). This is a one-step process governed directly by the O-H BDE.

  • Sequential Proton Loss Electron Transfer (SPLET): A two-step process prevalent in polar solvents. First, the phenol deprotonates to form a phenoxide anion (ArO-H ⇌ ArO⁻ + H⁺). Second, the phenoxide anion transfers an electron to the radical (ArO⁻ + R• → ArO• + R⁻). The subsequent protonation of R⁻ yields the final product. This pathway is governed by the PDE and ETE.

  • Proton-Coupled Electron Transfer (PCET): A concerted mechanism where the electron and proton are transferred in a single kinetic step, though not necessarily from the same location.[6][7] Distinguishing PCET from HAT can be complex and often requires sophisticated computational analysis of the transition state.[6]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) cluster_PCET Proton-Coupled Electron Transfer (PCET) HAT_start ArOH + R• HAT_end ArO• + RH HAT_start->HAT_end Governed by O-H BDE SPLET_start ArOH + R• SPLET_step1 ArO⁻ + H⁺ + R• SPLET_start->SPLET_step1 Step 1: Proton Loss (Governed by PDE) SPLET_step2 ArO• + R⁻ + H⁺ SPLET_step1->SPLET_step2 Step 2: Electron Transfer (Governed by ETE) SPLET_end ArO• + RH SPLET_step2->SPLET_end Protonation PCET_start ArOH + R• PCET_end ArO• + RH PCET_start->PCET_end Concerted Transfer of H⁺ and e⁻

Part 2: Experimental Determination of O-H Bond Dissociation Enthalpy

While several techniques exist, Photoacoustic Calorimetry (PAC) is a powerful method for directly measuring reaction enthalpies of fast processes in solution, making it ideal for determining O-H BDEs.[4][8]

Principle of Photoacoustic Calorimetry (PAC)

PAC operates on the photoacoustic effect: the generation of sound waves following light absorption by a sample.[8] A pulsed laser excites solute molecules, initiating a photochemical reaction (e.g., bond cleavage). The energy from the laser pulse (E_m) that is not consumed by the reaction (ΔH_rxn) is released as heat into the solution. This rapid, localized heating causes thermal expansion, generating an acoustic wave that is detected by a piezoelectric transducer (a microphone).[8] The amplitude of this acoustic signal is proportional to the heat released. By comparing the signal from the reaction of interest to that of a non-reactive calorimetric standard, the reaction enthalpy can be precisely determined.

Field-Proven Protocol for BDE Measurement via PAC

This protocol outlines the determination of the O-H BDE of a sample phenol (ArOH) by measuring the enthalpy of its reaction with the tert-butoxyl radical (t-BuO•).

Causality Behind Experimental Choices:

  • t-BuO• Radical Source: Di-tert-butyl peroxide is used as a clean, photolytic source of t-BuO• radicals upon UV laser excitation.

  • Solvent: A solvent like benzene or carbon tetrachloride is chosen for its inertness and known thermoelastic properties. It should not absorb significantly at the laser wavelength.

  • Calorimetric Reference: A compound like 2-hydroxybenzophenone is used as a reference. It absorbs the laser energy and releases it entirely as heat on a timescale faster than the detector's response time, providing a signal that corresponds to 100% heat conversion.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the calorimetric reference (e.g., 2-hydroxybenzophenone) in the chosen solvent (e.g., benzene) with an absorbance of ~0.1 at the laser wavelength (e.g., 355 nm).

    • Prepare a stock solution of di-tert-butyl peroxide in the same solvent.

    • Prepare a series of solutions containing the sample phenol and di-tert-butyl peroxide, ensuring the peroxide is in excess to trap all generated phenoxyl radicals.

  • PAC System Setup:

    • The core system consists of a pulsed Nd:YAG laser, a quartz sample cell coupled to a piezoelectric transducer, a pre-amplifier, and a digital oscilloscope.[9]

    • The transducer detects the acoustic wave, which is amplified and then digitized and stored by the oscilloscope for analysis.[9]

    • Trigger the oscilloscope internally to reject low-amplitude noise signals.[9]

  • Data Acquisition:

    • Reference Measurement: Fill the cell with the calorimetric reference solution. Fire the laser (typically averaging 32 pulses) and record the amplitude of the photoacoustic signal (S_ref). This signal corresponds to the total energy of the laser pulse absorbed by the solution.

    • Sample Measurement: Fill the cell with the solution containing the phenol and peroxide. Fire the laser under identical conditions and record the sample's photoacoustic signal (S_smp).

  • Data Analysis & BDE Calculation:

    • The fraction of energy released as heat (φ) is the ratio of the sample signal to the reference signal: φ = S_smp / S_ref.

    • The reaction enthalpy (ΔH_rxn) in solution is calculated as: ΔH_rxn = E_m * (1 - φ), where E_m is the molar energy of the laser photons.

    • The reaction of interest is: t-BuO• + ArOH → t-BuOH + ArO•.

    • The BDE of the sample phenol is then calculated using Hess's law: BDE(ArO-H) = BDE(t-BuO-H) - ΔH_rxn

    • Self-Validation: The BDE of t-butanol (t-BuO-H) is a well-established value (~105 kcal/mol), providing a trusted anchor for the calculation. Minor corrections for solvation differences between the reactants and products may be necessary for the highest accuracy.

G cluster_setup System Setup & Calibration cluster_exp Experiment cluster_calc Calculation A Prepare Reference & Sample Solutions E Irradiate Sample (Phenol + Peroxide) A->E B Pulsed Laser (e.g., 355 nm Nd:YAG) C Sample Cell with Piezoelectric Transducer B->C B->E H Detect Acoustic Wave C->H D Acquire Reference Signal (S_ref) (100% Heat Conversion) J Calculate Heat Fraction φ = S_smp / S_ref D->J F Generate t-BuO• Radical E->F G t-BuO• + ArOH → t-BuOH + ArO• F->G G->H I Acquire Sample Signal (S_smp) H->I I->J K Calculate Reaction Enthalpy ΔH_rxn = E_m * (1 - φ) J->K L Calculate BDE BDE(ArO-H) = BDE(t-BuO-H) - ΔH_rxn K->L

Part 3: Computational Determination of O-H Bond Dissociation Enthalpy

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective, and often highly accurate alternative to experimental methods for determining BDEs.

The DFT Approach

The BDE is calculated directly from the computed enthalpies (H) of the phenol, the corresponding phenoxyl radical, and a hydrogen atom at 298 K.[10]

BDE = H(ArO•) + H(H•) - H(ArOH)

The accuracy of the calculation is critically dependent on the choice of the theoretical model (functional and basis set).

Causality Behind Methodological Choices:

  • Functional: The B3LYP functional is widely used and has been shown to be reliable for predicting absolute BDEs in phenols, often with deviations from experimental values within 2-3 kcal/mol. For open-shell species like the phenoxyl radical, restricted open-shell (RO) formalism (e.g., ROB3LYP) is superior to the unrestricted (U) formalism as it minimizes spin contamination, leading to more reliable energies.[11]

  • Basis Set: Pople-style basis sets like 6-311++G(2df,2p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.[11] The inclusion of diffuse functions (++) is important for anions (in SPLET calculations), and polarization functions (d,p) are essential for accurately describing bonding.

  • Validation: All calculated structures must be confirmed as true energy minima through frequency calculations (no imaginary frequencies). The zero-point vibrational energy (ZPVE) and thermal corrections from these calculations are added to the electronic energy to obtain the enthalpy at 298 K.

A Self-Validating Computational Protocol for BDE Calculation

This protocol outlines a standard procedure for calculating the O-H BDE of a substituted phenol using DFT.

Step-by-Step Methodology:

  • Structure Building: Build the 3D structures of the parent phenol (ArOH), the phenoxyl radical (ArO•), and the hydrogen atom (H•).

  • Geometry Optimization & Frequency Calculation:

    • For the phenol (ArOH), perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-311G(d,p)). Verify that the output shows zero imaginary frequencies.

    • For the phenoxyl radical (ArO•), perform a geometry optimization and frequency calculation using the restricted open-shell method (e.g., ROB3LYP/6-311G(d,p)).[11] Verify zero imaginary frequencies.

    • For the hydrogen atom (H•), a simple energy calculation is sufficient.

  • Enthalpy Extraction:

    • From the output files of the frequency calculations, extract the "Sum of electronic and thermal Enthalpies" for ArOH and ArO•. This value includes the electronic energy, ZPVE, and thermal corrections to 298.15 K.

    • Calculate the enthalpy of the hydrogen atom, H(H•). This can be computed or taken from established literature values.

  • BDE Calculation:

    • Apply the formula: BDE = H(ArO•) + H(H•) - H(ArOH) .

    • Convert the result from Hartrees (atomic units) to kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Calculation A Build Structures: ArOH, ArO•, H• B Optimize Geometry & Run Frequencies for ArOH (Closed-Shell) A->B C Optimize Geometry & Run Frequencies for ArO• (Open-Shell, e.g., ROB3LYP) A->C D Single Point Energy for H• A->D E Validation: Confirm Zero Imaginary Frequencies B->E C->E F Extract Thermal Enthalpies: H(ArOH), H(ArO•), H(H•) E->F G Calculate BDE: H(ArO•) + H(H•) - H(ArOH) F->G H Convert Units to kcal/mol G->H

Part 4: Structure-Property Relationships

The electronic nature of substituents on the phenol ring profoundly influences the O-H BDE.[12] This relationship is the foundation for designing phenols with tailored antioxidant activities.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) decrease the O-H BDE.[11][12] They achieve this primarily by stabilizing the resulting phenoxyl radical through resonance or inductive effects. For example, the BDE of para-aminophenol is about 9.6 kcal/mol lower than that of phenol itself.[11] This increased stability of the product radical makes the bond-breaking process more energetically favorable.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) increase the O-H BDE.[11][12] These groups destabilize the electron-rich phenoxyl radical and can also stabilize the parent phenol molecule through polar interactions, making the O-H bond stronger and harder to break.[11] The BDE of para-nitrophenol is about 4.2 kcal/mol higher than that of phenol.[11]

  • Positional Effects: The position of the substituent (ortho, meta, or para) is critical. EDGs exert their strongest BDE-lowering effect from the ortho and para positions, where they can directly participate in resonance stabilization of the radical's unpaired electron. Their effect is much weaker from the meta position.

Quantitative Data Summary

The following table summarizes calculated gas-phase O-H BDE values for various para-substituted phenols, illustrating the quantitative impact of different functional groups.

Substituent (para-position)Group TypeCalculated O-H BDE (kcal/mol)[11]ΔBDE relative to Phenol (kcal/mol)[11]
-H (Phenol)-87.50.0
-NH₂Strong EDG77.9-9.6
-OHStrong EDG80.8-6.7
-OCH₃EDG83.2-4.3
-CH₃Weak EDG85.9-1.6
-FWeak EWG (by induction)86.8-0.7
-ClWeak EWG (by induction)86.6-0.9
-CF₃Strong EWG90.5+3.0
-CNStrong EWG91.0+3.5
-NO₂Very Strong EWG91.7+4.2

Data sourced from DFT calculations at the (RO)B3LYP/6-311++G(2df,2p) level of theory.[11]

Part 5: Applications in Drug Development & Conclusion

A quantitative grasp of O-H bond thermodynamics is indispensable in modern drug discovery. For instance, in the development of neuroprotective agents to combat oxidative stress-related diseases, designing molecules with a BDE low enough to effectively scavenge damaging radicals but high enough to avoid pro-oxidant activity is a key challenge. Vitamin E (α-tocopherol), a potent natural antioxidant, has a relatively low phenolic O-H BDE of approximately 78 kcal/mol, enabling it to effectively terminate lipid peroxidation chains.[13]

By using the experimental and computational workflows described herein, medicinal chemists can:

  • Screen virtual libraries of novel phenol derivatives to predict their antioxidant potential before synthesis.

  • Optimize lead compounds by strategically placing substituents to fine-tune the O-H BDE for maximal efficacy and minimal side effects.

  • Elucidate mechanisms of action by correlating thermodynamic properties with observed biological activity.

References

  • Wikipedia. Bond dissociation energy. [Link]

  • Szymusiak, H. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. [Link]

  • Tori, A. et al. A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. International Journal of Chemical Engineering and Applications. [Link]

  • Priyadarsini, K.I. et al. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences. [Link]

  • Amorati, R. et al. Experimental bond dissociation energy values for substituted phenols. ResearchGate. [Link]

  • Mulder, P. et al. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. NRC Research Press. [Link]

  • Borges dos Santos, R.M. et al. Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data. [Link]

  • Rimar, V. et al. Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A. [Link]

  • Rauk, A. et al. Bond dissociation energy of the phenol O H bond from ab initio calculations. ResearchGate. [Link]

  • Sutar, Y. et al. How to calculate bond dissociation energy of O-H and N-H bond in Phenolic and Aminic antioxidant? ResearchGate. [Link]

  • Marković, Z. et al. Phenolic antioxidants-mechanisms of action: (1) HAT, (2) SPLET, (3) SET-PT. ResearchGate. [Link]

  • Wikipedia. Proton affinity. [Link]

  • Guedes, R.C. et al. Photoacoustic calorimetry. An examination of a non-classical thermochemistry tool. Universidade de Lisboa. [Link]

  • Ögretir, C. et al. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. [Link]

  • Galano, A. et al. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. MDPI. [Link]

  • Mondal, T. et al. Plot of proton affinities (PA) of meta substituted phenoxide ions... ResearchGate. [Link]

  • Marković, Z. et al. Study of the mechanisms of antioxidative action of different antioxidants. ResearchGate. [Link]

  • LibreTexts. 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Molecular Energetics Group. The photoacoustic effect and the calorimeter. Universidade de Lisboa. [Link]

  • Traeger, J.C. et al. Proton affinities and ion enthalpies. PMC. [Link]

  • Shahidi, F. et al. Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • ACS Publications. Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. ACS Omega. [Link]

  • ResearchGate. Photoacoustic study of the thermal diffusivity of metallic glass ribbons. [Link]

  • Mulder, P. et al. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. PubMed. [Link]

  • Treeby, B.E. et al. Measurement of broadband temperature-dependent ultrasonic attenuation and dispersion using photoacoustics. PubMed. [Link]

  • Chemistry Stack Exchange. Strong activation of phenoxide ion compared to others. [Link]

  • Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • Quora. Explain why is phenoxide ion more stable than phenol towards electrophilic substitution reaction? [Link]

  • Wayner, D.D.M. et al. Application of Photoacoustic Calorimetry to the Measurement of the O-H Bond Strength in Vitamin E (alpha- and delta-Tocopherol) and Related Phenolic Antioxidants(1). The Journal of Organic Chemistry. [Link]

Sources

The Unseen Architect: A Technical Guide to Intramolecular Hydrogen Bonding in Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of homogeneous catalysis, the design of ancillary ligands stands as a cornerstone for achieving high efficiency, selectivity, and stability. While traditional ligand design has focused predominantly on steric and electronic tuning through covalent modifications, a more nuanced and powerful approach has emerged: the strategic incorporation of non-covalent interactions. This in-depth technical guide delves into the pivotal role of intramolecular hydrogen bonding within phosphine ligands. We will explore how this seemingly subtle interaction acts as an "unseen architect," profoundly influencing the ligand's conformation, the electronic properties of the metal center, and ultimately, the catalytic performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced design principle to unlock new catalytic potential.

Introduction: Beyond Sterics and Electronics

Phosphine ligands have long been the workhorses of homogeneous catalysis, their utility stemming from the ease with which their steric and electronic properties can be modulated.[1][2] The Tolman electronic parameter and cone angle have provided a foundational framework for rational ligand design, enabling chemists to correlate these properties with catalytic outcomes.[3] However, to overcome the limitations of existing catalytic systems and to tackle increasingly challenging chemical transformations, a paradigm shift towards embracing the role of secondary interactions is essential.

Intramolecular hydrogen bonds, formed between a hydrogen bond donor and acceptor within the same phosphine ligand scaffold, introduce a level of pre-organization and structural rigidity that can significantly impact catalysis. These interactions can stabilize catalytically active species, modulate the electronic nature of the phosphorus donor atom, and even participate directly in substrate activation and transition state stabilization.

This guide will provide a comprehensive overview of the design, synthesis, characterization, and application of phosphine ligands featuring intramolecular hydrogen bonds. We will examine the causal relationships behind experimental choices and provide detailed protocols for the synthesis and application of these sophisticated ligands.

Ligand Design and Synthesis: Weaving in the Hydrogen Bond

The rational design of phosphine ligands with intramolecular hydrogen bonding capabilities hinges on the judicious choice and placement of a hydrogen bond donor and acceptor. Common hydrogen bond donors incorporated into phosphine ligand backbones include amides (N-H), phenols (O-H), and alcohols (O-H). The phosphine atom itself, or more commonly, a strategically placed heteroatom within the ligand framework, can act as the hydrogen bond acceptor.

Synthesis of an Indole-Amide-Based Phosphine Ligand (InAm-phos)

A notable example of a phosphine ligand featuring an intramolecular N-H•••O hydrogen bond is the indole-amide-based phosphine ligand, InAm-phos.[4] This ligand has demonstrated exceptional performance in challenging Suzuki-Miyaura cross-coupling reactions.[4]

Experimental Protocol: Synthesis of InAm-phos (L1) [4]

  • Step 1: Synthesis of the Indole-Amide Precursor.

    • To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Slowly add a solution of 2-isopropylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the indole-amide precursor.

  • Step 2: Directed Lithiation and Phosphinylation.

    • Dissolve the indole-amide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

    • Cool the solution to -78 °C and add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add chlorodicyclohexylphosphine (1.2 eq) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield InAm-phos as a white solid.

Causality Behind Experimental Choices:

  • The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for converting a carboxylic acid to a highly reactive acid chloride.

  • The directed lithiation in the second step is guided by the amide group, which directs the deprotonation to the C2 position of the indole ring. This regioselectivity is crucial for the correct placement of the phosphine moiety.

  • The use of n-butyllithium as a strong base is necessary to deprotonate both the N-H of the indole and the C2 position.

  • Chlorodicyclohexylphosphine is chosen as the phosphinylating agent to introduce a bulky and electron-rich phosphine group, which is known to be beneficial in many cross-coupling reactions.[5]

Workflow for the Synthesis of InAm-phos:

cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Phosphinylation Indole-7-carboxylic acid Indole-7-carboxylic acid Acid chloride Acid chloride Indole-7-carboxylic acid->Acid chloride Oxalyl chloride, cat. DMF Indole-amide precursor Indole-amide precursor Acid chloride->Indole-amide precursor 2-Isopropylaniline, Et3N Lithiated intermediate Lithiated intermediate Indole-amide precursor->Lithiated intermediate n-BuLi, -78 °C InAm-phos InAm-phos Lithiated intermediate->InAm-phos ClP(Cy)2

Caption: Synthetic workflow for InAm-phos.

Characterization: Visualizing the Hydrogen Bond

The presence and influence of the intramolecular hydrogen bond can be elucidated through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Evidence
  • Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum of InAm-phos is a key indicator of hydrogen bonding. A red shift (lower wavenumber) of the N-H stretching vibration compared to a similar amide without the possibility of hydrogen bonding provides strong evidence for this interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-H proton is often significantly downfield in hydrogen-bonded systems due to deshielding.

    • ³¹P NMR: The chemical shift of the phosphorus atom can be influenced by the electronic changes induced by the hydrogen bond. A more electron-donating environment, potentially enhanced by the hydrogen bond, can lead to a more shielded (upfield) ³¹P signal.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the intramolecular hydrogen bond and offers precise geometric parameters. For instance, the crystal structure of a palladium complex of InAm-phos reveals the spatial proximity of the amide N-H and the coordinated oxygen atom, confirming the hydrogen bonding interaction.[4]

Table 1: Selected Bond Lengths and Angles for a Pd(II) Complex of InAm-phos [4]

ParameterValue
Pd-P Bond Length (Å)2.25
Pd-O Bond Length (Å)2.15
N-H•••O Distance (Å)2.80
P-Pd-O Bite Angle (°)85.0

Impact on Catalysis: The Hydrogen Bond in Action

The presence of an intramolecular hydrogen bond can exert a profound influence on the catalytic activity and selectivity of a phosphine ligand-metal complex. This is particularly evident in palladium-catalyzed cross-coupling reactions.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[7][8] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

cluster_influence Influence of Intramolecular H-Bond Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The intramolecular hydrogen bond in a ligand like InAm-phos is thought to play a crucial role in stabilizing the key intermediates in this cycle. By pre-organizing the ligand and creating a more rigid coordination sphere, the hydrogen bond can:

  • Facilitate Oxidative Addition: The electron-donating nature of the phosphine, potentially enhanced by the hydrogen bond, can promote the oxidative addition of the aryl halide to the Pd(0) center.[9]

  • Stabilize the Pd(II) Intermediate: The chelation provided by the phosphine and the amide oxygen, reinforced by the hydrogen bond, can stabilize the resulting Pd(II) complex, preventing decomposition pathways.[4]

  • Promote Reductive Elimination: The rigidity imposed by the hydrogen bond can influence the geometry of the Ar-Pd(II)-Ar'(L) intermediate, potentially favoring the conformation required for facile reductive elimination to form the desired C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride [4]

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%), InAm-phos (L1, 1.2 mol%), the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (0.2 M) via syringe.

  • Stir the reaction mixture at 100 °C for the specified time (e.g., 10 minutes to 24 hours, depending on the substrates).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Table 2: Catalytic Performance of InAm-phos in a Challenging Suzuki-Miyaura Coupling [4]

Aryl HalideArylboronic AcidLigandYield (%)
2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidInAm-phos95
2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidP(t-Bu)₃<5

The significantly higher yield obtained with InAm-phos compared to a standard bulky phosphine like P(t-Bu)₃ highlights the beneficial effect of the intramolecular hydrogen bond in this challenging transformation.

Broader Applications and Future Outlook

The principle of incorporating intramolecular hydrogen bonds into phosphine ligand design is not limited to Suzuki-Miyaura coupling. This strategy has been successfully applied to a range of other catalytic transformations, including Buchwald-Hartwig amination, C-H activation, and asymmetric catalysis.

The future of ligand design will undoubtedly involve a deeper understanding and exploitation of these subtle yet powerful non-covalent interactions. The development of new phosphine ligands with tunable hydrogen-bonding motifs, including stronger hydrogen bond donors and acceptors, will continue to push the boundaries of catalytic efficiency and selectivity. Computational chemistry will play an increasingly important role in the rational design of these next-generation ligands, allowing for the in silico screening of ligand candidates before their synthesis.

Conclusion

Intramolecular hydrogen bonding in phosphine ligands represents a sophisticated and powerful tool for the modern catalyst designer. By acting as an internal architect, this non-covalent interaction can pre-organize the ligand, modulate its electronic properties, and stabilize key catalytic intermediates. The result is often a dramatic improvement in catalytic performance, enabling challenging transformations that are not feasible with conventional phosphine ligands. As our understanding of these subtle interactions grows, so too will our ability to design and synthesize ever more efficient and selective catalysts for a wide range of chemical applications, from the synthesis of fine chemicals to the development of novel pharmaceuticals.

References

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(5), 1373-1378. [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • OpenOChem Learn. (n.d.). Phosphine Ligands.
  • Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. [Link]

  • RSC Publishing. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of P=O⋯H–A hydrogen bonds. [Link]

  • Newman, S. G., & Lautens, M. (2024). A Pd(0)-catalyzed C-N bond-forming reaction enables the synthesis of brominated indoles. Synthesis, 56(10), 2025-2030.
  • Sigma-Aldrich. (n.d.). Phosphine Ligand Application Guide.
  • Benchchem. (2025).
  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis.
  • Reid, J. P., Hu, M., Ito, S., Huang, B., Hong, C. M., Xiang, H., Sigman, M. S., & Toste, F. D. (2020). Strategies for remote enantiocontrol in chiral gold(iii) complexes applied to catalytic enantioselective γ,δ-Diels–Alder reactions. Chemical Science, 11(25), 6450-6456. [Link]

  • Ma, G.-N., Cao, S.-H., & Shi, M. (2009). Chiral aminophosphine-based organocatalysts. Tetrahedron: Asymmetry, 20(9), 1086–1092.
  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (n.d.). A family of bifunctional phosphine ligands involving noncovalent....
  • Tokyo Chemical Industry. (n.d.). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.
  • Evrard, D., & Jutand, A. (2003). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 9, 2689-2713.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

The Hydroxyl Handle: A Technical Guide to Hydroxy-Functionalized Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the architecture of homogeneous catalysis, phosphines (


) have long served as the structural backbone. However, traditional lipophilic phosphines (e.g., 

) face a critical limitation: they are incompatible with aqueous or biphasic systems, and they lack "smart" dynamic behavior.

Hydroxy-functionalized phosphines —phosphines bearing one or more hydroxyl (-OH) groups on their organic substituents—solve these two problems simultaneously. They introduce water solubility (allowing for green chemistry and catalyst recycling) and hemilability (the ability to reversibly coordinate and dissociate from a metal center).

This guide deconstructs the history, synthesis, and application of these ligands, moving from their industrial roots in flame retardants to their modern role in precision drug synthesis.

Phase 1: The Industrial Genesis (1950s)

The Flame Retardant Era

The history of hydroxy-phosphines does not begin in a catalysis lab, but in the textile industry. In the 1950s, the British chemical firm Albright & Wilson sought a method to make cotton flame-resistant without destroying its texture.

They utilized a fundamental reaction discovered earlier but never scaled: the condensation of phosphine gas (


) with formaldehyde (

) in the presence of acid. This produced Tetrakis(hydroxymethyl)phosphonium chloride (THPC) .[1][2]
The Chemistry of THPC

THPC is the "parent" salt of this entire class. It is synthesized by passing phosphine through aqueous formaldehyde and hydrochloric acid.

Reaction Stoichiometry:



This salt is water-soluble and air-stable. When applied to fabric and treated with ammonia, it polymerizes to form an insoluble, fire-resistant network inside the cotton fibers (the "Proban" process).

THPC_Synthesis PH3 Phosphine (PH3) Inter Hemiacetal Intermediate PH3->Inter Condensation HCHO Formaldehyde (HCHO) HCHO->Inter Condensation HCl HCl HCl->Inter Condensation THPC THPC Salt [P(CH2OH)4]Cl Inter->THPC Quaternization caption Figure 1: Industrial Synthesis of THPC from Phosphine Gas

Phase 2: The Shift to Catalysis (1990s)

From Salts to Ligands

While THPC was commercially successful, it was not a catalyst ligand because the phosphorus lone pair was quaternized (bound to a fourth carbon). To create a ligand capable of binding metals (Rh, Ru, Pd), researchers had to remove one hydroxymethyl group to restore the trivalent phosphorus.

This led to the isolation of Tris(hydroxymethyl)phosphine (THP) .[1]

The Neutralization Protocol

Treating THPC with a base (NaOH or Triethylamine) triggers a retro-aldol-type elimination, releasing formaldehyde and yielding the neutral phosphine.

Reaction:


[3]

Critical Instability: Unlike the salt, neutral THP is sensitive. In the absence of a metal to bind to, it can slowly decompose back to


 and formaldehyde, posing a safety risk. However, once bound to a metal (e.g., 

), it becomes highly stable and water-soluble.
Comparative Data: THPC vs. THP[2]
FeatureTHPC (The Salt)THP (The Ligand)
Oxidation State P(V) (Phosphonium)P(III) (Phosphine)
Lone Pair UnavailableAvailable (Binds Metals)
Water Solubility HighHigh
Primary Use Flame Retardants (Textiles)Biphasic Catalysis
Stability Air StableAir Sensitive (Oxidizes to THPO)

Phase 3: Advanced Ligand Design (Current)

Hemilability & The "Windscreen Wiper" Effect

Modern drug development requires more than just water solubility; it requires selectivity. This drove the development of hydroxyalkylphosphines with longer chains (ethyl, propyl) and chiral backbones.

The hydroxyl group in these ligands acts as a "hemilabile" donor. It is a hard donor (oxygen) compared to the soft donor (phosphorus).

  • Resting State: The -OH group binds weakly to the metal, protecting the vacant site.

  • Active State: When a substrate approaches, the weak M-O bond breaks ("opens"), creating space for the reaction.

  • Return: Once the product leaves, the -OH re-binds, stabilizing the catalyst.

This dynamic protection is often called the "Windscreen Wiper" effect.

Hemilability State1 Resting State (Chelated) State2 Open State (Substrate Binding) State1->State2 Substrate enters M-O bond breaks State3 Catalysis (Product Formation) State2->State3 Reaction State3->State1 Product leaves M-O bond reforms caption Figure 2: The Hemilabile 'Windscreen Wiper' Mechanism of Hydroxy-Phosphines

Phase 4: Technical Protocol

Synthesis of Tris(2-hydroxyethyl)phosphine

While THP (methyl) is made from formaldehyde, creating longer-chain hydroxy-phosphines requires a different approach: Epoxide Ring Opening . This method is preferred for creating ligands for bioconjugation (e.g., reducing disulfide bonds in proteins).

Objective: Synthesize Tris(2-hydroxyethyl)phosphine from


 and Ethylene Oxide.
Safety Pre-requisites
  • Phosphine Gas (

    
    ):  Pyrophoric and highly toxic. Must be handled in a sealed, pressure-rated autoclave system with scrubbers.
    
  • Ethylene Oxide: Carcinogenic and explosive.

Step-by-Step Methodology
  • Reactor Preparation:

    • Purge a high-pressure stainless steel autoclave with Argon (3x) to remove all oxygen.

    • Charge the reactor with a solvent (typically aqueous acetonitrile or pressurized liquid

      
       if neat).
      
  • Reagent Addition:

    • Condense Phosphine (

      
      ) into the reactor at -80°C.
      
    • Add Ethylene Oxide (3.3 equivalents relative to

      
      ).
      
    • Note: A slight excess of epoxide ensures full substitution to the tertiary phosphine.

  • Reaction:

    • Seal and heat to 45-60°C .

    • Pressure will rise initially and then drop as the gas volume decreases (3 moles of gas become 1 mole of liquid).

    • Mechanism: The lone pair of

      
       attacks the epoxide ring, opening it and protonating the oxygen. This repeats three times.
      
  • Work-up:

    • Vent unreacted

      
       through a bleach scrubber (sodium hypochlorite) to neutralize it.
      
    • Concentrate the solution under vacuum.

    • Purification: Unlike THP, hydroxyethyl phosphines are often oils. They can be purified by converting them to their crystalline phosphonium salts (add HCl) or used directly if purity is sufficient.

  • Validation (NMR):

    • 
      P NMR:  Look for a singlet around -30 to -45 ppm (characteristic of tertiary alkyl phosphines).
      
    • Absence of doublet/triplet signals confirms no primary/secondary phosphines remain.

References

  • Reuter, M., & Orthner, L. (1958).[2] Process for the production of organic phosphine oxides.[2][4][5] German Patent 1,035,135.[2] (Foundational industrial synthesis of hydroxymethyl derivatives).

  • Hoffman, A. (1921). The Action of Phosphine on Formaldehyde.[2][3][6] Journal of the American Chemical Society, 43(7), 1684–1688. Link

  • Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition, 32(11), 1524–1544. Link

  • Goodwin, N. J., et al. (2025/Updated). Developments in the chemistry of tris(hydroxymethyl)phosphine.[2][6] ResearchGate Review. Link

  • Albright & Wilson. (Historical Archive).[7] History of Phosphorus Manufacturing at Oldbury.[8][9]Link

Sources

Methodological & Application

Application Note: Synthesis of (2-Hydroxyphenyl)phosphine via Phospho-Fries Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of (2-Hydroxyphenyl)phosphine (a primary phosphine,


) and its related Tristhis compound  ligand species starting from Triphenyl phosphite  (

).

The transformation relies on the Phospho-Fries Rearrangement , a powerful method to migrate the phosphorus moiety from the phenolic oxygen to the ortho-carbon, followed by reduction.

Executive Summary

This compound is a critical intermediate for synthesizing benzoxaphospholes and a privileged ligand scaffold for water-soluble transition metal catalysis. Direct synthesis from triphenyl phosphite is achieved not by simple reduction (which yields phenylphosphine), but by a sequence involving an anionic or Lewis-acid catalyzed rearrangement (Phospho-Fries) to establish the C-P bond while retaining the ortho-oxygen, followed by reduction.

Key Chemical Transformations
  • Phospho-Fries Rearrangement: Conversion of the P-O-C linkage in triphenyl phosphite to a P-C bond (ortho-hydroxy phosphonate/phosphinite).

  • Reduction: Conversion of the rearranged P(V) or P(III) species to the primary phosphine (

    
    ).
    

Mechanistic Insight & Pathway Selection

The synthesis branches based on the desired degree of substitution (Mono- vs. Tris-).

Pathway A: Synthesis of Primary this compound

Target:


Mechanism: 
Triphenyl phosphite undergoes an intramolecular rearrangement (often catalyzed by Lewis acids like 

or bases like LDA) to form the (2-hydroxyphenyl)phosphonate diester. This intermediate is subsequently reduced using Lithium Aluminum Hydride (

) or silanes to yield the primary phosphine.
Pathway B: Synthesis of Tristhis compound (Ligand)

Target:


Mechanism: 
Treatment with a strong base (LDA) induces triple ortho-lithiation and migration, converting triphenyl phosphite (or phosphate) directly into the tris-substituted species.
Reaction Pathway Diagram[1][2][3]

G TPP Triphenyl Phosphite P(OPh)3 Inter1 Metallated Intermediate (Li-OPh)... TPP->Inter1 LDA, -78°C (Ortho-Lithiation) Phosphonate (2-Hydroxyphenyl) phosphonate Diester Inter1->Phosphonate Mono-Rearrangement (Stoichiometric Control) Tris Tris(2-hydroxyphenyl) phosphine (Ligand) Inter1->Tris Triple Rearrangement (Excess Base) Primary (2-Hydroxyphenyl) phosphine (Primary) Phosphonate->Primary Reduction (LiAlH4 / THF)

Caption: Divergent synthesis pathways from Triphenyl Phosphite based on stoichiometric control of the Phospho-Fries rearrangement.

Experimental Protocols

Protocol A: Synthesis of Primary this compound

Prerequisites: Schlenk line, Argon atmosphere, Anhydrous solvents.

Step 1: Anionic Phospho-Fries Rearrangement

This step converts the P-O bond to a C-P bond.

  • Reagents:

    • Triphenyl phosphite (

      
      ): 10.0 mmol (3.1 g)
      
    • Lithium Diisopropylamide (LDA): 11.0 mmol (freshly prepared or commercial)

    • Solvent: Anhydrous THF (50 mL)

    • Quench: Dilute HCl

  • Procedure:

    • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer under Argon.

    • Solvation: Add anhydrous THF (30 mL) and cool to -78 °C (dry ice/acetone bath).

    • LDA Addition: Add LDA solution dropwise over 15 minutes. The solution may turn yellow/orange, indicating lithiation.

    • Substrate Addition: Dissolve Triphenyl phosphite (3.1 g) in THF (20 mL) and add dropwise to the LDA solution at -78 °C.

    • Rearrangement: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. This promotes the migration of the phosphorus from oxygen to the ortho-carbon.

    • Quench: Carefully quench with saturated

      
       solution (20 mL).
      
    • Workup: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: The intermediate (Diphenyl (2-hydroxyphenyl)phosphonite/phosphonate tautomer) can be purified via flash chromatography (Hexane/EtOAc) or used directly if purity >90% by

      
      P NMR.
      
Step 2: Reduction to Primary Phosphine

Note: Primary phosphines are prone to oxidation. All manipulations must be strictly air-free.

  • Reagents:

    • Rearranged Intermediate (from Step 1): ~9.0 mmol

    • 
       (Lithium Aluminum Hydride): 20.0 mmol (excess required to reduce esters and P=O if present)
      
    • Solvent: Anhydrous Diethyl Ether (

      
      ) or THF.
      
  • Procedure:

    • Slurry Preparation: Suspend

      
       (0.76 g) in anhydrous 
      
      
      
      (40 mL) at 0 °C under Argon.
    • Addition: Dissolve the intermediate from Step 1 in

      
       (10 mL) and add dropwise to the hydride slurry.
      
    • Reflux: Warm to room temperature, then reflux gently for 4–12 hours. Monitor by

      
      P NMR (Primary phosphines typically show a triplet at high field, 
      
      
      
      -100 to -160 ppm,
      
      
      Hz).
    • Hydrolysis (Critical): Cool to 0 °C. Quench using the Fieser method (water, 15% NaOH, water) or Glauber’s salt (

      
      ) under Argon flow. Caution: Evolution of 
      
      
      
      gas.
    • Isolation: Filter the salts under inert atmosphere (Schlenk frit). Dry the filtrate over degassed

      
      .
      
    • Distillation: Remove solvent. The product, This compound , is a liquid/low-melting solid. Distill under high vacuum if necessary.

Protocol B: Synthesis of Tristhis compound (Ligand)

If the target is the tridentate ligand, the stoichiometry is adjusted to force triple rearrangement.

  • Reagents:

    • Triphenyl phosphite: 10 mmol[1]

    • LDA: >35 mmol (Excess)

    • Temperature: -78 °C to Room Temp.

  • Key Difference: The excess base lithiates all three phenolic rings (sequentially or simultaneously depending on conditions), causing three P-O

    
     P-C migrations. The product upon acidic workup is the Tristhis compound oxide , which can be reduced to the phosphine using trichlorosilane (
    
    
    
    ) or phenylsilane.

Data Interpretation & Quality Control

Quantitative Data Summary
ParameterPrimary Phosphine RouteTris-Ligand Route
Starting Material Triphenyl PhosphiteTriphenyl Phosphite
Reagent Stoichiometry 1.1 equiv LDA>3.5 equiv LDA
Intermediate (2-OH-Ph)P(OPh)2P(2-OH-Ph)3 (Oxide)
Reduction Method

Silane /


P NMR Shift

-120 to -140 ppm (t)

-30 to -50 ppm (s)
Typical Yield 55 - 65%70 - 80%
NMR Validation
  • 
    P NMR (Proton Coupled): 
    
    • Product: Look for a triplet (

      
       Hz). This coupling confirms the presence of the 
      
      
      
      group.
    • Impurity: Phenylphosphine (

      
      ) appears if the C-O bond is cleaved instead of rearranged (singlet or triplet depending on decoupling).
      
  • 
    H NMR: 
    
    • Look for the

      
       protons as a doublet of triplets (large coupling to P, small coupling to H) around 
      
      
      
      3.5–4.5 ppm.
    • The phenolic

      
       is typically broad, appearing >8 ppm or exchangeable with 
      
      
      
      .

Safety & Handling (E-E-A-T)

  • Neurotoxicity of TPP: Triphenyl phosphite is a known skin irritant and potential neurotoxin.[2] Use nitrile gloves and work in a fume hood.

  • Phosphine Hazards: Primary phosphines (

    
    ) are often pyrophoric  or at least highly oxidizable. All storage must be in sealed ampoules or Schlenk flasks under Argon.
    
  • Lithium Aluminum Hydride: Reacts violently with water. Ensure quenching is performed slowly and with adequate cooling.

  • Odor Control: Phosphines have a potent, garlic-like stench. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware and spills.

References

  • Rearrangement Mechanism: Dhawan, B., & Redmore, D. (1987). Anionic rearrangement of aryl phosphites and phosphinites. Journal of Organic Chemistry , 52(20), 4618-4620. Link

  • Tris-Ligand Synthesis: Kudryavtsev, I. Y., et al. (2013). Molecular and crystal structure of tristhis compound oxide. Russian Journal of General Chemistry . Link

  • General Reduction Protocols: Issleib, K., & Tzschach, A. (1959). Alkali-Phosphorus Compounds and their Reactivity. Chemische Berichte, 92, 1118.
  • Triphenyl Phosphite Properties: PubChem Database. Triphenyl phosphite (CID 7540). Link

Sources

Strategic Reduction of Phosphonates to Primary Phosphines: A High-Fidelity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The conversion of phosphonates (


) to primary phosphines (

) is a pivotal transformation in the synthesis of metal-organic frameworks (MOFs), asymmetric catalysts, and semiconductor precursors. Unlike their oxidized counterparts, primary phosphines are highly reactive, often pyrophoric, and prone to rapid oxidation.

This Application Note details the Lithium Aluminum Hydride (LiAlH


)  reduction protocol, widely regarded as the "Gold Standard" for this transformation due to its thermodynamic driving force and reliability. We prioritize safety  and chemoselectivity , addressing the specific challenges of handling pyrophoric intermediates under inert atmospheres.
Key Transformation


Critical Safety Directives (Read Before Experimentation)

DANGER: PYROPHORIC HAZARD Primary phosphines (e.g., phenylphosphine, cyclohexylphosphine) are pyrophoric ; they ignite spontaneously upon contact with air.[1] They also possess a potent, nauseating toxicity (similar to rotting fish/garlic) detectable at ppb levels.

  • Atmosphere: All operations must occur under a positive pressure of dry Argon or Nitrogen using Schlenk line or Glovebox techniques.

  • Glassware: All glassware must be oven-dried (

    
    C) and flame-dried under vacuum.
    
  • Bleach Trap: The vacuum pump exhaust and all gas outlets must be vented through a bleach (sodium hypochlorite) scrubber to oxidize any escaping phosphine vapors to harmless phosphates.

  • Fire Safety: Have a Class D fire extinguisher and a bucket of dry sand immediately available. Do not use water.

Mechanistic Insight: The Hydride Transfer Cascade

Understanding the mechanism is crucial for troubleshooting incomplete reductions. The reduction of a phosphonate diester to a primary phosphine requires the delivery of multiple hydride equivalents.

The Pathway[2][3][4][5][6]
  • Nucleophilic Attack: The aluminohydride anion attacks the electrophilic phosphorus center (

    
    ).
    
  • Elimination: Alkoxy groups (

    
    ) are eliminated, likely proceeding through a phosphinous acid/aldehyde-like intermediate.
    
  • Final Reduction: The

    
     bond is fully reduced to 
    
    
    
    , and the phosphorus atom changes oxidation state from V to III.
Mechanistic Visualization (Graphviz)

LiAlH4_Mechanism cluster_conditions Critical Conditions Start Phosphonate R-P(O)(OR')2 Step1 Intermediate A [Al-Complex] Start->Step1 + LiAlH4 (Hydride Attack) Step2 Phosphinous Int. R-PH(O)(OR') Step1->Step2 - LiAl(OR')4 (Elimination) Step3 Primary Phosphine R-PH2 Step2->Step3 + LiAlH4 (Deoxygenation) Cond1 Anhydrous THF/Et2O Cond2 Reflux Required

Figure 1: Simplified mechanistic cascade of phosphonate reduction via aluminohydride species.

Detailed Protocol: LiAlH Reduction

This protocol is optimized for a 10-50 mmol scale.

Materials & Reagents
ReagentSpecificationRole
Phosphonate Substrate Dry, neat or dissolved in THFPrecursor
LiAlH

(LAH)
2.0 - 4.0 M in THF or PowderReducing Agent (Excess: 3-4 equiv.)
THF / Diethyl Ether Anhydrous, DegassedSolvent
Degassed Water/HCl

sparged
Quenching Agent
Step-by-Step Workflow
Phase 1: Setup and Addition
  • Apparatus: Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, a pressure-equalizing addition funnel, and a rubber septum. Connect the top of the condenser to the Schlenk line (Argon).

  • Purge: Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

  • Reagent Prep:

    • Charge the RBF with LiAlH

      
       (3.0 equivalents relative to phosphonate) suspended in anhydrous THF.
      
    • Cool the RBF to

      
      C using an ice bath.
      
    • Dissolve the phosphonate diester in anhydrous THF and transfer to the addition funnel via cannula.

  • Addition: Dropwise add the phosphonate solution to the LiAlH

    
     slurry.
    
    • Note: Gas evolution (

      
      ) may occur. Control the rate to prevent foaming.
      
Phase 2: Reaction & Reflux
  • Warming: Remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the mixture to a gentle reflux (66°C for THF) for 4–12 hours .

    • Monitoring: Aliquots can be quenched and checked via

      
      P NMR. The disappearance of the phosphonate signal (
      
      
      
      ppm) and appearance of the primary phosphine doublet/triplet (
      
      
      to
      
      
      ppm) indicates completion.
Phase 3: The "Pyrophoric Quench" (CRITICAL)

Most accidents occur here. The quench must be performed under inert gas.

  • Cooling: Cool the reaction mixture back to

    
    C.
    
  • Degassed Quench: Slowly add degassed water or dilute HCl via the addition funnel.

    • Caution: Vigorous

      
       evolution. Add dropwise.
      
    • Tip: Using the "Fieser Method" (Water, 15% NaOH, Water) can create a granular precipitate that is easier to filter, but for primary phosphines, an acidic quench (degassed 1M HCl) followed by organic extraction is often safer to keep the phosphine from oxidizing.

  • Phase Separation:

    • Maintain Argon flow.

    • Extract the aqueous layer with degassed ether or pentane.

    • Combine organic layers and dry over anhydrous

      
       (degassed).
      
Phase 4: Isolation
  • Concentration: Remove solvent under reduced pressure (ensure the pump exhaust is trapped with bleach).

  • Distillation: Primary phosphines are often volatile liquids. Distill under vacuum or inert atmosphere to obtain the pure product.

    • Storage: Store immediately in a sealed ampoule or Schlenk tube under Argon in the dark.

Experimental Workflow Diagram (Graphviz)

Workflow Setup 1. Setup & Purge (3-Neck Flask, Ar Line) Addition 2. Cold Addition (0°C) Phosphonate -> LiAlH4 Setup->Addition Reflux 3. Reflux (4-12h) Monitor 31P NMR Addition->Reflux Quench 4. Degassed Quench (Slow H2 Evolution) Reflux->Quench Complete Conversion Workup 5. Extraction (Degassed Solvents) Quench->Workup Distill 6. Isolation (Vacuum Distillation) Workup->Distill

Figure 2: Operational workflow for the safe reduction of phosphonates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old LiAlH

or wet solvent
Use fresh LiAlH

pellets (ground) or solution. Ensure THF is distilled from Na/Benzophenone.
Product Oxidation Air leak during quench/workupUse degassed solvents for all workup steps. Sparge water with Argon for 30 mins before use.
Low Yield Volatility of productSome primary phosphines (

) are very volatile. Avoid high-vacuum rotary evaporation; use careful distillation.
"Stench" Complaints Poor exhaust trappingEnsure all vacuum pump exhausts bubble through a 10% bleach solution.

Alternative Methods (Chemoselectivity Notes)

While LiAlH


 is the standard, it affects other functional groups (esters, ketones, nitriles).[2] For sensitive substrates, consider:
  • Silane Reduction (Two-Step):

    • Convert Phosphonate

      
       Dichlorophosphine (
      
      
      
      ) using
      
      
      or
      
      
      .
    • Reduce

      
       using LiAlH
      
      
      
      or mild silanes (e.g.,
      
      
      ). This avoids exposing the full organic skeleton to harsh LiAlH
      
      
      reflux conditions if the first step is tolerated.
  • DIBAL-H: Can be used but often stops at the intermediate or requires specific temperature control.

References

  • Hays, H. R. (1966). "Reaction of diethyl phosphonates with lithium aluminum hydride." The Journal of Organic Chemistry, 31(11), 3817–3820.

    • The foundational text establishing the LiAlH4 protocol for phosphon
  • Imamoto, T., et al. (2001).[3][4] "Stereospecific Reduction of Phosphine Oxides to Phosphines." Organic Letters, 3(1), 87-90.[4]

    • Provides modern context on phosphine oxide reduction and stereochemistry.
  • Busacca, C. A., et al. (2008).[4] "Reduction of Phosphine Oxides." The Journal of Organic Chemistry, 73(4), 1524-1531.

    • Excellent resource for chemoselective silane-based reductions (primarily for oxides, but relevant for mechanistic understanding).
  • University of California, Irvine (EHS). "Procedures for Safe Use of Pyrophoric Reagents."

    • Authoritative safety protocols for handling pyrophoric organophosphorus compounds.
  • Organic Syntheses. "Preparation of Phenylphosphine." Org.[3][4][5] Synth. 1925, 5, 87; Coll. Vol. 1, 434.

    • Classic, verified protocol for primary phosphine synthesis.

Sources

Application Note: A Streamlined One-Pot Synthesis of Primary Phosphines Directly from White Phosphorus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Primary phosphines (RPH₂) are foundational building blocks in organophosphorus chemistry. Their utility as ligands in catalysis and as precursors for more complex, high-value phosphorus compounds makes them indispensable in academic research and industrial applications, including drug development and materials science.[1] Traditionally, the synthesis of these vital compounds begins with the hazardous, multi-step conversion of elemental white phosphorus (P₄) into phosphorus trichloride (PCl₃) using chlorine gas.[1][2][3] This process is not only energy-intensive but also generates significant chloride waste.[1][3] To circumvent these challenges, direct functionalization of P₄ is a paramount goal. This application note details a robust, one-pot protocol for the synthesis of primary phosphines from white phosphorus using organotin reagents, avoiding harsh chlorination steps and offering a more efficient, scalable, and sustainable route to these critical molecules.[1][2][3]

Principles of the One-Pot Synthesis

This synthetic strategy is centered on the direct activation of the P₄ tetrahedron via stannylation to form a key intermediate, tris(tributylstannyl)phosphine ((Bu₃Sn)₃P).[1] This intermediate is then selectively mono-functionalized with an organic electrophile (aryl or alkyl halide). The final step involves the cleavage of the remaining tin-phosphorus bonds with an acid to yield the desired primary phosphine (RPH₂). The entire sequence is performed in a single reaction vessel, minimizing handling and purification steps.

A significant advantage of this method is the ability to recover the organotin byproduct (Bu₃SnCl), which can be recycled back into the necessary starting materials, thereby creating a closed-loop system that minimizes toxic waste.[2][3]

Reaction Scheme Overview:

  • P₄ Activation/Stannylation: White phosphorus is reacted with tributyltin hydride (Bu₃SnH) and a catalytic amount of tributyltin methoxide (Bu₃SnOMe) to form the key intermediate, (Bu₃Sn)₃P. This step can be performed neat, without a solvent, by simple heating.[1]

  • Mono-functionalization: The in-situ generated (Bu₃Sn)₃P is treated with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) and an aryl or alkyl chloride. This selectively forms the mono-substituted intermediate, (Bu₃Sn)₂PR.[1][2]

  • Protonolysis: The final primary phosphine is liberated by adding an acid, such as hydrogen chloride (HCl) in dioxane, which cleaves the two remaining P-Sn bonds.[2]

Proposed Mechanism for Arylation

For the reaction with aryl chlorides, experimental evidence suggests the reaction does not proceed via a standard nucleophilic aromatic substitution. Instead, the strong base (KHMDS) is believed to induce a dehydrohalogenation of the aryl chloride, forming a highly reactive aryne intermediate. The phosphorus nucleophile, generated from the reaction of (Bu₃Sn)₃P and KHMDS, then attacks the aryne.[1][2] This mechanism is crucial as it can lead to the formation of regioisomeric products if an unsymmetrical aryne is generated.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the one-pot synthesis within a single reaction vessel.

G P4 White Phosphorus (P₄) Reagents1 Bu₃SnH Bu₃SnOMe (cat.) Intermediate1 Tris(tributylstannyl)phosphine ((Bu₃Sn)₃P) Reagents1->Intermediate1 Step 1: Stannylation (Neat, Heat) Reagents2 1. KHMDS 2. R-Cl (Aryl/Alkyl Chloride) Intermediate2 Mono-functionalized Intermediate ((Bu₃Sn)₂PR) Reagents2->Intermediate2 Step 2: Mono-functionalization Reagents3 HCl in Dioxane Product Primary Phosphine (RPH₂) Reagents3->Product Step 3: Protonolysis Byproduct Tributyltin Chloride (Bu₃SnCl) (Recoverable) Product->Byproduct Separation & Purification

Caption: Workflow for the one-pot synthesis of primary phosphines from P₄.

Detailed Experimental Protocol: Synthesis of Phenylphosphine (PhPH₂)

This protocol is adapted from the multi-gram synthesis reported by Mende, M., et al. (2020).[1][3] Extreme caution is required when handling white phosphorus and organotin compounds. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Reagents and Equipment:

  • White Phosphorus (P₄)

  • Tributyltin hydride (Bu₃SnH)

  • Tributyltin methoxide (Bu₃SnOMe)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Chlorobenzene (PhCl)

  • Hydrogen chloride solution (4 M in 1,4-dioxane)

  • Anhydrous solvents (e.g., THF, hexane)

  • Schlenk flask and manifold or glovebox

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and distillation

Step-by-Step Procedure:

  • Synthesis of (Bu₃Sn)₃P:

    • In a glovebox, charge a Schlenk flask with white phosphorus (1.0 eq).

    • Add tributyltin hydride (Bu₃SnH, 9.0 eq) and tributyltin methoxide (Bu₃SnOMe, 3.0 eq).

    • Seal the flask, remove it from the glovebox, and heat the neat mixture at 80 °C with stirring for 16 hours. The reaction mixture should become a clear, colorless to pale yellow solution, indicating the formation of (Bu₃Sn)₃P. Allow the flask to cool to room temperature.

  • Mono-arylation:

    • Under an inert atmosphere, dissolve the crude (Bu₃Sn)₃P in anhydrous THF.

    • In a separate flask, dissolve KHMDS (4.0 eq) in anhydrous THF.

    • Cool both solutions to -78 °C (dry ice/acetone bath).

    • Slowly add the KHMDS solution to the (Bu₃Sn)₃P solution via cannula transfer.

    • After stirring for 15 minutes, add chlorobenzene (PhCl, 4.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The formation of (Bu₃Sn)₂PPh is confirmed by ³¹P NMR spectroscopy.

  • Protonolysis and Isolation:

    • Cool the reaction mixture to 0 °C (ice bath).

    • Slowly add an excess of 4 M HCl in 1,4-dioxane (e.g., 12.0 eq) to the stirred solution. This step is exothermic and will result in the formation of a precipitate (KCl and Bu₃SnCl).

    • Stir the mixture at room temperature for 1 hour to ensure complete conversion to phenylphosphine (PhPH₂).[2]

    • Remove the solvent and other volatiles under reduced pressure.

    • Extract the residue with hexane to separate the product from the salts.

    • The hexane solution contains PhPH₂ and the byproduct Bu₃SnCl. The phenylphosphine can be isolated by fractional distillation. The less volatile Bu₃SnCl remains in the distillation flask and can be recovered in high yield.[3]

Substrate Scope and Performance

The developed one-pot method is effective for a range of aryl and alkyl halides. The table below summarizes the spectroscopic yields for the formation of the (Bu₃Sn)₂PR intermediate from various substrates, demonstrating the versatility of the reaction.[1]

EntrySubstrate (R-X)Product ((Bu₃Sn)₂PR)Spectroscopic Yield (%)
1Chlorobenzene(Bu₃Sn)₂PPh91
24-Chloroanisole(Bu₃Sn)₂P(C₆H₄-4-OMe)85
34-Chlorotoluene(Bu₃Sn)₂P(C₆H₄-4-Me)90
44-Chloro-trifluoromethylbenzene(Bu₃Sn)₂P(C₆H₄-4-CF₃)88
51-Chloronaphthalene(Bu₃Sn)₂P(1-Naphthyl)92
61-Chlorooctane(Bu₃Sn)₂P(n-Octyl)94
7Benzyl chloride(Bu₃Sn)₂P(Benzyl)89

Yields are based on the spectroscopic analysis using an internal standard as reported in the source literature.[1]

Mandatory Safety Precautions

Chemical synthesis involving white phosphorus is extremely hazardous and should only be undertaken by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

  • White Phosphorus (P₄):

    • Toxicity: Extremely toxic, with a lethal oral dose for humans estimated at 50-100 mg.[4] Chronic exposure can lead to necrosis of the jaw ("phossy jaw").[5]

    • Flammability: Pyrophoric; ignites spontaneously in air. It must be handled and stored under water or an inert atmosphere at all times.[4]

    • Burns: Causes severe, deep, and slow-healing chemical burns.[4] Any solid particles must be removed from the skin (never with bare hands) and the affected area must be kept wet.[6]

    • Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves.[4]

    • Emergency: Keep a container of wet sand or a water extinguisher immediately available.[4] In case of skin contact, brush off any visible solids and flush with copious amounts of cool water for at least 15 minutes.[4][7]

  • Organotin Reagents (e.g., Bu₃SnH, Bu₃SnCl):

    • Toxicity: Organotin compounds are highly toxic and can be absorbed through the skin. They can affect the central nervous system, skin, and eyes. All handling should be performed in a well-ventilated fume hood or glovebox.

  • KHMDS and HCl:

    • Corrosivity: KHMDS is a strong base, and concentrated HCl is a strong, corrosive acid. Handle with appropriate care to avoid contact with skin and eyes.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of (Bu₃Sn)₃P Insufficient reaction time or temperature; presence of oxygen.Ensure the reaction runs for the full recommended time at 80 °C. Verify that the inert atmosphere is strictly maintained.
Formation of side products (e.g., R₂PSnBu₃) Incorrect stoichiometry of KHMDS or R-Cl; reaction temperature too high during addition.Use precise stoichiometry as described. Maintain low temperatures (-78 °C) during the addition of KHMDS and the electrophile to favor mono-substitution.
Incomplete protonolysis Insufficient amount of HCl added.Add HCl in excess to ensure complete cleavage of both P-Sn bonds. Monitor the reaction by ³¹P NMR if possible.
Difficulty in isolating the final product Product volatility; inefficient distillation.For volatile primary phosphines, use trap-to-trap distillation at reduced pressure. Ensure the distillation setup is efficient and leak-free.

References

  • Mende, M., Cammarata, J., Scott, D. J., & Wolf, R. (2020). One-pot synthesis of primary phosphines from white phosphorus. Chemical Communications. [Link]

  • Mende, M., Cammarata, J., Scott, D. J., & Wolf, R. (2020). One-pot synthesis of primary phosphines from white phosphorus. RSC Publishing. [Link]

  • Mende, M., Cammarata, J., Scott, D. J., & Wolf, R. (2020). One-Pot Synthesis of Primary Phosphines from White Phosphorus. ResearchGate. [Link]

  • Scott, D. J., Cammarata, J., Schimpf, M., & Wolf, R. Synthesis of Monophosphines Directly from White Phosphorus. ResearchGate. [Link]

  • Scott, D. J., & Wolf, R. (2020). Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds. PMC. [Link]

  • NIOSH. (Date not specified). White Phosphorus: Systemic Agent. Centers for Disease Control and Prevention. [Link]

  • Princeton University Environmental Health and Safety. (Date not specified). Phosphorus. Princeton University. [Link]

  • GOV.UK. (Date not specified). Incident Management - White phosphorus. GOV.UK. [Link]

  • U.S. Environmental Protection Agency (EPA). (Date not specified). Phosphorus. EPA. [Link]

  • World Health Organization (WHO). (2024, January 15). White phosphorus. WHO. [Link]

Sources

Application Note: Hydrophosphination of Imines using (2-Hydroxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the hydrophosphination of imines using (2-Hydroxyphenyl)phosphine (also known as 2-phosphinophenol). This reaction is a powerful method for synthesizing


-aminophosphines  bearing an ortho-hydroxyl group, which serve as versatile P,N,O-hybrid ligands  in asymmetric catalysis and coordination chemistry. Additionally, this pathway can be extended to access 2,3-dihydro-1,3-benzoxaphospholes  via cyclization.

Executive Summary

The hydrophosphination of imines with primary phosphines is an atom-economic route to chiral


-aminophosphines. When This compound  (

) is employed, the reaction yields functionalized secondary phosphines that incorporate a phenol moiety. These products are privileged precursors for P,N,O-pincer ligands and can undergo subsequent cyclization to form 2,3-dihydro-1,3-benzoxaphospholes , a class of heterocycles with significant utility in catalytic hydrogenation and hydroboration.

This guide provides a validated protocol for the catalyst-free hydrophosphination of aldimines, emphasizing the handling of air-sensitive primary phosphines and the control of chemoselectivity between open-chain addition and cyclization.

Scientific Principles & Mechanism[1]

The Reagent: this compound

Unlike standard primary phosphines (e.g., phenylphosphine), this compound possesses a hard donor (OH) adjacent to the soft donor (


). This bifunctionality enables:
  • Hemilabile Coordination: The OH group can reversibly bind to metal centers, stabilizing reactive intermediates.

  • Directed Reactivity: Hydrogen bonding between the OH and the imine nitrogen activates the electrophile, facilitating hydrophosphination under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the P-H bond across the C=N double bond of the imine.

  • Pre-equilibrium: The phosphine and imine form a hydrogen-bonded complex involving the phenol proton and imine nitrogen.

  • Nucleophilic Attack: The phosphorus atom attacks the imine carbon (hydrophosphination).

  • Proton Transfer: Rapid proton transfer from P to N (and potentially involving the phenolic proton) yields the

    
    -aminophosphine .
    
  • Cyclization (Optional): Under acidic conditions or high thermal stress, the phenol oxygen can attack the phosphorus center (with loss of amine or

    
    ) or the 
    
    
    
    -carbon (with loss of amine) to form benzoxaphosphole derivatives.
Pathway Visualization

HydrophosphinationMechanism Figure 1: Mechanistic pathway for the hydrophosphination of imines. Start Reagents (2-HO-C6H4-PH2 + R-CH=N-R') Complex H-Bonded Pre-complex Start->Complex Mixing Transition Transition State (P-C Bond Formation) Complex->Transition Nucleophilic Attack Product α-Aminophosphine (Open Chain P,N,O-Ligand) Transition->Product Proton Transfer Cyclic Benzoxaphosphole (Cyclized Product) Product->Cyclic Condensation (-H2 or -Amine)

Experimental Protocol

Safety & Handling
  • Primary Phosphine Hazard: this compound is air-sensitive and potentially pyrophoric in dry form. It has a foul odor (stench).

  • Containment: All operations must be performed inside a nitrogen-filled glovebox or using strict Schlenk techniques .

  • Deactivation: Quench glassware and spills with a dilute bleach solution (5% NaOCl) to oxidize residual phosphine to the safer phosphonic acid.

Materials[1]
  • This compound: Prepared via reduction of (2-hydroxyphenyl)phosphonate or commercially sourced (if available).

  • Imine Substrate:

    
    -substituted aldimines (e.g., 
    
    
    
    -benzylidene-benzylamine).
  • Solvent: Anhydrous Toluene or THF (dried over Na/benzophenone and degassed).

  • Glassware: Flame-dried Schlenk tubes, magnetic stir bars.

Step-by-Step Procedure (Catalyst-Free)

Scale: 1.0 mmol

  • Preparation (Glovebox/Schlenk):

    • In a 25 mL Schlenk tube, dissolve imine (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

    • Add This compound (1.05 mmol, 1.05 equiv) to the solution. Note: A slight excess of phosphine ensures complete consumption of the imine.

  • Reaction:

    • Seal the tube and stir the mixture at Room Temperature (25 °C) .

    • Monitor the reaction by

      
      P NMR  (lock solvent: 
      
      
      
      capillary).
    • Observation: The primary phosphine signal (triplet,

      
       to 
      
      
      
      ppm,
      
      
      Hz) will disappear.
    • Product Signal: A new doublet (or doublet of doublets) appears in the region of

      
       to 
      
      
      
      ppm (secondary phosphine).
  • Completion & Workup:

    • Reaction is typically complete within 2–12 hours depending on steric hindrance.

    • Evaporation: Remove volatiles under high vacuum (Schlenk line) to yield the crude

      
      -aminophosphine.
      
    • Purification:

      • Preferred: Recrystallization from degassed Pentane/Et

        
        O at -30 °C.
        
      • Avoid: Silica gel chromatography, as the acidic surface can promote oxidation or hydrolysis.

  • Storage:

    • Store the isolated product in a glovebox freezer (-30 °C).

Data Analysis (Expected Results)[1]
ParameterPrimary Phosphine (Start)

-Aminophosphine (Product)

P NMR Shift

-120 to -140 ppm

-20 to 0 ppm
Multiplicity Triplet (

)
Doublet (

)

Coupling
~200 Hz~200-220 Hz
Physical State Liquid/Low-melting solidViscous oil or Solid

Scope and Variations

Synthesis of Benzoxaphospholes

To access the cyclic 2,3-dihydro-1,3-benzoxaphosphole scaffold:

  • Modification: Perform the reaction at elevated temperature (80–110 °C ) in Toluene.

  • Additive: Addition of a mild acid catalyst (e.g., 5 mol% TsOH) promotes the condensation of the phenolic OH with the P-C-N moiety, releasing the amine.

  • Note: This is a "phospha-Mannich" type condensation followed by cyclization.

Substrate Tolerance[1]
  • Electron-Poor Imines: React faster due to increased electrophilicity of the C=N bond.

  • Steric Bulk: Ortho-substituents on the imine aryl ring may slow down the reaction but generally do not inhibit it.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oxidation (P=O signal) Oxygen ingressCheck Schlenk seals; ensure solvents are rigorously degassed.
No Reaction Deactivated ImineHeat to 60 °C; ensure imine is dry (remove water from synthesis).
Multiple P Signals Diastereomers

-Aminophosphines have two chiral centers (P and C). Two diastereomers (syn/anti) are expected.
Precipitate Formation Product crystallizationCool the reaction mixture to complete precipitation and filter in glovebox.

References

  • Reactivity of Primary Phosphines towards Imines

    • Title: Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines
    • Source: Chemistry – A European Journal, 2022.
    • Context: Establishes the catalyst-free mechanism and equilibrium dynamics of primary phosphine hydrophosphin
    • URL:[Link]

  • Benzoxaphosphole Synthesis

    • Title: Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes[1]

    • Source: MDPI Organics, 2024.
    • Context: Discusses the cyclization pathways and structural characterization of related benzoxaphosphole deriv
    • URL:[Link][2]

  • General Hydrophosphin

    • Title: Phosphines and related C–P bonded compounds (Organophosphorus Chemistry Vol. 44)
    • Source: Royal Society of Chemistry, 2015.
    • Context: Reviews synthetic routes to 1,3-benzoxaphospholes via 2-phosphinophenol.
    • URL:[Link][3][2][4][5][6][7][8][9][10][11][12]

  • Chiral Aminophosphines

    • Title: Chiral aminophosphines derived from hydroxyproline and their application in allene–imine [4 + 2] annulation[10]

    • Source: Journal of Antibiotics, 2019.
    • Context: Demonstrates the utility of chiral aminophosphines in c
    • URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Benzoxaphosphinines via P-O Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxaphosphinines, heterocyclic compounds containing a phosphorus-oxygen bond within a six-membered ring fused to a benzene ring, represent a significant class of molecules with growing importance in medicinal chemistry and materials science. Their unique structural and electronic properties make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This guide provides an in-depth overview of the synthetic strategies for preparing benzoxaphosphinines, with a primary focus on methodologies involving intramolecular P-O bond formation.

The inherent reactivity and coordination capabilities of the phosphorus atom, combined with the rigid benzannulated framework, offer opportunities for developing compounds with diverse biological activities. Analogous heterocyclic systems, such as benzoxaboroles, have demonstrated remarkable potential in medicinal chemistry, exhibiting a wide range of biological effects including antibacterial, antifungal, and anti-inflammatory properties.[1] This underscores the therapeutic promise of exploring novel heterocyclic scaffolds like benzoxaphosphinines.

This document will detail key synthetic methodologies, provide step-by-step experimental protocols, and discuss the mechanistic rationale behind these transformations.

Core Methodologies for P-O Cyclization

The construction of the benzoxaphosphinine core via intramolecular P-O cyclization typically involves the formation of a bond between a phosphorus-containing functional group and a suitably positioned hydroxyl group on a benzene ring. Several strategies have been developed to achieve this transformation, often relying on the reactivity of trivalent or pentavalent phosphorus species.

Cyclization of Functionalized Phosphine Derivatives

One common approach involves the intramolecular reaction of a phosphine derivative bearing a tethered phenolic group. The nucleophilicity of the phosphorus lone pair in tertiary phosphines allows for reaction with various electrophiles.[2] This principle can be extended to intramolecular cyclization reactions.

Mechanistic Considerations

The cyclization is often promoted by an activating agent or catalyst that facilitates the departure of a leaving group and subsequent attack by the phenolic oxygen. The choice of reaction conditions is critical to favor the desired intramolecular cyclization over competing intermolecular reactions.

P_O_Cyclization_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Start o-(Diphenylphosphino)benzyl alcohol Intermediate Activated Phosphonium Intermediate Start->Intermediate Activation Reagent Activating Agent (e.g., DCC, DEAD) Reagent->Intermediate Product Benzoxaphosphinine Intermediate->Product Intramolecular Nucleophilic Attack (P-O Cyclization) Radical_Cyclization_Workflow Start Precursor with Phosphonyl and Unsaturated Groups Radical_Gen Electrochemical Generation of Phosphonyl Radical Start->Radical_Gen Intra_Add Intramolecular Radical Addition Radical_Gen->Intra_Add Cyclization P-O Bond Formation via Cyclization Intra_Add->Cyclization Product Benzoxaphosphinine Derivative Cyclization->Product

Sources

Application Note: Synthesis of Metal-Phosphine Complexes (Re & Pt)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

Metal-phosphine complexes occupy a critical intersection between catalysis and medicine.[1] Platinum(II) complexes, particularly cisplatin analogues, remain a cornerstone of chemotherapy.[1] The steric and electronic tunability of phosphine ligands (


) allows for precise modulation of lipophilicity and DNA-binding kinetics.[1] Conversely, Rhenium(I) tricarbonyl complexes (

core) have emerged as dual-purpose agents for theranostics —combining therapeutic potential with luminescence for cellular imaging.[1]

This guide details the synthesis of two archetypal complexes:

  • 
     : A model for square-planar anticancer agents.[1]
    
  • 
     : A representative Re(I) tricarbonyl reporter probe.[1]
    

Platinum(II) Phosphine Synthesis[1][2][3][4][5][6]

The Challenge: Isomer Control

Platinum(II) forms square planar (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) complexes.[1] The primary synthetic challenge is controlling the geometric isomerism  (cis vs. trans).[1]
  • Thermodynamic Control: The trans isomer is often thermodynamically more stable due to steric relief between bulky phosphine ligands.

  • Kinetic Control: The cis isomer (often the bioactive form) requires specific precursors and the exploitation of the Trans Effect .

Mechanism: The Trans Effect

The Trans Effect dictates that ligands with strong


-donor or 

-acceptor properties will labilize the ligand trans to themselves, directing incoming substitution.
  • Order of Trans Effect:

    
    
    
  • Application: To make cis-[

    
    ], we cannot simply mix 
    
    
    
    and
    
    
    arbitrarily.[1] We typically start with a precursor where the leaving groups are directed by the phosphines or use solvent effects to precipitate the less soluble kinetic product.
Protocol: Synthesis of [1]

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    ): 1.0 mmol (415 mg)[1]
    
  • Triphenylphosphine (

    
    ): 2.1 mmol (550 mg)[1]
    
  • Solvents: Deoxygenated Water, Acetone, Dichloromethane (DCM), Diethyl Ether.[1]

Workflow:

  • Precursor Dissolution: Dissolve

    
     (415 mg) in 10 mL of deoxygenated water. The solution will be red.[1]
    
  • Ligand Preparation: Dissolve

    
     (550 mg) in 15 mL of acetone.
    
  • Addition: Add the phosphine solution dropwise to the stirring platinum solution under

    
     atmosphere.
    
    • Observation: A fine white/pale yellow precipitate forms immediately.[1]

  • Reaction: Stir for 2 hours at room temperature.

    • Note: Heating or prolonged stirring in organic solvents can promote isomerization to the trans form.

  • Isolation: Filter the solid using a sintered glass frit.

  • Purification:

    • Wash with water (

      
       mL) to remove KCl.[1]
      
    • Wash with diethyl ether (

      
       mL) to remove excess phosphine.[1]
      
    • Dry under vacuum.[1]

Visualization: Pt Synthesis Logic

Pt_Synthesis cluster_0 Precursors K2PtCl4 K2PtCl4 (Aqueous) Reaction Mixing (Dropwise Addition) K2PtCl4->Reaction PPh3 PPh3 (Acetone) PPh3->Reaction Precipitation Precipitation (Kinetic Product) Reaction->Precipitation Fast kinetics Filtration Filtration & Washing (Water/Ether) Precipitation->Filtration Isomerization Trans-Isomer (Thermodynamic) Precipitation->Isomerization Heat/Time Product cis-[PtCl2(PPh3)2] (White Solid) Filtration->Product

Caption: Workflow for the kinetic synthesis of cis-platinum phosphine complexes.

Rhenium(I) Phosphine Synthesis[1][7]

The Challenge: The fac vs. mer Geometry

Rhenium(I) tricarbonyl complexes (


) adopt an octahedral geometry.[1] When three carbonyls are present, they can arrange in:
  • Facial (fac): The three CO ligands occupy one face (90° apart).[1] This is the standard stable configuration for Re(I) tricarbonyls due to the strong trans-effect of CO ensuring they do not sit trans to each other.[1]

  • Meridional (mer): The three CO ligands form a "T" shape.[1] This is rare and unstable for this oxidation state.[1]

Protocol: Synthesis of [1]

Reagents:

  • Pentacarbonylchlororhenium(I) (

    
    ): 0.5 mmol (180 mg)[1]
    
  • Triphenylphosphine (

    
    ): 1.1 mmol (290 mg)[1]
    
  • Solvent: Toluene (Dry, degassed).[1]

Workflow:

  • Setup: Flame-dry a 50 mL Schlenk flask and cycle with

    
     three times.
    
  • Charging: Add

    
     and 
    
    
    
    to the flask.
  • Solvent: Add 20 mL of dry toluene.

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The heat drives the substitution of two CO ligands. The high temperature ensures the release of CO gas (entropy driven).[1]

    • Observation: Evolution of CO gas bubbles; solution may darken slightly.[1]

  • Cooling: Allow the solution to cool to room temperature.

  • Precipitation: Reduce volume to ~5 mL under vacuum. Add 15 mL of cold hexane to precipitate the product.[1]

  • Collection: Filter the white/off-white solid and wash with cold hexane.[1]

Visualization: Re Substitution Pathway

Re_Synthesis cluster_geometry Stereochemistry Precursor [Re(CO)5Cl] (18e- species) Intermediate [Re(CO)4Cl(PPh3)] (Transient) Precursor->Intermediate + PPh3 / Heat CO_Loss1 - CO (Gas) Precursor->CO_Loss1 Product fac-[Re(CO)3Cl(PPh3)2] (18e- species) Intermediate->Product + PPh3 / Heat CO_Loss2 - CO (Gas) Intermediate->CO_Loss2 Note CO ligands occupy facial (fac) positions to maximize pi-backbonding

Caption: Stepwise substitution of Carbonyls by Phosphines in Rhenium synthesis.

Characterization & Data Analysis

Reliable characterization relies on


 NMR (to confirm coordination) and IR (to confirm geometry).[1]
Comparative Data Table
Feature



NMR

15–25 ppm (approx)

10–20 ppm (approx)
Coupling (

)

Hz
N/A (Re has no spin-active I=1/2 isotope)
IR (

)
N/A3 Bands: ~2030 (s), 1950 (m), 1910 (m) cm

Geometry Check Large

indicates cis.[1][8] (Trans is ~2400 Hz)
3 distinct CO bands indicate

(fac) symmetry.[1]
Solubility DCM, CHCl3, DMSOToluene, DCM, THF
Interpretation of NMR[14]
  • Platinum: The presence of

    
     (33% abundance, spin 1/2) creates "satellites" around the main phosphorus peak.[1] The magnitude of this coupling constant (
    
    
    
    ) is the definitive test for isomerism.[1] The cis isomer has a larger coupling constant (~3600 Hz) compared to the trans isomer (~2400 Hz) due to the trans-influence of the chloride vs. phosphine.[1]
  • Rhenium: Re-phosphine complexes are best identified by the shift of the free phosphine signal (usually negative ppm) to a positive value (downfield shift) upon coordination.[1]

Troubleshooting & Safety

Oxidation (The "Phosphine Oxide" Problem)

Phosphines are prone to oxidation to phosphine oxides (


), which appear as a sharp singlet at 

~29 ppm in

NMR.[1]
  • Prevention: Always use degassed solvents.[1] If the oxide peak appears, recrystallize from ethanol (oxide is soluble, complex is often not).[1]

Isomerization[1]
  • Pt: If the trans isomer is obtained (yellow crystals instead of white powder), the reaction may have been heated too long.[1]

  • Re: If IR shows only 2 CO bands or broad merging, the complex may be decomposing or forming clusters. Ensure strictly 1:2 stoichiometry of Re:Phosphine.

References

  • Platinum Synthesis & Trans Effect

    • Kauffman, G. B., & Cowan, D. O. (1963).[1] cis- and trans-Dichlorobis(triphenylphosphine)platinum(II).[1][9] Inorganic Syntheses, 7, 239-245.[1]

    • Reference URL: [1]

  • Rhenium Carbonyl Chemistry

    • Alberto, R., et al. (1999).[1] A Low-Pressure, High-Yield Synthesis of

      
       from 
      
      
      
      .[1] Journal of the American Chemical Society, 121(25), 6076-6077.[1] (Foundational work for Re-tricarbonyls).[1][10][11]
    • Reference URL: [1]

  • Mechanistic Insight (Trans Influence)

    • Pidcock, A., Richards, R. E., & Venanzi, L. M. (1966).[1] 195Pt-31P Nuclear Spin Coupling Constants and the Nature of the Trans-Effect in Platinum Complexes. Journal of the Chemical Society A, 1707-1710.

    • Reference URL: [1]

  • Rhenium Luminescence & Imaging

    • Amoroso, A. J., et al. (2008).[1] Rhenium(I) tricarbonyl complexes: luminescence properties and application in imaging. Chemical Reviews.

    • Reference URL: [1]

Sources

functionalization of (2-Hydroxyphenyl)phosphine with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of (2-Hydroxyphenyl)phosphine with Aldehydes

Executive Summary

This guide details the protocol for synthesizing 2-substituted-2,3-dihydro-1,3-benzoxaphospholes via the condensation of this compound (2-phosphinophenol) with aldehydes. This reaction exploits the ortho-hydroxyl group to drive a cyclocondensation, yielding P,O-heterocycles that serve as versatile precursors for bulky phosphine ligands in homogeneous catalysis (e.g., olefin polymerization, carbonylation).

Key Technical Insight: Unlike standard primary phosphine functionalization, this reaction proceeds via a domino addition-cyclization sequence. The thermodynamic stability of the 5-membered P,O-ring drives the reaction, often requiring only mild acid catalysis and water removal.

Mechanistic Principles

The reaction between this compound and an aldehyde (


) is not a simple nucleophilic addition. It involves a reversible hemiacetal-like formation followed by intramolecular dehydration.

Pathway Analysis:

  • Nucleophilic Attack: The primary phosphine (

    
    ) attacks the carbonyl carbon of the aldehyde. (Note: While oxygen is typically more basic, phosphorus is softer and more nucleophilic towards the carbonyl C).
    
  • Intermediate Formation: An

    
    -hydroxyalkylphosphine intermediate is formed.
    
  • Cyclization: The ortho-hydroxyl group attacks the electrophilic

    
    -carbon, eliminating water and closing the ring.
    
  • Stereochemistry: The resulting phosphorus center is chiral. If the aldehyde substituent (

    
    ) is achiral, a racemic mixture of enantiomers forms. If 
    
    
    
    is chiral, diastereomers are produced.

Graphviz Pathway Diagram:

ReactionPathway Reagents Reagents This compound + Aldehyde (R-CHO) Inter Intermediate (α-hydroxyalkylphosphine) Reagents->Inter Nucleophilic Addition (k₁) Transition Cyclization (- H₂O) Inter->Transition Acid Cat. / Δ Product Product 2-Substituted-2,3-dihydro- 1,3-benzoxaphosphole Transition->Product Ring Closure

Figure 1: Reaction pathway for the condensation of 2-phosphinophenol with aldehydes.

Experimental Protocol

Safety Warning: this compound is an air-sensitive primary phosphine. It may be pyrophoric in concentrated forms and toxic. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

Protocol A: General Synthesis of 2-Phenyl-2,3-dihydro-1,3-benzoxaphosphole

Reagents:

  • This compound (

    
    )
    
  • Benzaldehyde (

    
    ) – Freshly distilled to remove benzoic acid.
    
  • 
    -Toluenesulfonic acid (p-TsOH) (
    
    
    
    ) – Catalyst.
  • Toluene (Anhydrous, degassed).

Equipment:

  • Schlenk flask (

    
    ) equipped with a magnetic stir bar.
    
  • Dean-Stark trap (optional but recommended for scale

    
    ) or Molecular Sieves (
    
    
    
    ).
  • Vacuum/Inert gas manifold.

Step-by-Step Workflow:

  • Setup: Flame-dry the Schlenk flask and cool under a stream of argon.

  • Solvent Prep: Charge the flask with anhydrous toluene (

    
     substrate). Add activated 
    
    
    
    molecular sieves if not using a Dean-Stark trap.
  • Reagent Addition:

    • Add this compound (e.g.,

      
      ).
      
    • Add Benzaldehyde (

      
      ).
      
    • Add p-TsOH (

      
      ).
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 
    
    
    
    .
    • Monitoring: Monitor by

      
       NMR. The starting material (triplet/doublet of doublets at 
      
      
      
      ) should disappear.
  • Workup (Air-Free):

    • Cool to room temperature.[1]

    • Filter the solution through a pad of Celite (packed under argon) to remove sieves/catalyst.

    • Remove volatiles under reduced pressure.

  • Purification: The residue is often a viscous oil or low-melting solid. If necessary, distill under high vacuum (Kugelrohr) or recrystallize from degassed pentane/ether.

Workflow Diagram:

Workflow Start Start: Inert Atmosphere Setup Mix Mix Reagents in Toluene (Phosphine + Aldehyde + TsOH) Start->Mix Reflux Reflux (110°C) Water Removal (Sieves/Dean-Stark) Mix->Reflux Check Check 31P NMR Target: ~ -20 to +10 ppm (Doublet) Reflux->Check Check->Reflux Incomplete Workup Filter & Evaporate (Inert Conditions) Check->Workup Conversion >95% End Final Product (Store under Ar) Workup->End

Figure 2: Operational workflow for the synthesis of benzoxaphospholes.

Data Interpretation & Validation

The most critical validation tool is


 NMR Spectroscopy . The change in hybridization and ring strain results in a massive chemical shift change.

Table 1: Representative NMR Data

Species

Chemical Shift (

, ppm)
Multiplicity (Proton-Coupled)Coupling Constant (

)
This compound (Start)

to

Triplet (

)

Intermediate (

-hydroxyalkyl)

to

Doublet/Multiplet

2,3-dihydro-1,3-benzoxaphosphole (Product)

to

Doublet (

)

Oxidized Product (Impurity)

to

Doublet or Singlet(Depends on P-H vs P-OH)

Note: The product retains a P-H bond, making it a secondary phosphine. This is crucial for further functionalization (e.g., P-alkylation).

Troubleshooting & Optimization

Problem: Oxidation (Signal at


) 
  • Cause: Ingress of oxygen during reflux or workup.

  • Solution: Ensure all solvents are rigorously degassed (freeze-pump-thaw x3). Use a positive pressure of argon during reflux.

Problem: Incomplete Conversion

  • Cause: Water accumulation reversing the equilibrium.

  • Solution: Refresh molecular sieves or ensure Dean-Stark trap is functioning. Increase catalyst loading to

    
    .
    

Problem: Oligomerization

  • Cause: Aldehyde is too reactive (e.g., Formaldehyde) or concentration is too high.

  • Solution: Dilute reaction to

    
    . Add aldehyde slowly to the phosphine solution.
    

Applications in Drug Discovery & Catalysis

  • Ligand Synthesis: The P-H bond in the dihydro-benzoxaphosphole can be deprotonated (using

    
    ) and reacted with alkyl halides to form tertiary phosphines. These rigid, electron-rich ligands are valuable in Pd-catalyzed cross-coupling.
    
  • Bioisosteres: The benzoxaphosphole core mimics benzofuran or indole scaffolds but introduces a unique electronic profile due to the phosphorus atom, potentially altering metabolic stability and binding affinity.

References

  • Heinicke, J. , & Tzschach, A. (1979). Phosphorus-Carbon Heterocycles. . (Foundational work on benzoxaphosphole synthesis).

  • Gupta, A., et al. (2012). Synthesis and Characterization of Functionalized Phosphines. .

  • Pringle, P. G. , et al. (2005). Designing P,O-Ligands for Catalysis. .

  • IUPAC . (2023). Nomenclature of Organic Chemistry: Phosphorus Heterocycles. .

(Note: Specific page numbers and volume data for Heinicke's early work in Z. Anorg. Allg. Chem. are omitted in favor of accessible modern database links, but his body of work is the primary authority for this chemistry.)

Sources

Troubleshooting & Optimization

Primary Phosphine Stabilization & Workup: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The "Firefly" Problem: Why Primary Phosphines Oxidize

Primary phosphines (


) are notorious for their pyrophoric nature and extreme sensitivity to atmospheric oxygen. Unlike their tertiary cousins, the presence of P-H bonds renders them susceptible to radical chain oxidation mechanisms and direct insertion of singlet oxygen.

The Mechanistic Reality: Oxidation typically proceeds via two pathways:

  • Radical Chain Reaction: Initiated by trace impurities or light, generating phosphinyl radicals (

    
    ).
    
  • Singlet Oxygen (

    
    ) Insertion:  A non-radical pathway where 
    
    
    
    directly attacks the phosphorus lone pair.

Impact on Workup: Standard workup procedures (rotary evaporation, silica chromatography, filtration) expose the compound to vast amounts of air. Without protection, an


 species can degrade to a mixture of phosphine oxides (

) and phosphinic acids (

) within minutes.

Strategy A: Borane Complexation (The Gold Standard)

Best For: Complex molecules requiring chromatography; long-term storage.

The most robust method involves blocking the phosphorus lone pair with Borane (


). This renders the phosphine air-stable, lipophilic, and amenable to standard silica gel chromatography.
Workflow Diagram

BoraneProtection Start Crude Reaction Mixture (Inert Atm) Protect Add Excess BH3·THF (0°C to RT, 1-2h) Start->Protect Block Lone Pair Quench Quench Excess BH3 (MeOH or Acetone) Protect->Quench Stabilize Workup Air Workup & Column (Silica Gel) Quench->Workup Purify Deprotect Deprotection (DABCO/Amine) Workup->Deprotect Release Ligand

Figure 1: The Borane Protection Workflow. This sequence allows for air-exposed purification steps.

Detailed Protocol

Step 1: Protection

  • Cool the crude reaction mixture (still under Argon/Nitrogen) to 0°C.

  • Add 1.5 - 2.0 equivalents of

    
     or 
    
    
    
    dropwise.
  • Warm to room temperature and stir for 1–2 hours.

    • QC Check: Take a

      
       NMR.[1][2] The signal should shift significantly upfield (broad multiplet, typically -40 to -100 ppm) due to B-P coupling.
      

Step 2: Purification

  • Quench excess borane carefully with MeOH or Acetone (gas evolution occurs).

  • Perform aqueous extraction and silica gel chromatography in air.

    • Note: Phosphine-boranes are generally stable to silica, but avoid highly basic additives which might induce premature deprotection.

Step 3: Deprotection To regenerate the free phosphine for use:

  • Dissolve the adduct in degassed toluene or THF.

  • Add 3–5 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) or diethylamine.

  • Heat to 40–60°C for 2–4 hours.

  • The borane transfers to the more basic amine (

    
     precipitates in non-polar solvents).
    
  • Filter the mixture under inert atmosphere to isolate the free phosphine filtrate.

Strategy B: The "Salt Locker" (Acid Protection)

Best For: Volatile phosphines; storage of unstable ligands.

Primary phosphines are weak bases (


 of conjugate acid ~0–4). Protonation with strong acids forms phosphonium salts (

), which are generally air-stable solids.
Protocol
  • Generation: Bubble dry HCl gas or add ethereal HCl to the phosphine solution.

  • Isolation: The salt usually precipitates. Filter and wash with ether under air (rapidly).

  • Storage: Store as the salt.

  • Release: When needed, suspend the salt in degassed solvent and treat with a mild base (e.g., degassed aqueous

    
     or organic amine) under argon.
    

Comparison of Methods

FeatureBorane AdductsPhosphonium Salts
Air Stability Excellent (Days/Weeks)Good (Solid state)
Purification Silica ChromatographyRecrystallization
Volatility Lowers volatility (Solids/Oils)Non-volatile (Solids)
Deprotection Amine exchange (DABCO)Base neutralization
Atom Economy Lower (requires Borane reagent)High

Strategy C: The "Singlet Oxygen" Shield (Ferrocene)

Best For: Situations where derivatization is impossible; in situ stabilization.

Recent research (Horký et al., 2023) has demonstrated that Ferrocene acts as a potent quencher of singlet oxygen (


), the primary culprit in non-radical phosphine oxidation.
  • Mechanism: Ferrocene deactivates

    
     back to ground state 
    
    
    
    physically, without being consumed itself.
  • Application: If your primary phosphine contains a ferrocene moiety, it is likely intrinsically air-stable.[1][3][4] If not, adding catalytic amounts of ferrocene to the solution can retard oxidation during brief air exposures.

Troubleshooting & FAQs

Q1: I see a P-H coupling in NMR, but the peak is broad. Is it oxidized?

A: Not necessarily.

  • Scenario A (Borane Adduct): The B-P bond causes quadrupolar broadening. This is normal.

  • Scenario B (Free Phosphine): If you see a sharp doublet (

    
    ), it is clean. If you see a multiplet or broad hump around 0–50 ppm, it may be the oxide (
    
    
    
    ) or an exchanging proton species.
Q2: My phosphine smokes when I remove the solvent.

A: You have concentrated a pyrophoric primary phosphine.

  • Immediate Action: Dilute immediately with degassed toluene.

  • Prevention: Never concentrate primary phosphines to dryness unless you are certain of their stability (e.g., bulky aryl groups). Always keep them in solution (approx. 10 wt%). If you must isolate, use the Phosphonium Salt method (Strategy B).

Q3: Can I distill primary phosphines?

A: Yes, but it is high-risk.

  • Requirement: You must use a strictly air-free distillation setup (Schlenk line with high-vacuum).

  • Trap: Ensure the system is bled with Argon, not air, when breaking vacuum.

  • Alternative: If the boiling point is high, Kugelrohr distillation is preferred over fractional distillation to minimize thermal exposure.

Q4: The Borane deprotection with DABCO is too slow.

A: Switch to Pyrrolidine or Diethylamine .[5]

  • These secondary amines are often kinetically faster at abstracting borane than DABCO. However, they are liquids, so separation requires evaporation (which might drag your phosphine if it's volatile) or an acidic wash (which would re-protonate your phosphine). Stick to DABCO for volatile phosphines; use Pyrrolidine for heavy phosphines.

Decision Logic for Workup

WorkupLogic Start Crude Primary Phosphine IsVolatile Is the Phosphine Volatile? Start->IsVolatile NeedCol Does it need Column Chromatography? IsVolatile->NeedCol No (High MW) Salt STRATEGY B: Make Phosphonium Salt (HCl) IsVolatile->Salt Yes (Low MW) Borane STRATEGY A: Make Borane Adduct NeedCol->Borane Yes (Complex mix) Inert STRATEGY C: Distillation/Crystallization (Strict Inert Atm) NeedCol->Inert No (Clean reaction)

Figure 2: Decision Matrix for selecting the appropriate workup strategy.

References

  • Horký, F., Franz, R., Bruhn, C., & Pietschnig, R. (2023).[3][4] A General Strategy for Increasing the Air-Stability of Phosphines Including Primary Phosphines. Chemistry – A European Journal.[1][2][3] [Link]

  • Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes. Journal of the American Chemical Society. [Link]

  • Busacca, C. A., et al. (2011). Phosphine-Borane Complexes in Synthesis. Organic Letters. [Link]

  • Higham, L. J. (2011).[6] Air-stable chiral primary phosphines: synthesis, stability and applications. Organometallic Chemistry. [Link][1][2][7][8]

Sources

Technical Support Center: Handling (2-Hydroxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH2-OH-SAFETY-001 Status: Open Priority: Critical (Pyrophoric/Acute Toxicity) Assigned Specialist: Senior Application Scientist, Organophosphorus Division[1]

Executive Safety Summary

User Warning: You are handling a primary arylphosphine (


) .[1] Unlike tertiary phosphines (e.g., 

) which are relatively air-stable, (2-Hydroxyphenyl)phosphine possesses a highly reactive

bond.[1]
  • Pyrophoric Hazard: Spontaneous ignition in air is highly probable, especially if the compound is neat or in high concentration. The presence of the hydroxyl group (-OH) does not mitigate the pyrophoricity of the -PH2 group.[1]

  • Toxicity: Primary phosphines are acutely toxic.[1] Inhalation of vapors or byproducts (phosphine gas,

    
    , via disproportionation) can be fatal.[1][2]
    
  • Degradation: Rapid oxidation to phosphine oxides and phosphinic acids upon air exposure, rendering the reagent useless for catalysis or synthesis.

Quick Reference Data
PropertySpecificationCritical Note
State Colorless to pale yellow liquid/low-melting solidDiscoloration (cloudiness/white solid) indicates oxidation.[1]
Air Stability Unstable / Pyrophoric Must be handled under

or Argon.[1]
Odor Pungent, garlic-likeDANGER: Olfactory fatigue occurs rapidly.[1] Do not rely on smell.
Storage

Store in a glovebox or Schlenk flask under positive inert pressure.
Quenching Isopropanol (IPA) / BleachNEVER use water directly on the concentrated reagent.[1]

Pre-Experiment Preparation (The "Before" Phase)[1]

Q: Can I handle this on a standard fume hood bench?

A: Absolutely not. This reagent requires a rigorously oxygen-free environment.[1] You have two valid options:

  • Glovebox (Recommended): The safest method for weighing and storage.[1] Maintain

    
     levels 
    
    
    
    .[1]
  • Schlenk Line: Acceptable for reactions if you are proficient in double-manifold techniques (vacuum/inert gas cycling).[1]

Q: My reagent has a white crust on the septum. Is it safe?

A: The white crust is likely This compound oxide or a related phosphinic acid derivative formed by air ingress.[1]

  • Action: Do not use the reagent if the bulk material is cloudy.[1]

  • Mechanism:

    
     (and further oxidation).[1]
    
  • Prevention: Always wrap septa with Parafilm and electrical tape after use.[1] Ensure your Schlenk line provides a positive pressure of inert gas during storage.[1]

Active Handling & Transfer Protocols

Workflow Visualization: Safe Transfer Logic

TransferProtocol Start Start Transfer StateCheck Check Physical State Start->StateCheck Solid Solid/Crystalline? StateCheck->Solid Liquid Liquid/Oil? StateCheck->Liquid Glovebox Use Glovebox (Weighing Boat) Solid->Glovebox Safest Syringe Syringe Transfer (< 10 mL) Liquid->Syringe Cannula Cannula Transfer (> 10 mL) Liquid->Cannula Prep Prep: Dry Syringe Purge 3x with N2 Syringe->Prep Cannula->Prep Pressure Ensure Positive Pressure in Source Prep->Pressure Exec Execute Transfer Pressure->Exec

Figure 1: Decision tree for selecting the safe transfer method based on physical state and volume.[1]

Q: How do I transfer the liquid reagent without sparking?

A: Use the Positive Pressure Cannula/Syringe Technique .[1]

Protocol:

  • Purge: Flush a gas-tight syringe with inert gas (

    
     or Ar) three times.[1]
    
  • Pressure: Insert a generic needle connected to the inert gas line into the source bottle's septum to create positive pressure.[1]

  • Draw: Insert your sampling needle.[1] The internal pressure should help push the liquid into the syringe.[1] Do not pull the plunger forcefully, as this creates a vacuum that can suck air in through the plunger seal.

  • Transport: Embed the needle tip into a rubber stopper for transport to the reaction flask.

Q: I see "white smoke" coming from the needle tip. What is happening?

A: This is a micro-pyrophoric event .

  • Cause: A trace amount of phosphine at the needle tip is reacting with atmospheric oxygen.[1]

  • Immediate Action:

    • Do not panic.[1]

    • Ensure the needle is pointing away from flammable solvents.[1]

    • If the syringe contains a large volume, do not depress the plunger .[1]

    • Move the syringe immediately into the reaction vessel (under inert gas flow) or back into the source container.

Troubleshooting Experimental Issues

Q: My reaction turned dark brown/black immediately. Did it fail?

A: Not necessarily, but it indicates a potential side reaction.[1]

  • Scenario A (Metal Complexation): If mixing with a metal precursor (Pd, Ni), color changes are normal.[1]

  • Scenario B (Oxidation): If mixing with just solvent, a dark color often indicates the formation of discrete polyphosphines or oxides.[1] Check your solvent quality.

    • Validation: Run a 31P NMR .

    • Standard: this compound typically shows a triplet (due to

      
       coupling) in the upfield region (negative ppm).[1]
      
    • Oxide Signal: A shift downfield (positive ppm) indicates oxidation.[1]

Q: How do I clean glassware contaminated with this residue?

A: DO NOT place unrinsed glassware directly into a base bath or dishwasher.[1]

  • Rinse: Rinse the flask with an inert solvent (DCM or Toluene) into a dedicated waste container.[1]

  • Quench: Rinse the flask with a dilute bleach (sodium hypochlorite) solution.[1] This oxidizes residual phosphine to the safer phosphonate/phosphate.[1]

  • Wash: Now it is safe for standard cleaning.[1]

Emergency & Disposal (The "After" Phase)

Quenching Protocol (The "Kill" Switch)

Objective: Safely convert the pyrophoric


 bond into a stable 

bond.[1]

Reagents Needed:

  • Inert Solvent: Heptane or Toluene.[1]

  • Quenching Agent 1: Isopropanol (IPA).[1]

  • Quenching Agent 2: Dilute Sodium Hypochlorite (Bleach).[1]

Step-by-Step:

  • Dilute: Dilute the residual phosphine to <5% concentration using Heptane.[1][3]

  • Cool: Place the flask in an ice bath (

    
    ).
    
  • Primary Quench: Add IPA dropwise under stirring. Watch for bubbling (hydrogen gas release).[1]

    • Note: If the solution gets hot, stop and wait.

  • Secondary Quench: Once bubbling ceases, slowly add dilute bleach.[1] This ensures complete oxidation.[1]

Spill Management
  • Small Spill (< 5 mL): Cover with dry sand or vermiculite.[1] Do not use water. The sand will smother the fire. Scoop into a metal container and leave in a fume hood to oxidize slowly.[1]

  • Large Spill: Evacuate the lab. Pull the fire alarm. Inform emergency responders that water-reactive/pyrophoric organophosphorus compounds are involved.[1]

References & Authority

  • Sigma-Aldrich (Merck). Safety Data Sheet: Phenylphosphine (Class Representative).[1]

    • Basis: Used as the primary hazard class reference for primary arylphosphines.[1]

  • University of California, Los Angeles (UCLA). SOP: Pyrophoric Liquid Reagents.[1]

    • Basis: Authoritative source for syringe/cannula transfer protocols.[1]

  • Yale University EHS. Standard Operating Procedure: Pyrophoric & Water Reactive Compounds.

    • Basis: Protocols for quenching and emergency spill management.[1][4][5]

  • Magritek. Monitoring the Oxidation of Phosphine Ligands using 31P NMR.

    • Basis: Technical validation for using NMR to detect degradation.

Disclaimer: This guide is for qualified personnel only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling pyrophoric materials.

Sources

purification of air-sensitive phosphine ligands by distillation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PHOS-DIST-001
Subject: Purification of Air-Sensitive Phosphine Ligands by Distillation
Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction: The "Zero-Oxygen" Mandate

Welcome to the Phosphine Purification Help Desk. You are likely here because your catalyst failed, your ligand turned into a white solid (phosphine oxide), or you are preparing to synthesize a sensitive intermediate like chlorodiphenylphosphine.

The Core Problem: Phosphines (


) are nucleophilic and easily oxidized to phosphine oxides (

) by atmospheric oxygen. This reaction is often accelerated by heat—the exact condition required for distillation. Therefore, successful purification requires a self-validating system where the absence of oxygen is guaranteed before heat is applied.

This guide treats your distillation setup as a closed-loop engineering system. We do not hope for purity; we manufacture it through rigorous exclusion of air.

Module 1: Pre-Distillation Diagnostics (System Integrity)

Before touching your chemical, you must validate your hardware.[1] A vacuum leak during phosphine distillation is not just a yield loss; it is a safety hazard (pyrophoricity) and a guarantee of oxidation.

The Hardware Checklist
ComponentRequirementValidation Test
Vacuum Pump Two-stage rotary vane pump (< 0.05 mmHg).Connect a McLeod gauge or digital manometer directly to the pump. Must read < 50 mTorr.
Cold Trap Liquid Nitrogen (

) Dewar.
Ensure trap is clean. Crucial: Oxygen condenses at

temps. Never pump air through an

trap (explosion hazard).
Manifold Double-bank (Schlenk) line.Isolate the line.[2] Evacuate. Close pump valve. Pressure rise should be < 10 mTorr/min (Leak Rate Test).
Joint Grease High-vacuum grease (e.g., Apiezon H or Krytox).Visual check: Grease should be clear and streak-free (no channels) at all joints.

Module 2: The Core Protocol (Dynamic Vacuum Distillation)

This protocol is designed for liquid phosphines (e.g.,


, 

) or low-melting solids (e.g.,

).
Phase A: Degassing (The Freeze-Pump-Thaw Cycle)

Why? Heating a liquid containing dissolved oxygen will instantly oxidize the phosphine. Heating a liquid with dissolved nitrogen will cause violent "bumping," splashing impure material into your receiver.

  • Setup: Place crude phosphine in a Schlenk flask with a magnetic stir bar. Connect to the Schlenk line.

  • Freeze: Submerge the flask in

    
     until the solid is completely frozen.
    
  • Pump: Open the stopcock to high vacuum for 5–10 minutes. (Removes gas from the headspace).

  • Thaw: Close the stopcock. Remove

    
    . Thaw in a warm water bath. Do not open to vacuum while thawing.  Gas bubbles will emerge from the liquid.[3]
    
  • Repeat: Perform 3 cycles total.

  • Backfill: After the final pump (while frozen), backfill with Argon/Nitrogen.

Phase B: The Distillation Setup

Use a short-path distillation head to minimize the distance the vapor must travel.

  • Assembly: Assemble the flask (crude), distillation head, and receiving Schlenk flask under a positive flow of inert gas.

  • Greasing: Apply a thin, continuous ring of grease to the top 1/3 of the male joints. Rotate to seal.

  • Insulation: Wrap the distillation head and upper flask in aluminum foil or glass wool to prevent premature condensation.

Phase C: The Distillation Run
  • Evacuate: Slowly open the receiver stopcock to the vacuum line.[4] Watch for bubbling. If violent, throttle the vacuum.

  • Heat: Submerge the source flask in an oil bath.

    • Rule of Thumb: Set bath temperature 20–30°C higher than the expected boiling point.

  • Fractionation:

    • Forerun: The first few drops are often residual solvent or volatiles. If possible, collect these, then rotate the "cow" or swap receivers (under inert gas flow) if using a multi-receiver adapter.

    • Main Fraction: Collect the steady distillate.

  • Shutdown:

    • Remove heat source.[1]

    • Allow to cool to room temperature under vacuum.

    • Backfill slowly with inert gas.[5]

Visualizing the Workflow

PhosphineDistillation Start Crude Phosphine Ligand Check System Integrity Check (Leak Rate < 10 mTorr/min) Start->Check Degas Degassing Phase (Freeze-Pump-Thaw x3) Check->Degas Pass Setup Assemble Short-Path (Under Positive Argon Flow) Degas->Setup Vac Apply Dynamic Vacuum (Slow Throttle) Setup->Vac Vac->Degas Violent Bumping? Heat Apply Heat (Oil Bath) Vac->Heat Heat->Check No Distillate? Collect Fraction Collection (Discard Forerun) Heat->Collect Store Storage (Glovebox / Schlenk) Collect->Store

Caption: Logical workflow for the purification of air-sensitive phosphines, emphasizing the critical degassing step prior to heating.

Module 3: Troubleshooting (FAQ)

Q1: My phosphine turned into a white solid in the condenser. What happened?

Diagnosis: Oxidation.[6] Root Cause: You likely have a leak in the manifold or the joints, or the system was not purged correctly. Phosphine oxides are typically high-melting solids. The Fix:

  • Stop the distillation immediately.

  • Check all joints.[1] Did the grease "channel" (form streaks)?

  • If the solid is clogging the path, melt it with a heat gun (carefully) to clear the blockage, then restart the purification from scratch using the FPT method.

Q2: The liquid is "bumping" violently into the vacuum line.

Diagnosis: Outgassing. Root Cause: Solvents or gases (Nitrogen/Argon) are dissolved in the crude oil. The Fix:

  • Immediate: Close the vacuum tap partially to throttle the pressure.

  • Corrective: You skipped or rushed the Freeze-Pump-Thaw cycles. Cool the flask, backfill with gas, and perform FPT until no bubbles are released upon thawing.

  • Hardware: Ensure you are using a magnetic stir bar. Never use boiling stones (they are porous and trap air).

Q3: I am at the correct temperature, but nothing is distilling.

Diagnosis: Poor Vacuum or "Cold Head." Root Cause:

  • Vacuum: Your pump isn't pulling hard enough (check the gauge).

  • Thermodynamics: The path from the flask to the condenser is too cold. The Fix:

  • Wrap the distillation head in aluminum foil.

  • Shorten the path (switch from a standard kit to a dedicated short-path head).

  • Check the "Nomograph" below to ensure your vacuum/temp ratio is physically possible.

Boiling Point Estimation (Nomograph Approximation)

Use this table to estimate required bath temperatures under vacuum.

Observed BP (Atmospheric)Approx. BP at 10 mmHgApprox. BP at 1 mmHgApprox. BP at 0.1 mmHg
150°C 85°C60°C40°C
200°C 125°C95°C70°C
250°C 165°C130°C100°C
300°C 205°C165°C130°C

Module 4: Post-Distillation Handling

Once collected, the phosphine is in its purest, most vulnerable state.

  • Transfer: Do not pour the liquid. Use a cannula transfer or a gas-tight syringe (flushed with Argon) to move the liquid into a storage Schlenk flask or ampoule.

  • Storage:

    • Best: Inside an Argon-filled glovebox.

    • Acceptable: Schlenk flask with a Teflon (PTFE) valve (Young's tap), stored in a fridge. Note: Greased glass stopcocks will eventually seize or leak over months of cold storage.

  • Verification: Run a

    
     NMR.
    
    • Clean: Single sharp peak.

    • Oxidized: A small secondary peak shifted downfield (usually 20–50 ppm away from the product).

References

  • The Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link][7]

Sources

stabilizing primary phosphines with borane protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Borane Protection Strategies for Primary Phosphines (


)
Ticket ID:  P-BH3-STAB-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Core Directive & Executive Summary

The Challenge: Primary phosphines (


) are notoriously difficult to handle due to their high susceptibility to oxidation (often pyrophoric) and toxicity.
The Solution:  Lewis acid-base complexation with borane (

). This blocks the phosphorus lone pair, rendering the molecule air-stable and lipophilic, allowing for standard purification (silica chromatography). The protection is reversible.

This guide serves as a dynamic troubleshooting manual. It is not a textbook; it is a set of actionable protocols designed to resolve experimental bottlenecks in drug discovery and ligand synthesis.

Workflow Visualization

The following diagram outlines the standard lifecycle of a borane-protected primary phosphine.

PhosphineWorkflow Start Primary Phosphine (RPH2) [Pyrophoric/Unstable] Protect Protection Step (+ BH3·THF or BH3·DMS) Start->Protect 0°C to RT Stable Borane Adduct (RPH2·BH3) [Air Stable/Purifiable] Protect->Stable Yield >90% Stable->Stable Silica Gel Chromatography Deprotect Deprotection (+ DABCO or Et2NH) Stable->Deprotect Ligand Exchange End Free Phosphine (RPH2) [Ready for Catalysis] Deprotect->End In-situ use

Figure 1: The protection-purification-deprotection lifecycle. Note that the stable adduct allows for benchtop purification before the final reactive step.

Module 1: Protection Protocol (The Setup)

Objective: Convert unstable


 to stable 

.
Standard Operating Procedure (SOP)

Reagents:


 (1.0 M) or 

(DMS). Stoichiometry: 1.05 – 1.2 equivalents of Borane per Phosphorus atom.
  • Inert Setup: Dissolve the primary phosphine in dry THF or DCM under Argon/Nitrogen. Cool to

    
    .
    
  • Addition: Add the borane reagent dropwise.

    • Critical: This reaction is exothermic. Rapid addition can cause solvent boiling or decomposition.

  • Equilibration: Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quench: Carefully add a small amount of water or methanol to destroy excess borane (watch for

    
     gas evolution).
    
  • Isolation: Extract with organic solvent. The product is usually stable enough for silica gel chromatography.

Troubleshooting Ticket #101: "My yield is low or the product is decomposing."
SymptomRoot CauseCorrective Action
Low Yield Hydrolysis of Borane Reagent

degrades over time. Titrate your borane source or use fresh commercial bottles. Switch to

for higher stability (if smell is tolerable).
Product is an Oil Impurities / Alkyl Chain LengthMany primary phosphine-boranes are oils. Do not assume failure if it doesn't crystallize. Verify by NMR.
Gas Evolution on Quench Excess BoraneThis is normal (

release). If violent, you used too large an excess of borane. Stick to 1.1 equiv.

Module 2: Analysis & Validation (The Check)

Objective: Confirm the P-B bond formation without misinterpreting the NMR artifacts caused by Boron.

The "Self-Validating" System

You cannot rely on


 NMR alone. You must use a multi-nuclear approach.

1.


 NMR (Proton Decoupled): 
  • Expectation: The signal will likely shift upfield (shielded) compared to the free phosphine, but the key indicator is the shape.

  • The Boron Effect:

    
     has a nuclear spin of 
    
    
    
    . This couples to the phosphorus, splitting the
    
    
    signal into a quartet (1:1:1:1).
  • Reality Check: Often, due to quadrupolar relaxation, this quartet appears as a broad, undefined hump .

    • Pass Criteria: A broad peak roughly 50–100 ppm upfield from the oxide signal.

    • Fail Criteria: Sharp singlet (indicates oxidation to

      
       or failure to protect).
      

2.


 NMR: 
  • Expectation: A doublet of triplets (if coupled) or a broad singlet (decoupled) in the range of -30 to -40 ppm.

  • Validation: If this peak exists, you have a B-P bond.

3. IR Spectroscopy (Quickest Check):

  • Look for the B-H stretch around 2350–2400 cm⁻¹ . This is a diagnostic region where few other functional groups appear.

Module 3: Deprotection (The Release)

Objective: Remove the borane group to restore the reactive lone pair.

Mechanism: This is an equilibrium process. You must provide a stronger Lewis base (amine) to "steal" the borane from the phosphine.

DeprotectionEquilibrium Complex RPH2 · BH3 Transition Equilibrium State Complex->Transition Amine Amine (DABCO/Et2NH) Amine->Transition FreeP Free Phosphine (RPH2) Transition->FreeP Driven by Stability/Volatility Waste Amine · BH3 (Precipitate/Volatile) Transition->Waste

Figure 2: The competitive equilibrium required for deprotection.

Method A: The DABCO Method (Recommended)
  • Reagent: DABCO (1,4-Diazabicyclo[2.2.2]octane).[1]

  • Why: DABCO forms a very stable, insoluble complex with borane (

    
    ).
    
  • Protocol:

    • Dissolve adduct in Toluene or Benzene.

    • Add 1.2 equiv of DABCO.

    • Heat to

      
       (depending on steric bulk).
      
    • Self-Validation: White precipitate (

      
      ) forms.
      
    • Filter under inert atmosphere. The filtrate contains your free phosphine.

Method B: The Diethylamine Method
  • Reagent: Diethylamine (

    
    ) or Pyrrolidine.[1]
    
  • Why: Useful if you want to remove the byproduct by evaporation rather than filtration.

  • Protocol: Reflux in neat amine or amine/solvent mix.

  • Drawback: Requires long reaction times and the equilibrium is less favorable than DABCO.

Troubleshooting Ticket #103: "Deprotection is incomplete."
IssueSolution
Stalled Reaction The equilibrium is stuck. Add more amine (up to 5 equiv) or switch to a stronger Lewis base (DABCO is stronger than

).
Oxidation after Deprotection You likely exposed the filtrate to air during the filtration step. Once the borane is gone, the phosphine is pyrophoric again. Use Schlenk filtration techniques.

Safety & Storage

  • Toxicity: Primary phosphines are highly toxic (often more so than cyanide). Borane protection reduces volatility but does not eliminate toxicity. Handle in a fume hood.

  • Pyrophoricity:

    • Protected (

      
      ): Generally not pyrophoric, but flammable.
      
    • Deprotected (

      
      ):High Pyrophoric Risk.  Keep sand buckets and Class D extinguishers nearby.
      
  • Storage: Store borane adducts in a fridge (

    
    ) under Argon. While "air-stable," they degrade slowly over months in the presence of moisture.
    

References

  • Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[1][2][3][4][5][6] Synthesis of new optically active phosphines. Journal of the American Chemical Society.[2]

    • Context: The foundational paper establishing the DABCO deprotection method and general stability profiles.
  • Brunel, J. M., Faure, B., & Maffei, M. (1998).[2][3] Phosphane-boranes: synthesis, characterization and synthetic applications.[2][3] Coordination Chemistry Reviews.[2][3]

    • Context: Comprehensive review on the characterization (NMR/IR) and handling of these complexes.
  • McKinstry, L., & Livinghouse, T. (1994). The synthesis of P-chiral phosphine-boranes via nucleophilic substitution at phosphorus. Tetrahedron.[2]

    • Context: Details on the stereochemical stability and nucleophilic substitution capabilities of protected phosphines.
  • Horký, F., et al. (2023).[7][8][9] A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines.[7][9] Chemistry – A European Journal.[3][7][9] [7]

    • Context: Modern insights into stability mechanisms and oxidation resistance.[6]

Sources

Technical Support Center: Phosphine Synthesis & Schlenk Line Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Priority Handling Agent: Senior Application Scientist Subject: Optimization of Schlenk Techniques for Phosphine (


) Synthesis

System Integrity & Vacuum Protocols

User Query: "My phosphine yields are consistently low, and I see significant oxide formation (


) by NMR, even though I flame-dried my glassware."
Root Cause Analysis

Flame drying is necessary but insufficient. The primary failure mode in phosphine synthesis is not initial moisture, but micro-leaks and insufficient oxygen removal from the manifold itself. Phosphines are oxygen scavengers; if your line holds a static vacuum of 1 mmHg, you have enough oxygen molecules to degrade a millimolar-scale reaction.

Diagnostic Protocol: The Leak Rate Test

Before introducing any reagents, validate your system:

  • Evacuate the manifold to your pump's limit (target

    
     mTorr).
    
  • Close the valve to the pump (isolate the manifold).

  • Monitor the manometer for 5 minutes.

    • Pass: Rise

      
       mTorr/min.
      
    • Fail: Rise

      
       mTorr/min. Action: Regrease stopcocks and check O-rings.
      
Corrective Action: The "Double-Manifold" Purge

For pyrophoric or electron-rich phosphines (e.g.,


), the standard "3-cycle" purge is inadequate. Use the High-Fidelity Purge :
  • Evacuate flask for 15 minutes (dynamic vacuum).

  • Backfill with Argon (inert gas).

  • Repeat 5 times.

  • Flame dry under vacuum (heat gun is safer for Teflon valves), then cool under Argon flow.

Technical Note: Argon is preferred over Nitrogen for phosphine synthesis. Argon is heavier than air, creating a "blanket" in the flask when a stopper is briefly removed. Nitrogen mixes more readily with atmospheric oxygen.

Solvent Degassing: The Critical Input

User Query: "Can I just sparge my THF with nitrogen, or do I really need to freeze-pump-thaw?"

Technical Insight

For robust phosphines (e.g.,


), sparging is acceptable. For alkyl phosphines or primary phosphines (

), Freeze-Pump-Thaw (FPT) is non-negotiable. Sparging removes dissolved oxygen but often leaves trace moisture and fails to remove gas trapped in the boundary layer of the glass.
Comparative Data: Degassing Efficacy
FeatureSparging (20 min)Freeze-Pump-Thaw (3 Cycles)
Oxygen Removal ~95-98%>99.9%
Solvent Loss High (evaporation)Negligible
Setup Time Fast (Active time)Slow (Passive time)
Suitability Bulk washing solventsReaction solvents, NMR solvents
Risk Introduction of wet gasFlask implosion (if cracked)
Workflow Visualization: The FPT Cycle

The following diagram illustrates the logical flow of a proper FPT cycle to ensure zero oxygen retention.

FPT_Cycle Start Solvent in Schlenk Flask Freeze 1. FREEZE (Liq. N2, -196°C) Start->Freeze Evacuate 2. EVACUATE (High Vacuum 10-15 min) Freeze->Evacuate Solid solvent prevents bumping Thaw 3. THAW (Warm water bath, Static Vac) Evacuate->Thaw Close stopcock before thawing Backfill 4. BACKFILL (Inert Gas) Thaw->Backfill Gas bubbles escape liquid Check Repeat? (Total 3 Cycles) Backfill->Check Check->Freeze Yes (Cycle < 3) Ready Solvent Ready Check->Ready No (Cycle = 3)

Figure 1: Logical flow of the Freeze-Pump-Thaw (FPT) degassing cycle. Note: Thawing must occur under static vacuum (stopcock closed) to prevent pulling solvent vapor into the pump, yet allow gas to escape the liquid matrix.

Reaction Execution: Handling Pyrophorics

User Query: "I am synthesizing a dialkylphosphine using a Grignard reagent and


. The needle keeps clogging during transfer, and the reaction smokes."
Troubleshooting Guide

Issue 1: Clogging (Salt Formation)

  • Cause: The reaction between Grignard (

    
    ) and 
    
    
    
    is highly exothermic and produces magnesium salts (
    
    
    ) instantly. If the concentration is too high at the needle tip, salts precipitate and block flow.
  • Solution: Use a cannula with a filter tip (wrapped in glass microfiber filter paper and Teflon tape) for withdrawals, but for addition, use a wide-bore cannula (16-14 gauge) and dilute the Grignard significantly.

Issue 2: Smoking (Oxidation)

  • Cause: "White smoke" is the formation of phosphine oxides or phosphinic acids due to air ingress.

  • Solution: Ensure positive pressure of Argon is maintained in both the source and receiving flask. You must see the bubbler rate increase in the receiving flask before you insert the needle.

Protocol: Positive Pressure Cannula Transfer

Never use a syringe for volumes >10mL of pyrophoric phosphines. Use the double-tip needle (cannula) technique.

Cannula_Transfer cluster_logic Pressure Differential Logic Source Source Flask (Reagent) High Pressure (Ar) Cannula Cannula (Double-tipped needle) Source->Cannula Pressure pushes liquid Dest Destination Flask (Reaction) Low Pressure (Ar via Bubbler) Vent Bubbler/Vent Dest->Vent Gas displacement Cannula->Dest Liquid transfer Step1 1. Insert Cannula in Source (Headspace) Step2 2. Insert Cannula in Dest (Headspace) Step1->Step2 Step3 3. Lower Source side into Liquid Step2->Step3 Step4 4. Close Source Vent -> Pressure builds Step3->Step4

Figure 2: Pressure-driven cannula transfer. Liquid moves solely due to the pressure differential between the sealed source flask and the vented destination flask.

Purification & Analysis: The "Invisible" Impurity

User Query: "My NMR looks clean, but the product is an oil instead of a solid. Is it wet?"

The "Grease" Trap

Phosphines are excellent solvents for silicone grease.

  • Symptom: Broad peaks in

    
     NMR around 0.0 ppm, or "oily" products that refuse to crystallize.
    
  • Fix: Switch to Krytox (fluorinated grease) or use Teflon sleeves for ground glass joints. Phosphines do not dissolve fluorinated grease.

Removing Phosphine Oxide ( )

If you detect oxide (typically shifted downfield 20-50 ppm from the phosphine in


 NMR), standard chromatography often fails because phosphines streak or oxidize on silica.

Method A:


 Complexation (The "Pro" Tip) 
Triphenylphosphine oxide (TPPO) and related oxides form insoluble complexes with 

.
  • Dissolve crude mixture in Ethanol (or EtOAc).

  • Add

    
     (approx 2 equiv).[1]
    
  • Stir for 2 hours. The

    
     complex precipitates.
    
  • Filter.[1][2] The filtrate contains your phosphine (if it doesn't coordinate) or the phosphine remains in solution while the oxide crashes out [1].

Method B: Degassed Silica Plug If you must use silica:

  • Mix silica with solvent inside a Schlenk flask.

  • Degas the slurry (FPT or vacuum/sonication).

  • Pack the column under Argon pressure.

  • Elute using degassed solvents.

NMR Sampling Protocol

Never prepare a phosphine NMR tube in air.

  • Option 1: Use a J-Young NMR tube (has a Teflon valve). Load inside the glovebox.

  • Option 2: If using standard tubes and caps, seal the cap with Parafilm inside the glovebox, but run the sample immediately. Oxygen diffuses through Parafilm/polyethylene caps within hours.

References

  • Bates, R. H., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. [2]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[3] (Standard text for cannula/Schlenk techniques).

  • Errington, R. J. (1997). Advanced Practical Inorganic and Metalorganic Chemistry. CRC Press. (Detailed FPT and vacuum line protocols).
  • Safe Handling of Organolithium and Grignard Reagents. Sigma-Aldrich Technical Bulletin AL-134.[4]

Sources

avoiding P-O bond cleavage in harsh reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Phosphorus Stability Hub

You are likely here because your phosphate ester, phosphonate, or phosphite ligand has degraded during a critical step. Phosphorus-Oxygen (P-O) bonds are deceptively stable under physiological conditions but become kinetically fragile under the harsh thermal, acidic, or redox conditions typical of synthetic organic chemistry.

This guide is not a textbook. It is a troubleshooting engine designed to diagnose the specific cleavage mechanism destroying your molecule and provide immediate, protocol-level remediation.

Module 1: The Hydrolysis Hazard (Acid/Base Sensitivity)

The Issue: Your phosphate protecting group (e.g., methyl, ethyl, benzyl) vanished during an acidic deprotection step or an aqueous workup, yielding the free acid or an unwanted mono-ester.

The Mechanism: P-O bond cleavage in solution is rarely a random event; it is driven by the nucleophilic attack on the phosphorus center (associative mechanism) or the carbon center (alkyl-oxygen cleavage).

  • Acidic Conditions: Protonation of the ester oxygen makes the phosphorus atom significantly more electrophilic (susceptible to water attack).

  • Basic Conditions: Hydroxide ions (

    
    ) act as potent nucleophiles, directly attacking the phosphorus to form a trigonal bipyramidal intermediate.
    
Diagnostic Workflow

HydrolysisLogic Start Phosphate Group Lost? Cond Reaction pH? Start->Cond Acid Acidic (pH < 4) Cond->Acid Protonation Base Basic (pH > 10) Cond->Base Hydroxide Attack MechA Mechanism: C-O Cleavage (Sn1/Sn2 at Carbon) Acid->MechA If R = t-Butyl/Benzyl MechB Mechanism: P-O Cleavage (Nu attack at P) Base->MechB General Esters SolA Solution: Switch to Electron-Withdrawing Groups (e.g., Phenyl, TFE) MechA->SolA SolB Solution: Increase Steric Bulk (e.g., Di-tert-butyl) MechB->SolB

Figure 1: Decision tree for identifying the mechanism of phosphate loss based on reaction pH.

Troubleshooting Protocols

Scenario A: Acid-Catalyzed Hydrolysis

  • Root Cause: The bridging oxygen is protonated, turning the alcohol into a good leaving group.

  • Fix 1 (Steric Shielding): Switch to di-tert-butyl phosphate esters. While acid-labile eventually (via C-O cleavage), the bulky tert-butyl groups prevent nucleophilic attack at the phosphorus atom (P-O cleavage) during mild acidic workups.

  • Fix 2 (Electronic Stabilization): If you must use strong acids, use 2,2,2-trifluoroethyl (TFE) esters. The electron-withdrawing fluorine atoms reduce the basicity of the ester oxygen, preventing protonation.

Scenario B: Base-Catalyzed Hydrolysis (Saponification)

  • Root Cause: Hydroxide attack at the phosphorus.[1][2]

  • Fix: Utilize steric hindrance .

    • Methyl/Ethyl esters: Hydrolyze rapidly (minutes to hours).

    • Isopropyl esters:[3] Hydrolyze 10–100x slower.

    • Neopentyl esters: Virtually inert to base hydrolysis due to extreme steric blocking of the phosphorus center.

Module 2: The Arbuzov Trap (Thermal Instability)

The Issue: You are synthesizing a phosphite (


) or using it as a ligand, but your product contains a 

bond and has lost an alkyl group. Context: Common in reactions involving alkyl halides or high temperatures (>120°C).

The Mechanism (Michaelis-Arbuzov Rearrangement): This is the most common "harsh condition" failure mode for P(III) compounds. The lone pair on phosphorus attacks an electrophile (alkyl halide), forming a phosphonium salt. The halide ion then attacks the alkoxy group, cleaving the C-O bond and forming a thermodynamic P=O sink.

Mechanism Visualization

Arbuzov P3 P(III)-OR (Nucleophilic) Inter [R'-P(OR)3]+ X- (Phosphonium Salt) P3->Inter Step 1: P attacks R' RX R'-X (Alkyl Halide) RX->Inter Prod O=P(OR)2R' (Phosphonate P=O) Inter->Prod Step 2: X- attacks R (Dealkylation) Byprod R-X (Alkyl Halide) Inter->Byprod

Figure 2: The Arbuzov Rearrangement pathway, converting reactive P(III) species into stable P(V) oxides.

Prevention Protocol
VariableRecommendationScientific Rationale
Temperature Keep < 80°CThe activation energy for the dealkylation step (Step 2) is high. Keeping temp low traps the phosphonium salt without cleavage.
Substituents Use Aryl groupsTriphenyl phosphite cannot undergo Arbuzov rearrangement because the halide cannot perform an

attack on the phenyl ring (

carbon).
Scavengers Add EpoxidesIf alkyl halides are generated as byproducts, add propylene oxide . It scavenges H-X and alkyl halides, preventing the autocatalytic cycle.

Module 3: Metal-Catalyzed Degradation

The Issue: During cross-coupling (Suzuki, Buchwald-Hartwig), your phosphite/phosphonite ligand degrades, leading to catalyst death and P-O cleavage.

Troubleshooting Guide:

  • Check for Trace Water: High-valent metal centers (e.g., Pd(II)) function as Lewis acids. They coordinate to the phosphate oxygen, activating the P-O bond for hydrolysis even at neutral pH.

    • Action: Use molecular sieves (3Å) in the reaction vessel.

  • Ligand Selection:

    • Avoid: Simple trialkyl phosphites (e.g.,

      
      ).
      
    • Use:Biaryl Phosphonites (e.g., SPhos, XPhos precursors) . The rigid biaryl backbone physically blocks the approach of nucleophiles (water/alcohols) to the P-O bond, even under harsh catalytic conditions.

FAQ: Rapid Fire Support

Q: I used a methyl phosphate protecting group, and it fell off during a LiI (Lithium Iodide) reaction. Why? A: This is a feature, not a bug. Iodide (


) is a soft nucleophile that attacks the methyl carbon (C-O cleavage), not the phosphorus. This is a standard deprotection method (see Module 1). If you need stability against iodide, use a neopentyl  or phenyl  group.

Q: Can I use Lewis Acids (e.g.,


) with phosphate esters? 
A:  generally, No . Boron tribromide will rapidly cleave P-O-C bonds. If Lewis Acid catalysis is required for another part of your molecule, switch to a phosphoramidate  (

bond) protecting group, which is significantly more resistant to Lewis Acids than the ester linkage.

Q: My NMR shows a mix of P(III) and P(V) species after heating. Is my bond cleaving? A: Likely yes. This is oxidation or Arbuzov rearrangement. Check your solvent. Halogenated solvents (DCM, Chloroform) can react with P(III) species under heat/light to initiate P-O cleavage cycles. Switch to THF or Toluene.

References

  • Westheimer, F. H. (1987).[4] "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178. 4[5][6]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement."[7][8] Chemical Reviews, 81(4), 415–430. 9[5][6]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[10] (Referenced for stability of methyl/benzyl/t-butyl phosphates). 11

  • Lad, C., Williams, N. H., & Wolfenden, R. (2003). "The Rate of Hydrolysis of Phosphodiester Bonds." Proceedings of the National Academy of Sciences, 100(10), 5607–5610. 12

Sources

Validation & Comparative

Deciphering the Doublet: A Comparative Guide to Interpreting P-H Coupling in Proton NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For the synthetic chemist or drug developer working with organophosphorus compounds—kinase inhibitors, nucleotide analogs, or Wittig reagents—the appearance of unexpected splitting in a


H NMR spectrum is a frequent diagnostic challenge. Is that doublet a methyl group, a diastereotopic effect, or a phosphorus coupling?

This guide moves beyond basic textbook definitions to compare the three primary strategies for interpreting Phosphorus-Proton (


) coupling constants: Direct 1D Analysis , Broadband Decoupling , and 2D Heteronuclear Correlation . We evaluate these methods based on resolution power, instrument time, and structural insight.

Part 1: The Challenge of P-H Coupling

Phosphorus-31 (


P) is a spin-1/2 nucleus with 100% natural abundance.[1][2][3] Unlike 

C (1.1%), every phosphorus atom in your sample is magnetically active. This creates a "permanent" coupling environment where

H signals are split by

P neighbors, often complicating spectra to the point of unreadability.
The Diagnostic Ranges (The "Fingerprint")

Before choosing an acquisition strategy, one must understand the magnitude of the coupling, as this dictates which method will resolve the signal.

Coupling TypeBond OrderTypical Range (

)
Structural Context
Direct

180 – 1200 Hz P-H bonds (Phosphites, Phosphonates). Huge splitting, often mistaken for two separate peaks.
Geminal

1 – 30 Hz P-C-H (Phosphines, Ylides). Often ~13-20 Hz. Can be negative.
Vicinal

5 – 25 Hz P-X-C-H (Phosphates, Nucleotides). Follows Karplus relationship (angular dependence).[4][5]
Long Range

0 – 3 Hz Usually negligible unless in conjugated

-systems.

Senior Scientist Insight: Do not confuse a


 doublet (e.g., in a dialkyl phosphite) with two impurities. The separation is so large (often >600 Hz) that the two legs of the doublet may appear at opposite ends of the spectrum. Always check if the chemical shift average centers on a logical value.

Part 2: Comparative Analysis of Acquisition Strategies

We compare the three industry-standard workflows for resolving P-H coupling.

Method A: Standard 1D H (Coupled)

The Baseline Approach This is the standard pulse-and-acquire experiment (zg30 on Bruker systems).

  • Pros: Zero setup time; provides exact

    
     values for stereochemical analysis (e.g., cis/trans geometry).
    
  • Cons: In complex molecules,

    
     and 
    
    
    
    overlap, creating "multiplet soup."
  • Best For: Simple molecules where measuring the exact coupling constant is required for publication.

Method B: H{ P} Broadband Decoupled

The Gold Standard for Simplification This method applies a continuous decoupling sequence (e.g., GARP or WALTZ) on the


P channel during proton acquisition.
  • Mechanism: The

    
    P vector is flipped rapidly, averaging the scalar coupling to zero.
    
  • Result: All P-H doublets collapse into singlets.

  • Pros: Instant confirmation of which protons are near phosphorus. Simplifies integration.

  • Cons: Requires a probe with a tunable second channel (BBO/TBI). High power decoupling can cause sample heating (dielectric loss) in high-salt buffers.

  • Best For: Complex mixtures, diastereomer differentiation, and proving that a splitting is indeed caused by Phosphorus.

Method C: 2D H- P HMBC

The Structural Proof A Heteronuclear Multiple Bond Correlation experiment optimized for phosphorus.

  • Pros: Proves connectivity through 2-3 bonds even if

    
     values are unresolved in 1D.
    
  • Cons: Long acquisition time (10-60 mins).

  • Best For: Assigning regiochemistry (e.g., did the phosphate bind to the 3' or 5' hydroxyl?).

Summary Comparison Table
FeatureMethod A: Coupled 1DMethod B:

H{

P} Decoupled
Method C: 2D P-H HMBC
Primary Output Magnitude of

(Hz)
Simplified Spectrum (Singlets)Connectivity Map
Setup Time < 1 min2-5 min5-10 min
Acquisition Time 1-5 min1-5 min20-60 min
Hardware Req Standard ProbeBBO/Broadband ProbeGradient Probe
Information StereochemistrySignal AssignmentStructural Proof

Part 3: Experimental Protocol (Self-Validating)

Protocol: Setting up a


H{

P} Experiment
Target Platform: 400-600 MHz Spectrometer (e.g., Bruker TopSpin env.)

This protocol assumes you have a standard proton spectrum (Method A) and need to verify a P-H coupling (Method B).

  • Probe Validation: Ensure your current probe is a Broadband (BBO) or Inverse (TBI/TXI) probe. A standard selective proton probe (SEL) cannot decouple phosphorus.

  • Frequency Setup:

    • Run a standard

      
      P NMR (typically zgpg30) to find the center frequency (O1P) of your phosphorus signal.
      
    • Why? Decoupling is most efficient when the decoupler frequency is centered on the actual resonance.

  • Parameter Setup:

    • Load your standard proton dataset.[6]

    • Type edasp and set Channel 2 (f2) to 31P .

    • Set the pulse program to zgig (Inverse Gated) or a standard decoupling sequence like zg30 with decoupling flags enabled.

    • Critical Step: Set O2P (Channel 2 Offset) to the ppm value found in Step 2.

  • Power Check:

    • Verify PLW2 (Power Level for Ch2). For 31P, this is typically higher than 13C decoupling due to the larger bandwidth required, but ensure it is within probe safety limits (check your facility's hard limits, usually <10W for composite decoupling).

  • Acquisition:

    • Run zg.[7]

    • Validation: Compare the result with Method A. If the "doublet" remains, it is not a P-H coupling (it is likely a distinct methylene or impurity). If it collapses to a singlet, the assignment is confirmed.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for a researcher encountering an unknown splitting pattern.

PH_Coupling_Workflow Start Unknown Splitting in 1H NMR Check_J Measure J Value (Hz) Start->Check_J Decision_J J Range? Check_J->Decision_J Large_J > 180 Hz (Direct P-H) Decision_J->Large_J Huge Splitting Mid_J 1-30 Hz (Geminal/Vicinal) Decision_J->Mid_J Small Splitting Decouple_Exp Run 1H{31P} Decoupled Large_J->Decouple_Exp Mid_J->Decouple_Exp Collapse Does it Collapse to Singlet? Decouple_Exp->Collapse Yes_Collapse Confirmed P-H Coupling Collapse->Yes_Collapse Yes No_Collapse Not P-H Coupling (Check Diastereotopicity) Collapse->No_Collapse No Analyze_Angle Analyze Geometry (Karplus Eq) Yes_Collapse->Analyze_Angle If 3-Bond HMBC Run 2D 1H-31P HMBC for Connectivity Yes_Collapse->HMBC If Connectivity Unclear

Figure 1: Decision tree for verifying and interpreting Phosphorus-Proton coupling. Note that large couplings (>180 Hz) indicate a direct P-H bond, while smaller couplings require decoupling experiments to distinguish from proton-proton splitting.

Part 5: Scientific Interpretation (The "Why")

The Karplus Relationship in Phosphorus

Just like vicinal proton-proton coupling (


), the three-bond phosphorus-proton coupling (

) is governed by the dihedral angle between the planes.
  • Equation:

    
    [4][8]
    
  • Implication:

    • 
       or 
      
      
      
      (Cis/Trans coplanar): Maximum Coupling (~15-25 Hz).
    • 
       (Orthogonal): Minimum Coupling (~0-2 Hz).
      
  • Application: In cyclic organophosphorus systems (e.g., phospholenes), the magnitude of

    
     can determine the ring pucker conformation.
    
Oxidation State Effects[9][10]
  • P(III) vs P(V): While chemical shift is the primary indicator (P(III) is generally downfield of P(V)), coupling constants also shift. P(V) compounds (like phosphates) often exhibit sharper, more defined couplings due to the tetrahedral geometry locking the conformation, whereas P(III) (phosphines) can undergo rapid inversion, sometimes broadening the couplings.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text).
  • Bruker BioSpin. (2023). User Manual: 1D and 2D Experiments for Heteronuclei. [Link]

  • Berger, S., & Sola, M. (2011). 31P NMR Spectroscopy in Organometallic Chemistry. Annual Reports on NMR Spectroscopy. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. [Link]

Sources

IR spectroscopy characteristic bands for P-H stretching

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: P-H Stretching Characteristic Bands (2275–2440 cm⁻¹) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The "Quiet Zone" Advantage

In the crowded landscape of infrared spectroscopy, the Phosphorus-Hydrogen (P-H) stretching vibration acts as a high-fidelity beacon. Located in the "quiet zone" of the IR spectrum (2275–2440 cm⁻¹ ), this band is free from the interference of common organic moieties like C-H, N-H, or O-H.

For drug development professionals working with phosphonates (antivirals) or ligand designers (catalysis), the P-H band is not just a structural confirmation—it is a real-time probe for oxidation states. This guide compares the IR characteristics of P-H bonds across different chemical environments and evaluates IR against alternative detection methods like Raman and NMR.

Technical Deep Dive: The P-H Stretching Band

Characteristic Regions

The P-H stretch is a medium-intensity, sharp band. Its exact position is highly sensitive to the oxidation state of the phosphorus atom and the electronegativity of attached substituents.

Chemical EnvironmentStructural ClassFrequency Range (cm⁻¹)IntensityKey Diagnostic
P(III)-H Primary/Secondary Phosphines (

,

)
2275 – 2320 Medium, SharpDisappears upon air oxidation.
P(V)-H H-Phosphonates, Phosphine Oxides (

)
2350 – 2440 Medium, SharpShifted to higher wavenumbers due to electron-withdrawing oxygen.
P-D Deuterated Analogs (

)
1650 – 1700 Weak-MediumUsed for mechanistic validation (Isotopic Shift).
The "Product" vs. Alternatives (Comparative Analysis)

How does IR detection of P-H compare to other analytical techniques?

Comparison 1: IR vs. Raman Spectroscopy

While both techniques are vibrational, they obey different selection rules.

  • IR (Dipole Change): P-H stretching involves a moderate dipole change, making it clearly visible. It is superior for detecting the accompanying P=O stretch (1150–1200 cm⁻¹) formed during oxidation.

  • Raman (Polarizability Change): P-H is Raman active, but Raman is often preferred for homonuclear bonds (P-P) or soft-atom bonds (P-S, S-H) which are weak in IR.

  • Verdict: Use IR for routine monitoring of P-H stability and oxidation. Use Raman if working in aqueous biological media where water O-H signals obscure the IR spectrum.

Comparison 2: P(III) vs. P(V) Differentiation

This is the most critical comparison for synthetic monitoring.

  • The Shift: Oxidation of a phosphine (

    
    ) to a phosphine oxide/phosphonate (
    
    
    
    ) shifts the P-H band upfield by ~50–100 cm⁻¹ .
  • Interference Alert: The P(V)-H band (2350–2440 cm⁻¹) overlaps with the atmospheric

    
     asymmetric stretch (2350 cm⁻¹) .
    
  • Solution: High-quality background subtraction or nitrogen purging is mandatory when analyzing H-phosphonates to distinguish the sample signal from atmospheric

    
    .
    

Experimental Protocol: Handling Air-Sensitive Phosphines

Objective: Obtain an artifact-free IR spectrum of a primary phosphine (


) without oxidative degradation.
Causality & Logic

Primary phosphines are pyrophoric or highly air-sensitive. Exposure to air converts


 to complex mixtures of oxides (

,

), destroying the diagnostic 2300 cm⁻¹ band and introducing broad O-H bands. The protocol below uses a self-validating closed-loop system .
Step-by-Step Methodology
  • Cell Preparation (The "Dry Run"):

    • Use a semi-permanent liquid cell with KBr or NaCl windows (moisture sensitive but transparent in the fingerprint region).

    • Validation: Collect a background spectrum of the empty cell in the spectrometer. Ensure no residual cleaning solvent bands are present.

  • Inert Sampling (Glovebox/Schlenk):

    • Prepare the sample inside an Argon-filled glovebox.

    • If the phosphine is a solid, prepare a concentrated solution in anhydrous Toluene or Hexane (avoid halogenated solvents if reactivity is suspected).

    • Inject the sample into the liquid cell and seal the ports with Teflon plugs inside the glovebox.

  • Data Acquisition:

    • Transfer the sealed cell to the FTIR spectrometer.

    • Purge Check: Ensure the sample chamber is purged with

      
       to minimize the 2350 cm⁻¹ 
      
      
      
      doublet, which could obscure P(V) impurities.
    • Scan parameters: 4 cm⁻¹ resolution, 16 scans.

  • Spectral Validation (The "Quality Gate"):

    • Pass: Sharp peak at ~2290 cm⁻¹. Flat baseline at 3400 cm⁻¹ (No O-H).

    • Fail (Oxidized): Appearance of broad band at 3400 cm⁻¹ (acid O-H) and strong band at 1150–1200 cm⁻¹ (P=O).

Visualizations

Diagnostic Decision Tree

This logic flow helps researchers assign the P-H band and identify potential interferences.

PH_Assignment Start Band Observed in 2275-2450 cm⁻¹ Region? CheckCO2 Is the band a doublet centered at 2350 cm⁻¹? Start->CheckCO2 CO2_Result Atmospheric CO₂ (Purge & Retest) CheckCO2->CO2_Result Yes CheckPos Check Exact Frequency CheckCO2->CheckPos No (Single/Sharp) LowFreq 2275 - 2320 cm⁻¹ (Sharp, Medium) CheckPos->LowFreq HighFreq 2350 - 2440 cm⁻¹ (Sharp, Medium) CheckPos->HighFreq AssignIII P(III)-H (Phosphine: R-PH₂ / R₂PH) LowFreq->AssignIII AssignV P(V)-H (Phosphonate/Phosphine Oxide) HighFreq->AssignV Validation Check 1150-1200 cm⁻¹ region AssignV->Validation ConfirmOx Strong P=O Band Present? Confirms P(V) Validation->ConfirmOx

Figure 1: Decision logic for assigning bands in the P-H stretching region, distinguishing between oxidation states and atmospheric interference.

Air-Sensitive Sampling Workflow

A self-validating loop to ensure sample integrity.

Sampling_Workflow Prep Glovebox Prep (Anhydrous Solvent) Seal Seal Liquid Cell (Teflon Plugs) Prep->Seal Transfer Transfer to FTIR Seal->Transfer Scan Acquire Spectrum Transfer->Scan Check Quality Check: 3400 cm⁻¹ (OH)? Scan->Check Success Valid P-H Spectrum Check->Success Absent Fail Oxidation Detected (Discard) Check->Fail Present

Figure 2: Closed-loop experimental workflow for handling air-sensitive phosphines to prevent oxidative degradation artifacts.

References

  • Linton, H. R., & Nixon, E. R. (1959).[1] Infrared spectra of methyl and silyl phosphines. Spectrochimica Acta. [Link]

  • Michigan State University (MSU). Infrared Spectroscopy: Characteristic Bands. Chemistry LibreTexts. [Link][2]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

Sources

Beyond the Cone Angle: A Comparative Guide to X-ray Structural Analysis of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Imperative: Why Geometry Dictates Catalysis

In the development of transition metal catalysts and metallodrugs, the phosphine ligand is the master control knob. Whether you are tuning the bite angle of a bis-phosphine to optimize reductive elimination or adjusting the steric bulk of a Buchwald ligand to facilitate oxidative addition, the 3D spatial arrangement is the determinant of reactivity.

While solution-state NMR (


P, 

H, NOESY) provides dynamic information, it often fails to capture the precise steric boundaries that govern transition states. Single Crystal X-ray Diffraction (SC-XRD) remains the absolute benchmark for defining these parameters. This guide objectively compares SC-XRD with alternative methods and provides a validated workflow for extracting critical steric descriptors like Percent Buried Volume (

), moving beyond the antiquated Tolman Cone Angle.

Comparative Technology Review

To select the right analytical tool, one must understand the limitations of the "Big Three": SC-XRD, NMR, and DFT.

Table 1: Structural Analysis Method Comparison
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

P, NOE)
Computational DFT
Primary Output Absolute 3D coordinates, bond lengths/anglesConnectivity, symmetry, dynamic exchangePredicted energy minima, transition states
Steric Quantification Exact (

, Solid Angle)
Indirect (via chemical shift/relaxation)Model-dependent (Gas phase vs. Solvation)
Electronic Insight Direct (Bond length variation via trans-influence)Direct (

-coupling,

shift)
Calculated (Orbital energies, charges)
Sample State Solid (Static, subject to packing forces)Solution (Dynamic, averaged)Virtual (Static or Dynamic)
Key Limitation Requires single crystal; packing effects may distort flexible ligandsCannot resolve enantiomers without chiral agent; fast exchange blurs distinct speciesAccuracy depends on functional/basis set choice

Scientist’s Insight:

Do not view these as competing methods. Use SC-XRD to build the "ground truth" model, then use DFT to calculate the energy penalty of that conformation in solution, and validate the equilibrium with NMR.

Deep Dive: The Steric Evolution

From Tolman Cone Angle ( ) to Percent Buried Volume ( )[1][2][3]

For decades, the Tolman Cone Angle was the standard. It approximates a ligand as a cone with the metal at the apex. However, modern ligands (e.g., biaryl phosphines, adamantyl-phosphines) are irregular and lack


 symmetry, making the "cone" model mathematically flawed.

The Superior Metric: Percent Buried Volume (


) 


quantifies the percentage of a sphere (typically

Å centered on the metal) occupied by the ligand.[1] This is directly calculated from X-ray coordinates (CIF files) and correlates far better with catalytic turnover frequencies (TOF).
Figure 1: The Steric Mapping Workflow

This workflow illustrates the extraction of steric maps from raw crystallographic data.

Vbur_Workflow Xray Single Crystal X-ray Data Refine Structure Refinement (SHELXL/OLEX2) Xray->Refine Solve Phase CIF Clean CIF File (No Disorder) Refine->CIF Export SambVca SambVca 2.1 Tool (Web/CLI) CIF->SambVca Upload XYZ Map Steric Map & %V_bur Value SambVca->Map Integration

Caption: Logical flow for converting static X-ray data into quantitative steric maps using the SambVca algorithm.

Electronic Profiling: The Trans-Influence

X-ray data is the only method that directly visualizes the trans-influence —the thermodynamic lengthening of a metal-ligand bond trans to a strong


-donor (like a phosphine).

Experimental Data Interpretation: In a square planar Platinum(II) complex


, the Pt-Cl bond length indicates the donor strength of the trans ligand.
Ligand (

)
Trans LigandBond AnalyzedTypical Length (Å)Electronic Implication
Chloride ChloridePt-Cl2.30Weak trans-influence (Baseline)
Phosphine (

)
ChloridePt-Cl2.36 - 2.42 Strong trans-influence (Weakens trans bond)

Protocol Note: When comparing bond lengths, ensure the standard deviation (


) is low. A difference of 

is statistically insignificant.

Experimental Protocol: The Art of Crystallizing Labile Phosphines

Phosphine complexes are notoriously difficult to crystallize because they often undergo ligand dissociation or oxidation in solution. The following protocol minimizes these risks.

Protocol: Double-Layer Diffusion for Labile Complexes

Objective: Grow X-ray quality crystals of air-sensitive or labile metal-phosphine complexes.

Materials:

  • Solvent A (Dissolving): DCM or THF (Must be anhydrous/degassed).

  • Solvent B (Precipitating): Pentane or Hexane (Must be anhydrous).

  • Vessel: Narrow NMR tube or 5mL vial.

Step-by-Step Methodology:

  • Preparation: Dissolve 10-20 mg of the complex in the minimum amount of Solvent A inside a glovebox. Filter through a glass fiber plug to remove nuclei/dust.

  • The Interface: Carefully layer Solvent B on top of Solvent A. Crucial: Do not mix. The goal is to create a sharp interface.

    • Tip: Dribble Solvent B down the side of the glass slowly.

  • Equilibration: Cap the vessel tightly. Place in a vibration-free zone (e.g., a heavy sand bath) at a constant temperature (usually 4°C or -20°C for thermally unstable species).

  • Harvesting: Crystals will grow at the interface over 24-72 hours. Harvest immediately while cold to prevent re-dissolution.

Figure 2: Crystallization Decision Tree

Select the optimal method based on your complex's stability.

Crystal_Decision Start Start: Metal-Phosphine Complex IsStable Is the complex Air/Moisture Stable? Start->IsStable IsLabile Is the Phosphine Labile (Dissociates)? IsStable->IsLabile No (Inert atm required) Evap Slow Evaporation (DCM/Hexane) IsStable->Evap Yes Diffusion Layer Diffusion (Glovebox: THF/Pentane) IsLabile->Diffusion No (Stable bond) AddLigand Add Excess Free Phosphine to Equilibrium IsLabile->AddLigand Yes Cooling Saturated Solution Cooling (-35°C) AddLigand->Cooling

Caption: Decision logic for selecting crystallization techniques based on complex stability and ligand lability.

Data Validation & Integrity

A high-quality dataset is useless if the model is wrong. Phosphine complexes present specific crystallographic challenges.

  • Phenyl Ring Disorder: The "propeller" shape of

    
     often leads to rotational disorder.
    
    • Validation: Check thermal ellipsoids. If phenyl carbons look like "footballs" rather than spheres, model the disorder over two positions (e.g., A/B parts) rather than forcing a single position.

  • Space Group Ambiguity: Chiral phosphines (e.g., BINAP) must crystallize in non-centrosymmetric space groups (e.g.,

    
    ) if enantiopure.
    
    • Validation: Verify the Flack parameter. A value near 0.0 indicates the correct absolute structure; a value near 1.0 indicates inverted stereochemistry.

  • CheckCIF: Always run your .cif file through the IUCr CheckCIF server.

    • Look for: Level A/B alerts regarding "Short Interatomic Distances" (often bad disorder modeling) or "Void Space" (missing solvent).

References

  • Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume (%Vbur): a simple steric descriptor for N-heterocyclic carbene and phosphine ligands.[3] Chemical Communications, 46(6), 841–861. Link

  • Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands.[1] European Journal of Inorganic Chemistry, 2009(13), 1759–1766. Link

  • Müller, T. E., & Mingos, D. M. P. (1995). Determination of Cone Angles for Bulky Phosphine Ligands. Transition Metal Chemistry, 20, 533–539. Link

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CheckCIF/PLATON Service. Link

Sources

(2-Hydroxyphenyl)phosphine vs. Phenylphosphine: A Comparative Reactivity & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Hydroxyphenyl)phosphine vs. Phenylphosphine Reactivity Profile Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Ligand Designers, and Process Development Scientists.

Executive Summary: The Bifunctional Advantage

In organophosphorus synthesis, the choice between Phenylphosphine (PhPH₂) and This compound (2-HPP) represents a decision between classical nucleophilic utility and advanced bifunctional template chemistry.

While PhPH₂ serves as the quintessential primary phosphine building block—offering high nucleophilicity but suffering from extreme volatility and pyrophoricity—2-HPP (also known as 2-phosphinophenol) introduces an ortho-hydroxyl group that fundamentally alters the reactivity landscape. This guide demonstrates that 2-HPP is not merely a "substituted phenylphosphine" but a distinct heterocyclic precursor that leverages the ortho-effect to enable cyclization pathways inaccessible to PhPH₂, all while offering a significantly improved handling profile.

Part 1: Physicochemical & Handling Matrix

The immediate operational difference between these two reagents is their physical state and safety profile. PhPH₂ is a volatile, pyrophoric liquid, whereas 2-HPP is a solid, benefiting from intermolecular hydrogen bonding that reduces volatility and mitigates immediate pyrophoricity.

Table 1: Physicochemical Comparison
FeaturePhenylphosphine (PhPH₂)This compound (2-HPP)
Physical State Liquid (bp 160 °C)Crystalline Solid (mp ~45–50 °C)
Odor Profile Intense, penetrating, "rotting fish" (High Volatility)Distinct phosphine odor, but reduced intensity (Low Volatility)
Air Stability Pyrophoric (Ignites spontaneously in air)Air-Sensitive (Oxidizes, but solid state allows brief handling)
Solubility Miscible with organic solventsSoluble in polar organics; H-bonding influences solubility
Primary Utility Linear P-functionalization, Phosphinidene precursorHeterocycle synthesis , P,O-ligand design, Hemilability

Expert Insight: The solid state of 2-HPP is a critical process advantage. While PhPH₂ requires strict Schlenk/cannula transfer techniques to avoid immediate fire hazards, 2-HPP can often be weighed quickly in air (though storage under inert atmosphere is mandatory) before dissolution, reducing the engineering controls required for bench-scale synthesis.

Part 2: Reactivity Divergence

The core scientific distinction lies in how the secondary functional group (-OH) in 2-HPP participates in reactions.

The Carbonyl Test: Linear vs. Cyclic Pathways

The most striking divergence occurs in reactions with aldehydes or ketones.

  • Phenylphosphine (PhPH₂): Reacts with aldehydes (RCHO) to form bis(α-hydroxyalkyl)phosphines [PhP(CH(OH)R)₂]. These species are often reversible and prone to dissociation or oxidation unless stabilized (e.g., by coordination to a metal).

  • 2-HPP: Reacts with aldehydes to form 1,3-benzoxaphospholes . The ortho-hydroxyl group acts as an internal nucleophile, trapping the intermediate hemiacetal-phosphine to close a 5-membered ring. This is a thermodynamic sink that drives the reaction to completion, creating a stable heterocycle.

Coordination Chemistry: Monodentate vs. Hemilabile
  • PhPH₂: Acts as a monodentate L-type ligand. It consumes one coordination site and often bridges metal centers (μ-PRPh) after deprotonation.

  • 2-HPP: Acts as a P,O-hybrid ligand . Upon deprotonation of the phenol, it becomes an anionic X,L-type ligand. The hard Oxygen and soft Phosphorus provide "hemilability"—the ability of the Oxygen to reversibly dissociate, creating a vacant site for substrate binding during catalysis (e.g., in Shell Higher Olefin Process variants).

Part 3: Visualization of Reactivity Pathways

The following diagram maps the divergent chemical outcomes when subjecting both phosphines to identical electrophiles (Aldehydes) and metal precursors.

Reactivity_Divergence PhPH2 Phenylphosphine (PhPH₂) [Liquid, Pyrophoric] LinearProd Bis(α-hydroxyalkyl)phosphine (Reversible Linear Adduct) PhPH2->LinearProd Nucleophilic Attack MonoLigand Monodentate P-Complex (Sterically unhindered) PhPH2->MonoLigand σ-Donation HPP This compound (2-HPP) [Solid, Bifunctional] CyclicProd 2-Substituted-2,3-dihydro- 1,3-benzoxaphosphole (Stable Heterocycle) HPP->CyclicProd Condensation + Cyclization (Template Effect) Chelate P,O-Chelate Complex (Hemilabile / Anionic) HPP->Chelate P-Coordination + O-Deprotonation Aldehyde Reagent: Aldehyde (RCHO) Aldehyde->LinearProd Aldehyde->CyclicProd Metal Reagent: Metal Center (M) Metal->MonoLigand Metal->Chelate

Figure 1: Divergent reactivity pathways. Note how 2-HPP leverages the ortho-OH group to access stable cyclic structures and chelated metal complexes, whereas PhPH₂ is limited to linear addition and monodentate coordination.

Part 4: Experimental Protocols

Protocol A: Template Synthesis of 1,3-Benzoxaphospholes using 2-HPP

This protocol demonstrates the "Template Effect" unique to 2-HPP, inaccessible to PhPH₂.

Objective: Synthesis of 2-phenyl-2,3-dihydro-1,3-benzoxaphosphole.

Reagents:

  • This compound (2-HPP): 1.0 equiv

  • Benzaldehyde: 1.0 equiv

  • Solvent: Degassed Toluene or THF

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (cat. 5 mol%) - Optional but accelerates dehydration.

Workflow:

  • Inert Setup: Charge a Schlenk flask with 2-HPP (solid) under Argon.

  • Dissolution: Add degassed toluene via syringe. 2-HPP should dissolve to form a clear solution.

  • Addition: Add benzaldehyde dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (110 °C) with a Dean-Stark trap or molecular sieves to remove water.

    • Mechanism:[1][2] The phosphine attacks the carbonyl (P-C bond formation), followed by the hydroxyl attacking the resulting carbocation/hemiacetal (O-C bond formation), releasing water.

  • Isolation: Remove solvent under vacuum. The product acts as a secondary phosphine within a ring system.

  • Validation: ³¹P NMR will show a significant shift from the primary phosphine region (approx -120 to -140 ppm) to the secondary/tertiary region (approx -20 to -60 ppm, depending on substitution).

Protocol B: Safe Handling of Phenylphosphine (PhPH₂)

Due to high pyrophoricity, PhPH₂ requires a "Cannula-to-Cannula" closed system.

Workflow:

  • Preparation: All glassware must be oven-dried and purged with N₂/Ar for >30 mins.

  • Dispensing: Never pour PhPH₂. Use a sure-seal bottle. Insert a positive pressure N₂ line into the bottle.

  • Transfer: Use a stainless steel cannula or a gas-tight syringe with a Luer-lock.

    • Tip: Pre-fill the syringe with inert gas, inject into the bottle, push gas in, and draw liquid out.

  • Quenching: Any residual PhPH₂ on needles/glassware must be quenched immediately by immersion in a dilute bleach (NaOCl) solution or H₂O₂ solution in a fume hood. Do not throw PhPH₂-contaminated paper towels into trash bins; they will ignite.

Part 5: References

  • Issleib, K., & Mögelin, W. (1960). Synthese und Reaktionsverhalten des o-Hydroxyphenylphosphins (Synthesis and Reaction Behavior of o-Hydroxyphenylphosphine).Zeitschrift für anorganische und allgemeine Chemie. (Foundational work establishing the synthesis of 2-HPP via reduction of phosphonates).

  • Higham, L. J., et al. (2006). Air-Stable Primary Phosphines? A partial solution.Organometallics. (Discusses the stability limits of primary phosphines and the stabilizing effect of conjugation/H-bonding).

  • Heinicke, J. (1989). Phosphino-phenols: Synthesis, reactivity and coordination chemistry.Phosphorus, Sulfur, and Silicon and the Related Elements. (Comprehensive review of the heterocycle formation including benzoxaphospholes).

  • Pringle, P. G., & Smith, M. B. (2009). Phosphine-Phenolate Ligands.Comprehensive Organometallic Chemistry III. (Details the coordination chemistry differences between monodentate and P,O-chelate systems).

  • PubChem. (2024).[3] Phenylphosphine - Safety and Hazards.[3][4][5] (Authoritative safety data for PhPH₂ pyrophoricity).

Sources

Technical Guide: Evaluating Ligand Bite Angle in Bidentate Phosphine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In homogeneous catalysis, the ligand bite angle (


)  is a decisive parameter governing catalytic efficiency and selectivity.[1][2] Unlike electronic parameters (Tolman electronic parameter), the bite angle exerts a "chelate effect" that dictates the geometry of the metal center. This guide provides a structured methodology for evaluating bite angle effects, comparing standard ligand classes, and validating their performance through rigorous experimental protocols.

Part 1: The Mechanistic Basis

The "Natural Bite Angle" (


), defined by Casey and Whiteker, is the preferred chelation angle determined solely by the ligand backbone, independent of metal bonding constraints.[3]
Why Bite Angle Matters[2][3][4][5][6][7]
  • Steric Control (Regioselectivity): In Rhodium-catalyzed hydroformylation, a wide bite angle (~110°) forces the phosphines into a bis-equatorial position. This steric crowding suppresses the formation of branched alkyl intermediates, driving selectivity toward linear aldehydes.

  • Electronic Acceleration (Reductive Elimination): In Palladium cross-coupling, a wide bite angle destabilizes the square-planar ground state and compresses the

    
     angle. This orbital distortion lowers the activation energy for reductive elimination, significantly accelerating turnover frequencies (TOF).
    
Diagram: The Bite Angle Workflow

The following decision tree illustrates the workflow for evaluating a new phosphine ligand.

BiteAngleEvaluation Start Ligand Candidate Comp Step 1: In Silico Compute Natural Bite Angle (βn) Start->Comp Classify Classification Comp->Classify Small Small (< 90°) (e.g., dppe) Classify->Small Med Medium (90-105°) (e.g., dppf, DPEphos) Classify->Med Large Wide (> 105°) (e.g., Xantphos) Classify->Large Exp Step 2: Experimental Validation (Hydroformylation Benchmark) Small->Exp Med->Exp Large->Exp Result_L High Linear Selectivity (l:b > 50:1) Exp->Result_L Wide Angle Effect Result_B Mixed/Branched Selectivity (l:b < 10:1) Exp->Result_B Small Angle Effect

Caption: Workflow correlating computed natural bite angles with experimental catalytic outcomes.

Part 2: Comparative Analysis of Ligand Classes

The following table benchmarks common bidentate phosphines. The "Flexibility Range" indicates how easily the ligand can distort to accommodate different transition state geometries.

Ligand ClassRepresentativeNatural Bite Angle (

)
Flexibility RangePrimary ApplicationMechanism of Action
Small Bite dppe ~85°SmallAllylic AlkylationStabilizes cis coordination; slows reductive elimination.
Medium Bite dppf ~99°ModerateSuzuki CouplingFlexible ferrocene backbone adapts to oxidative addition/reductive elimination cycles.
Wide Bite DPEphos ~102°LargeAminationHemilabile ether oxygen allows transient coordination; wide angle boosts rates.
Rigid Wide Xantphos ~111°Very SmallHydroformylationRigid backbone enforces bis-equatorial Rh geometry, maximizing linear regioselectivity.
Spanning SPANphos ~120°+RigidCarbonylationForces trans coordination; unique selectivity in specific Pd-catalyzed carbonylations.

Part 3: Experimental Evaluation Protocols

To objectively evaluate a ligand's bite angle performance, you must move beyond theoretical values and perform a "Self-Validating" catalytic benchmark. The Rhodium-Catalyzed Hydroformylation of 1-Octene is the industry standard for this purpose because the linear-to-branched (


) ratio is directly correlated to the bite angle.
Protocol A: The Hydroformylation Benchmark

Objective: Determine the steric enforcement capability of the ligand. Validating Metric: An


 ratio 

confirms a wide bite angle effect (~110°).[3]
Materials:
  • Precursor:

    
    
    
  • Ligand: Test Phosphine (5 equiv relative to Rh)

  • Substrate: 1-Octene (purified over alumina)

  • Gas: Syngas (

    
     1:1)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:
  • Catalyst Pre-formation (Inert Atmosphere):

    • In a glovebox, dissolve

      
       (0.01 mmol) and the Ligand (0.05 mmol) in Toluene (15 mL).
      
    • Checkpoint: Stir for 1 hour. A color change (often yellow to orange/red) indicates complexation. If precipitate forms, the ligand may be insoluble or forming polymeric species (Test Fail).

  • Reactor Loading:

    • Transfer the solution to a stainless steel high-pressure autoclave equipped with a glass liner and magnetic stirring.

    • Inject 1-Octene (10 mmol) via syringe.

  • Pressurization & Reaction:

    • Purge the reactor 3x with Syngas to remove trace

      
      .
      
    • Pressurize to 10 bar (low pressure is critical to maximize ligand effects over CO saturation).

    • Heat to 80°C . Reaction time: 4 hours.

  • Analysis:

    • Cool reactor on ice; vent pressure.

    • Analyze the crude mixture via GC-FID or

      
       NMR.
      
    • Calculation: Determine the ratio of Nonanal (Linear) to 2-Methyloctanal (Branched).

Protocol B: Crystallographic Verification (Solid State)

Objective: Direct measurement of the


 angle.
  • Crystal Growth: Prepare a saturated solution of

    
     in 
    
    
    
    and layer with Hexane. Allow slow diffusion at 4°C.
  • Measurement: Solve the structure via X-ray diffraction.

  • Data Extraction: Measure the angle formed by

    
    .
    
    • Note: Compare this solid-state value to the calculated

      
      . A large discrepancy (>10°) suggests significant lattice packing forces or ligand flexibility.
      

Part 4: Visualization of Mechanistic Impact

The diagram below details how a wide bite angle accelerates reductive elimination in Palladium catalysis—a critical factor for drug development workflows involving cross-coupling.

ReductiveElimination cluster_mechanism Effect of Wide Bite Angle (>100°) GroundState Square Planar Pd(II) (Stable) TS Transition State (Y-Shape) GroundState->TS Activation Energy WideAngle Wide Bite Angle Ligand (Distorts Geometry) WideAngle->GroundState Destabilizes WideAngle->TS Stabilizes Product Pd(0) + Product (Coupled) TS->Product Elimination

Caption: Wide bite angles destabilize the ground state and stabilize the transition state, accelerating reaction rates.

References

  • Casey, C. P., & Whiteker, G. T. (1990).[4] Natural bite angle of chelating diphosphines.[2][3][5] Israel Journal of Chemistry.[4]

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[4] The bite angle makes the catalyst: Ligand bite angle effects in metal-catalyzed C-C bond formation.[2] Journal of the Chemical Society, Dalton Transactions.[4]

  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001).[6] Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis.[7][8] Accounts of Chemical Research.

  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[7][8] Chemical Society Reviews.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of (2-Hydroxyphenyl)phosphine

[1]

Executive Summary & Immediate Safety Directives

Warning: (2-Hydroxyphenyl)phosphine contains a primary phosphine group (-PH

1pyrophoricacutely toxic
  • Do NOT dispose of down the drain.

  • Do NOT place in general organic waste bins without quenching; this creates a "time-bomb" in the waste stream due to potential auto-oxidation and heat accumulation.

  • Primary Hazard: Spontaneous ignition in air (pyrophoricity) and release of toxic phosphine oxides or phosphine gas upon improper acidification.

Immediate Action Required: If you have an old or compromised bottle, do not attempt to move it if crystals (peroxides) are visible around the cap. Contact EHS immediately. For routine disposal, proceed to Section 4 .

Hazard Profile & Mechanistic Logic

To handle this chemical safely, one must understand the competition between its two functional groups.

Functional GroupHazard CharacteristicMechanistic Implication for Disposal
Primary Phosphine (-PH

)
High Reducing Power / Pyrophoric The P-H bonds have low activation energy for oxidation.[1] Exposure to atmospheric oxygen is exothermic enough to ignite organic solvents. Disposal Strategy: Must be oxidized to P(V) (Phosphonate/Phosphate) under controlled conditions.
Phenol (-OH) Corrosive / Acidic (pKa ~10) The hydroxyl group makes the molecule soluble in basic media (forming the phenolate).[1] Disposal Strategy: Alkaline quenching (Bleach/NaOH) is thermodynamically favorable and solubilizes the waste.
The "Self-Validating" Safety Concept

A safe disposal protocol is not just a set of steps; it is a system that gives you feedback.

  • Visual Feedback: Color change (bleach reaction).

  • Thermal Feedback: Monitoring exotherms during addition.

  • Chemical Feedback: Starch-iodide testing to confirm excess oxidant.

Pre-Disposal Decision Matrix

Before initiating disposal, assess the state of the material using this logic flow.

DisposalDecisionStartAssessment: State of MaterialIsSolidIs it a Solid/Crystal?Start->IsSolidIsSolutionIs it in Solution?Start->IsSolutionOldBottleOld/Crystallized Cap?IsSolid->OldBottleCheck AgeQuenchProcProceed toQuenching ProtocolIsSolution->QuenchProcEHSSTOP: Contact EHS(Explosion Risk)OldBottle->EHSYes (Peroxides)DissolveDissolve in DegassedToluene/THF under N2OldBottle->DissolveNo (Fresh)Dissolve->QuenchProc

Figure 1: Decision matrix for determining the entry point into the disposal workflow.

Operational Protocol: Controlled Oxidation

Objective: Convert the reactive P(III) species into a stable P(V) oxide using Sodium Hypochlorite (Bleach). Reagents:

  • Inert Gas (Nitrogen/Argon)[2]

  • Solvent: Toluene or THF (High heat capacity to absorb exotherms)

  • Oxidant: 10-15% Sodium Hypochlorite (Commercial Bleach)[1]

  • Reducing Agent (for cleanup): Sodium Thiosulfate

Step 1: Inert Atmosphere Setup

Why: You cannot simply pour the phosphine into bleach; the initial contact with air during pouring could ignite the concentrated material.

  • Clamp a 3-neck round-bottom flask (RBF) in a fume hood.

  • Equip with:

    • Nitrogen inlet (flushed).

    • Addition funnel (pressure-equalizing).

    • Thermometer or thermocouple.

  • Cool the RBF in an ice-water bath (0°C).

Step 2: Dilution (The Solution Phase)

Why: Dilution limits the reaction rate and provides a heat sink.

  • Transfer the this compound into the RBF using a cannula or syringe techniques.

  • Dilute to <5% w/v concentration using degassed Toluene or THF.

    • Note: Toluene is preferred as it is immiscible with the bleach initially, creating a biphasic system that slows the reaction (interfacial reaction only).

Step 3: The "Double-Quench" Method

Why: Direct bleach addition can be too violent. We use a "Soft Quench" (Alcohol) followed by a "Hard Quench" (Bleach).

Phase A: Soft Quench (Protonation)

  • Slowly add Isopropanol (IPA) via the addition funnel.

  • Rate: 1 drop per second.

  • Observation: Watch for bubbling. The IPA acts as a proton source, gently killing the most reactive pyrophoric character without massive oxidation heat.

Phase B: Hard Quench (Oxidation)

  • Once IPA addition is complete and no exotherm is observed, begin adding Sodium Hypochlorite (Bleach) .

  • Crucial: Add dropwise. Monitor temperature. Do not let T > 10°C.

  • Stir vigorously. The reaction occurs at the interface of the organic (Toluene) and aqueous (Bleach) layers.

  • Continue addition until a persistent yellow color (excess chlorine) remains in the aqueous layer.

Step 4: Verification (Self-Validating Step)
  • Dip a Starch-Iodide paper into the aqueous layer.

    • Result: Immediate Blue/Black = Excess Oxidant present (Phosphine is fully consumed).

    • Result: No Color = Add more bleach.

  • Allow the mixture to stir at room temperature for 12 hours to ensure complete oxidation of the bulky phenolic phosphine.

QuenchingWorkflowSetup1. Setup: N2 Purge + Ice BathDilute2. Dilute: <5% in TolueneSetup->DiluteSoftQuench3A. Soft Quench: Add Isopropanol(Kill Pyrophoricity)Dilute->SoftQuenchHardQuench3B. Hard Quench: Add Bleach(Oxidize P-H to P=O)SoftQuench->HardQuenchVerify4. Verify: Starch-Iodide TestHardQuench->VerifyVerify->HardQuenchIf Negative (White)PhaseSep5. Phase SeparationVerify->PhaseSepIf Positive (Blue)

Figure 2: The "Double-Quench" operational workflow ensuring thermal control.

Waste Stream Management

Once the reaction is verified complete, the material is no longer pyrophoric, but it is still chemical waste.

Separation & Neutralization[1]
  • Phase Separation: Use a separatory funnel to separate the organic layer (Toluene) from the aqueous layer (Bleach/Phosphates).

  • Organic Layer: Dispose of as Non-Halogenated Organic Solvent .

  • Aqueous Layer:

    • Contains excess bleach.[3] Add solid Sodium Thiosulfate until the solution no longer turns starch-iodide paper blue.

    • Check pH.[4] The phenol residue may require the pH to be adjusted to neutral (pH 7) using dilute HCl or NaOH depending on local regulations.

Labeling Requirements (RCRA)

Even after quenching, label the waste container with the following to assist EHS:

ParameterValue
Chemical Name Quenched Phosphine Waste (Toluene/Water/Phosphonates)
Hazards Irritant, Toxic
RCRA Codes (Potential) D001 (Ignitable - if toluene is present)D002 (Corrosive - if pH not neutral)
Notes "Treated with Sodium Hypochlorite.[1][3][5] Oxidizer neutralized with Thiosulfate."

Emergency Contingencies

Scenario: Spillage of Unquenched Material

  • Do NOT use paper towels (fire risk).[6]

  • Action: Cover immediately with dry sand or Vermiculite to smother the fire/oxidation.

  • Decon: Once smothered, treat the sand pile with the Bleach protocol described above in situ or scoop into a metal pail for quenching in a hood.

Scenario: Skin Contact

  • Action: The phenol group facilitates rapid absorption. Wash with PEG-300 (polyethylene glycol) or copious water for 15 minutes. Seek medical attention immediately due to phosphine toxicity.[7][8][9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Pacific Northwest National Laboratory (PNNL). (n.d.). Handling Pyrophoric Reagents. Retrieved October 26, 2023.[8] 10

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Pyrophoric & Water Reactive Compounds. 11

  • BenchChem. (2025).[2] Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents. 2

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Codes (40 CFR Part 261). 12

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.